Heptadecyl acrylate
Description
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Properties
CAS No. |
28343-58-0 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
heptadecyl prop-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(21)4-2/h4H,2-3,5-19H2,1H3 |
InChI Key |
KVILQFSLJDTWPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
Heptadecyl acrylate chemical properties and structure
An In-depth Technical Guide to Heptadecyl Acrylate (B77674): Chemical Properties and Structure
Introduction
Heptadecyl acrylate (C17A) is a monofunctional acrylate monomer characterized by a long, hydrophobic heptadecyl chain attached to an acrylic acid ester.[1] This structure imparts significant hydrophobicity, flexibility, and weatherability to polymers derived from it.[1][2] As a versatile raw material, it is used in the synthesis of a wide range of polymers and serves as a valuable feedstock for various chemical syntheses due to its high reactivity and ability to undergo addition reactions.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and handling for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is the ester of acrylic acid and heptadecanol. Its structure consists of a seventeen-carbon alkyl chain linked to an acrylate functional group.
-
IUPAC Name : heptadecyl prop-2-enoate[4]
-
Synonyms : Heptadecyl 2-propenoate, Acrylic acid heptadecyl ester[4][5][6]
-
CAS Number : 28343-58-0[4][5][6][7][8], 1473386-36-5 (for the branched isomer)[1][3]
Chemical and Physical Properties
This compound is a clear, colorless liquid at room temperature.[1][3] Its key physical and chemical properties are summarized in the tables below.
Quantitative Physical and Chemical Data
| Property | Value | Conditions | Source(s) |
| Molecular Weight | 310.5 g/mol | [1][3][4] | |
| Density | 0.87 g/cm³ | @ 25 °C | [1][3] |
| 0.869 g/cm³ | (Predicted) | [7][9] | |
| 0.881 g/cm³ | @ 20.1 °C | ||
| Boiling Point | > 174 °C | [1][3] | |
| 385.6 °C | @ 760 mmHg (Predicted) | [7][9] | |
| Melting Point | < -100 °C | [1][3] | |
| Flash Point | 173.5 °C | Closed Cup (ISO 2719) | [10] |
| 234 °C | [1] | ||
| Vapor Pressure | 0.000125 hPa | @ 32 °C | [1][3] |
| Viscosity | 11 mPa·s | [1][3] | |
| Water Solubility | < 30 µg/L | @ 20 °C | |
| logP (Octanol/Water) | 9.2 | @ 25 °C (OECD 117) | [10] |
| 8.29 | [5] | ||
| Glass Transition (Tg) | -72 °C | [1] | |
| -105 °C | (Measured) | [10] |
Typical Product Specifications
| Parameter | Specification | Analytical Method | Source(s) |
| Assay/Purity | min. 94% | Gas Chromatography | [1][3] |
| Acid Content | max. 0.05% (as acrylic acid) | ASTM D 1613 | [3] |
| Water Content | max. 0.1% | ASTM E 203 | [1][3] |
| Color | max. 100 APHA | ASTM D 1209 | [3] |
| Standard Stabilization | 175 ± 25 ppm MEHQ | HPLC | [1][3] |
Reactivity and Polymerization
This compound is a highly reactive monomer that readily undergoes polymerization.[1][2] Its primary reactivity stems from the acrylate group, which can participate in free-radical polymerization to form homopolymers or copolymers.
It can be copolymerized with a wide variety of other monomers, including:
-
(Meth)acrylic acid and its salts, amides, and esters[1][2][3]
-
Vinyl acetate (B1210297) and vinyl chloride[1][2][3]
This copolymerization allows for the tailoring of polymer properties for specific applications. The long heptadecyl chain imparts hydrophobicity, chemical resistance, flexibility, and a low glass transition temperature to the resulting polymers.[1][2] It is also a useful starting material for chemical synthesis, as it readily undergoes addition reactions with many organic and inorganic compounds.[1][2][3]
Experimental Protocols
While specific synthesis protocols are proprietary, the quality and properties of this compound are typically verified using standardized analytical methods.
Analytical Methods Cited
-
Assay : The purity of the monomer is determined by Gas Chromatography (GC).[3]
-
Acid Content : Titrimetric methods, such as ASTM D 1613, are used to quantify the residual acid content.[3]
-
Water Content : The Karl Fischer titration method, outlined in ASTM E 203, is employed to measure water content.[3]
-
Color : The APHA color scale (ASTM D 1209) is used to assess the color of the liquid monomer.[3]
-
Stabilizer Content : High-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of the MEHQ inhibitor.[3] An example application note demonstrates the analysis of this compound using reverse-phase (RP) HPLC with a mobile phase of acetonitrile, water, and an acid modifier.[5]
General Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for analyzing this compound via HPLC, for instance, to determine stabilizer concentration.
Applications in Research and Development
This compound's unique properties make it a valuable monomer in materials science and potentially in drug development.
-
Polymer Synthesis : Its primary application is as a monomer to produce polymers with specific characteristics such as high hydrophobicity, low shrinkage, chemical resistance, adhesion, and flexibility.[1][2]
-
Lubricants : It is used in the production of high-temperature, high-shear (HTHS) and fuel-efficient lubricants.[1]
-
Biomedical Potential : Although direct experimental data is limited, long-chain alkyl acrylates are explored for creating hydrophobic and biodegradable polymers.[11] These materials are candidates for applications in controlled drug delivery of hydrophobic drugs and as biocompatible coatings for medical devices.[11]
Safety and Handling
This compound requires careful handling to ensure safety and maintain product integrity. It is classified as causing skin irritation and may cause an allergic skin reaction.[12]
Key Handling and Storage Recommendations:
-
Preventing Polymerization : The product is stabilized, typically with MEHQ. To prevent spontaneous polymerization, it must always be stored under air, never under inert gases like nitrogen, as oxygen is required for the stabilizer to function effectively.[1][10]
-
Storage Conditions : Storage temperature should not exceed 35°C.[1] It should be protected from heat, UV light, and other high-energy radiation.[10]
-
Materials : The preferred construction material for storage tanks and pipes (B44673) is stainless steel.[1][3] Carbon steel can be used, but rust formation may be an issue.[3]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and appropriate work clothing to avoid skin and eye contact.[10][12]
References
- 1. jamorin.com [jamorin.com]
- 2. ulprospector.com [ulprospector.com]
- 3. jamorin.com [jamorin.com]
- 4. This compound | C20H38O2 | CID 119935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. chemwhat.com [chemwhat.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound CAS#: 28343-58-0 [m.chemicalbook.com]
- 10. download.basf.com [download.basf.com]
- 11. benchchem.com [benchchem.com]
- 12. download.basf.com [download.basf.com]
Heptadecyl acrylate CAS number and molecular formula
An In-depth Technical Guide to Heptadecyl Acrylate (B77674) for Researchers and Drug Development Professionals
Heptadecyl acrylate is a long-chain alkyl acrylate monomer utilized in the synthesis of polymers with tailored hydrophobic properties. Its molecular structure, featuring a C17 alkyl chain, imparts significant hydrophobicity to polymers, making it a valuable component in formulations for various fields, including materials science and potentially drug delivery. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and analytical methods, with a focus on its relevance to research and development.
Chemical Identity and Properties
This compound, also known as heptadecyl 2-propenoate, is the ester of heptadecyl alcohol and acrylic acid.[1][2] Its fundamental properties are summarized below.
Molecular Formula: C₂₀H₃₈O₂[1][3][4][5]
CAS Number: 28343-58-0[1][3][4]
Physicochemical Data
The physicochemical properties of this compound are crucial for its application in polymer science and formulation development. The following table summarizes key data, primarily based on information for this compound and its close structural analogs.
| Property | Value |
| Molecular Weight | 310.5 g/mol |
| Appearance | Clear, colorless liquid |
| Density | 0.87 g/cm³ at 25 °C |
| Boiling Point | >174 °C |
| Melting Point | < -100 °C |
| Flash Point | 234 °C |
| Viscosity | 11 mPa·s |
| Glass Transition Temp. (Tg) | -72 °C |
| Water Solubility | Insoluble (predicted) |
(Data compiled from available information on this compound and its analogs)
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of heptadecyl alcohol with an acrylic acid derivative. A general workflow for this process is outlined below. The synthesis of long-chain alkyl acrylates can also be performed via microwave-assisted direct melting esterification, which has been shown to significantly increase the reaction rate for similar compounds like hexadecyl acrylate.
Experimental Workflow: Synthesis and Purification
Illustrative Experimental Protocol: Esterification
The following protocol is a generalized procedure for the synthesis of a long-chain alkyl acrylate, which can be adapted for this compound.
Materials:
-
Heptadecyl alcohol
-
Acryloyl chloride (or acrylic acid)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Acid scavenger (e.g., triethylamine, if using acryloyl chloride) or acid catalyst (e.g., p-toluenesulfonic acid, if using acrylic acid)
-
Inhibitor of polymerization (e.g., hydroquinone)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for elution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve heptadecyl alcohol (1 equivalent) and a polymerization inhibitor in the anhydrous solvent.
-
If using acryloyl chloride, add the acid scavenger (1.1 equivalents). Cool the mixture in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.
Polymerization and Applications in Drug Development
This compound is a monofunctional monomer that readily forms homopolymers and copolymers through free-radical polymerization.[6] The long hydrophobic heptadecyl chain is a key feature that influences the properties of the resulting polymers.
Copolymers of this compound can be prepared with a variety of other monomers, such as (meth)acrylic acid and its esters, acrylonitrile, styrene, and vinyl acetate, to tune the properties of the final polymer.[6]
Role in Drug Delivery Systems
The hydrophobicity imparted by the heptadecyl chain makes polymers derived from this monomer of interest in drug delivery applications. These polymers can be designed to form nanoparticles, micelles, or hydrogels for the encapsulation and controlled release of lipophilic drugs.[3] The hydrophobic domains created by the this compound units can serve as reservoirs for poorly water-soluble therapeutic agents, potentially enhancing their bioavailability and stability.
While specific signaling pathways directly modulated by this compound are not established, its use in drug delivery vehicles is a strategy to improve the therapeutic index of encapsulated drugs by altering their pharmacokinetics and biodistribution.
Logical Framework for Polymer-Based Drug Delivery
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase HPLC method can be employed for its separation and quantification.
General HPLC Protocol
-
Column: A C18 reversed-phase column (e.g., ZORBAX SB-AQ, 250 mm × 4.6 mm, 5 µm) is often suitable for separating acrylates.[7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is typically effective.[7] For mass spectrometry (MS) detection, a volatile acid like formic acid can be added to the mobile phase.
-
Detector: A diode-array detector (DAD) can be used for quantification, with the detection wavelength set to the UV maximum of the acrylate, which is typically around 210 nm.[7]
-
Sample Preparation: Samples containing this compound should be dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile, and filtered before injection.
This technical guide provides a foundational understanding of this compound for its potential use in research and drug development. The combination of its hydrophobic nature and polymerizability makes it a versatile monomer for creating advanced materials and drug delivery systems. Further research into its biocompatibility and the in vivo behavior of its polymers will be crucial for its translation into biomedical applications.
References
An In-depth Technical Guide to the Physical Properties of Heptadecyl Acrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecyl acrylate (B77674) (C17A) is a long-chain alkyl acrylate monomer that serves as a crucial building block in the synthesis of a diverse range of polymers. Its characteristic hydrophobic nature, conferred by the long heptadecyl chain, combined with the reactivity of the acrylate group, makes it a valuable component in the formulation of materials with tailored properties. This technical guide provides a comprehensive overview of the core physical properties of Heptadecyl acrylate monomer, offering essential data and methodologies for professionals in research and development.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, processing, and the properties of the resulting polymers. A summary of these key properties is presented in the table below.
Data Presentation: Physical Properties of this compound
| Property | Value | Units | Notes |
| Molecular Weight | 310.5 | g/mol | [1][2] |
| Appearance | Clear, colorless liquid | - | At room temperature |
| Density | 0.87 | g/cm³ | At 25 °C |
| Boiling Point | > 174 | °C | |
| Melting Point | < -100 | °C | |
| Viscosity | 11 | mPa·s | At 25 °C |
| Vapor Pressure | 0.000125 | hPa | At 32 °C |
| Flash Point | 146.5 | °C | |
| CAS Number | 28343-58-0 | - | [1][2] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in polymerization reactions and formulations. Due to its long alkyl chain, this compound is a hydrophobic monomer.[3]
-
Water Solubility: It is sparingly soluble in water.
-
Organic Solvent Solubility: It is soluble in a range of common organic solvents. The solubility of acrylate esters is generally dictated by the nature of the side chain.[4] For long-chain acrylates like this compound, solubility is higher in non-polar and moderately polar solvents such as:
-
Toluene
-
Anisole
-
Dichloromethane
-
Methanol (in which it is used for precipitation of the polymer)[5]
-
The principle of "like dissolves like" is applicable, where its hydrophobic nature dictates its miscibility with organic solvents.
Experimental Protocols for Physical Property Determination
Density Measurement
The density of a liquid monomer like this compound can be accurately determined using a pycnometer or a digital density meter .
-
Pycnometer Method:
-
The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is first weighed empty and dry.
-
It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again to determine its volume.
-
The pycnometer is then thoroughly dried and filled with this compound.
-
The weight of the pycnometer filled with the monomer is recorded.
-
The density is calculated by dividing the mass of the monomer by the volume of the pycnometer.
-
Boiling Point Determination
The boiling point can be determined using ebulliometry .
-
A small sample of this compound is placed in a boiling tube equipped with a thermometer and a capillary tube sealed at one end.
-
The boiling tube is heated in a heating bath (e.g., an oil bath).
-
As the temperature rises, a continuous stream of bubbles will emerge from the capillary tube.
-
The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Melting Point Determination
For substances with very low melting points like this compound (< -100 °C), a cryostat with a specialized melting point apparatus is used.
-
A sample of the monomer is frozen.
-
The frozen sample is then slowly warmed in the cryostat.
-
The temperature at which the first signs of melting are observed and the temperature at which the last solid melts are recorded to determine the melting range.
Viscosity Measurement
The viscosity of this compound can be measured using a viscometer , such as a cone-and-plate or a concentric cylinder viscometer.
-
A sample of the monomer is placed in the viscometer.
-
The apparatus applies a defined shear stress or shear rate to the liquid.
-
The resulting shear rate or shear stress is measured.
-
The viscosity is then calculated from these parameters. The measurement is typically performed at a controlled temperature (e.g., 25 °C).
Refractive Index Measurement
The refractive index of a liquid monomer is typically determined using an Abbe refractometer .
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and a light source is directed through the sample.
-
The user looks through the eyepiece and adjusts the instrument until the boundary line between the light and dark regions is sharp and centered.
-
The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Mandatory Visualizations
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of this compound monomer.
Caption: Workflow for Physical Property Characterization.
Relationship Between Molecular Structure and Physical Properties
This diagram illustrates the conceptual relationship between the molecular structure of this compound and its key physical properties.
Caption: Structure-Property Relationship.
Conclusion
The physical properties of this compound monomer are integral to its application in polymer science and material development. Its long alkyl chain imparts significant hydrophobicity and a low melting point, while the acrylate functionality provides a reactive site for polymerization.[3] This unique combination of characteristics allows for the synthesis of polymers with desirable properties such as flexibility, water resistance, and adhesion. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals working with this versatile monomer.
References
- 1. This compound | C20H38O2 | CID 119935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. jamorin.com [jamorin.com]
- 4. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 5. CN115902008A - Method for testing residual monomers in polyacrylate pressure-sensitive adhesive - Google Patents [patents.google.com]
Synthesis of Heptadecyl Acrylate from Heptadecanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for producing heptadecyl acrylate (B77674) from heptadecanol. Heptadecyl acrylate, a long-chain alkyl acrylate, is a valuable monomer in polymer synthesis, imparting hydrophobicity, flexibility, and adhesion to copolymers. Its applications are found in specialty coatings, adhesives, and as a modifying agent in various polymeric systems. This document outlines the core methodologies for its synthesis, including direct esterification and transesterification, providing detailed experimental protocols and quantitative data to support researchers in the lab.
Synthetic Methodologies
The synthesis of this compound from heptadecanol is primarily achieved through two well-established chemical reactions: direct esterification and transesterification.
-
Direct Esterification: This method involves the direct reaction of heptadecanol with acrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor. The reaction produces this compound and water as a byproduct. To drive the reaction to completion, the water is continuously removed from the reaction mixture, often through azeotropic distillation.
-
Transesterification: This process involves the reaction of heptadecanol with a more volatile acrylate ester, such as methyl acrylate or ethyl acrylate, in the presence of a catalyst. The reaction results in the formation of this compound and a volatile alcohol byproduct (methanol or ethanol), which is removed to shift the equilibrium towards the product.
Direct Esterification of Heptadecanol
Direct esterification is a common and effective method for the synthesis of this compound. The use of an acid catalyst, such as methanesulfonic acid or p-toluenesulfonic acid, is crucial for achieving a reasonable reaction rate. A polymerization inhibitor is also essential to prevent the self-polymerization of acrylic acid and the resulting this compound product.
Signaling Pathway for Direct Esterification
Caption: Direct esterification of heptadecanol with acrylic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a patented method for the esterification of a C17 alkanol mixture with acrylic acid.[1]
-
Materials:
-
Heptadecanol (with a mean degree of branching of approximately 3.0)
-
Stabilizer (e.g., MEHQ - hydroquinone (B1673460) monomethyl ether)
-
Hypophosphorous acid
-
Copper(II) chloride solution
-
Acrylic acid
-
Methanesulfonic acid
-
Sodium chloride solution
-
Aqueous sodium hydroxide (B78521) solution
-
Procedure:
-
In a reaction vessel equipped for reflux and water separation, charge cyclohexane, heptadecanol, the stabilizer (MEHQ), hypophosphorous acid, and the copper(II) chloride solution.
-
Add acrylic acid to the mixture.
-
Heat the mixture under an air atmosphere.
-
Add methanesulfonic acid to catalyze the reaction.
-
Continuously separate the water byproduct under reflux.
-
After the reaction is complete, cool the reaction solution.
-
Wash the cooled solution with a sodium chloride solution followed by an aqueous sodium hydroxide solution.
-
Separate the cyclohexane phase.
-
Remove the solvent under reduced pressure to obtain this compound.
-
-
Quantitative Data:
-
Yield: 89%
-
Purity: >95%
-
Protocol 2: Representative Synthesis of a Long-Chain Acrylate (Octadecyl Acrylate)
This protocol describes the synthesis of octadecyl acrylate, a structurally similar long-chain acrylate, and can be adapted for this compound.
-
Materials:
-
Octadecanol
-
Polymerization inhibitor (e.g., thiodiphenylamine)
-
Acrylic acid
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Aqueous sodium hydroxide solution
-
-
Procedure:
-
In a 500ml four-hole flask equipped with a thermometer, stirrer, and reflux condenser, add 76.0g of octadecanol and 0.9g of thiodiphenylamine.
-
Heat the mixture to 60°C until the octadecanol is completely melted.
-
Successively add 25.0g of acrylic acid and 1g of p-toluenesulfonic acid.
-
Heat the mixture to 100-120°C and reflux for approximately 2.5 hours.
-
Attach a water trap to the apparatus to collect the water byproduct.
-
After the majority of the water has been separated, increase the temperature to 140°C and maintain it for 3.5 hours.
-
Monitor the amount of water collected; when it approaches the theoretical yield, the esterification is considered substantially complete.
-
Stop heating and remove unreacted acrylic acid and residual water by vacuum distillation.
-
Pour the product into a beaker and wash with a 5% (w/w) aqueous sodium hydroxide solution to remove residual catalyst, inhibitor, and acrylic acid.
-
Wash with water until the product is neutral.
-
Dry the product under vacuum at 40°C for 8 hours to obtain waxy solid octadecyl acrylate.
-
-
Quantitative Data:
-
Total Reaction Time: 6 hours
-
Yield: 94.3%
-
Summary of Quantitative Data for Direct Esterification
| Parameter | Protocol 1 (this compound)[1] | Protocol 2 (Octadecyl Acrylate) |
| Reactants | Heptadecanol, Acrylic Acid | Octadecanol, Acrylic Acid |
| Catalyst | Methanesulfonic Acid | p-Toluenesulfonic Acid |
| Solvent | Cyclohexane | None (Melt Esterification) |
| Reaction Temp. | Reflux | 100-140°C |
| Reaction Time | Not specified | 6 hours |
| Yield | 89% | 94.3% |
| Purity | >95% | Not specified |
Transesterification
Transesterification offers an alternative route to direct esterification, particularly when aiming to avoid the direct use of acrylic acid. This method is a reversible reaction where an alcohol is exchanged in an ester.
Common catalysts for transesterification include:
-
Alkali catalysts: Sodium hydroxide, potassium hydroxide.[2]
-
Acid catalysts: Sulfuric acid, p-toluenesulfonic acid.
-
Organometallic catalysts: Tin or titanium-based catalysts.
The lower boiling point alcohol byproduct (e.g., methanol) is continuously removed by distillation to drive the equilibrium towards the formation of the desired this compound.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for this compound synthesis.
Conclusion
The synthesis of this compound from heptadecanol can be effectively achieved through direct esterification, with detailed protocols available that demonstrate high yields and purity. While transesterification presents a viable alternative, specific procedural details for the C17 chain are less documented in readily accessible literature. The choice of method will depend on the available starting materials, desired purity, and process scalability. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of polymer and materials science.
References
Heptadecyl Acrylate: A Comprehensive Technical Guide to Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptadecyl acrylate (B77674) (C17A) is a long-chain alkyl acrylate monomer that offers a unique combination of hydrophobicity, flexibility, and reactivity. Its chemical behavior is primarily dictated by the electron-poor double bond of the acrylate moiety, making it highly susceptible to polymerization and a variety of addition reactions. This technical guide provides an in-depth analysis of the reactivity and stability of heptadecyl acrylate, compiling essential data for its safe handling, storage, and application in research and development. The document details its polymerization kinetics, thermal and photolytic stability, and susceptibility to hydrolysis and other chemical reactions. Detailed experimental protocols for assessing these properties are also provided to aid in practical laboratory settings.
Chemical and Physical Properties
This compound is a clear, colorless liquid with a high molecular weight and a low glass transition temperature (Tg).[1] Its long alkyl chain imparts significant hydrophobic character. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound (C17A)
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈O₂ | [2] |
| Molecular Weight | 310.5 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Purity | min. 94% | [1] |
| Acid Value | max. 0.05% | [1] |
| Water Content | max. 0.1% | [1] |
| Density | 0.87 g/cm³ at 25 °C | [1] |
| Boiling Point | >174 °C | [1] |
| Melting Point | < -100 °C | [1] |
| Flash Point | 234 °C | [1] |
| Vapor Pressure | 0.000125 hPa at 32 °C | [1] |
| Viscosity | 11 mPa·s | [1] |
| Glass Transition Temp. (Tg) | -72 °C | [1] |
| n-octanol/water partition coefficient (log Pow) | 9.2 at 25 °C | [3] |
| Solubility in water | < 30 µg/L at 20 °C | [3] |
Reactivity Profile
The reactivity of this compound is dominated by the acrylic functional group. It readily participates in addition reactions and is highly prone to polymerization.[1][4]
Polymerization
This compound can undergo homopolymerization and can be copolymerized with a wide range of other monomers.[1][4] These include (meth)acrylic acid and its salts, amides, and esters, as well as acrylonitrile, maleic esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, and butadiene.[1][4]
The polymerization is a radical chain reaction that can be initiated by heat, ultraviolet (UV) radiation, or chemical initiators such as peroxides.[3] The reaction is exothermic and can be violent if not controlled, leading to a rapid increase in temperature and pressure.[3]
A key parameter governing the polymerization rate is the propagation rate coefficient (kp). For this compound (in a 1 M solution with butyl acetate), the Arrhenius parameters for kp have been determined, as shown in Table 2.
Table 2: Arrhenius Parameters for the Propagation Rate Coefficient (kp) of this compound
| Parameter | Value | Reference |
| Pre-exponential Factor (A) | 8.15 x 10⁶ L·mol⁻¹·s⁻¹ | [5] |
| Activation Energy (Ea) | 14.66 kJ·mol⁻¹ | [5] |
The polymerization process can be visualized as a chain reaction involving initiation, propagation, and termination steps.
Caption: Free Radical Polymerization Pathway.
Addition Reactions
This compound readily undergoes addition reactions with a variety of organic and inorganic compounds, making it a versatile starting material for chemical synthesis.[1][4] The electron-deficient double bond is susceptible to nucleophilic attack in Michael-type additions.
Stability
The stability of this compound is a critical consideration for its storage and handling to prevent unintended polymerization.
Thermal Stability
This compound is sensitive to heat, which can initiate spontaneous polymerization.[3] This polymerization is exothermic and can become a runaway reaction if not controlled.[3] Therefore, it is crucial to store the monomer at temperatures below 35 °C.[1][6]
Photolytic Stability
Exposure to ultraviolet (UV) radiation or other high-energy radiation can also trigger polymerization.[3][7] Direct sunlight should be avoided during storage and handling.[7]
Chemical Stability and Storage
To prevent spontaneous polymerization during storage, this compound is typically supplied with a stabilizer, such as the monomethyl ether of hydroquinone (B1673460) (MeHQ).[1] The effectiveness of these stabilizers is dependent on the presence of dissolved oxygen.[1][6] Therefore, the monomer must always be stored under air and never under an inert atmosphere.[1][6]
The expected storage stability under these recommended conditions is one year.[1] It is also advised to follow a "first-in-first-out" principle for storage to minimize the risk of overstorage.[1]
Contamination with substances that can initiate radical chain reactions, such as peroxides and oxidizing agents, poses a significant risk of spontaneous polymerization.[3][7] Iron(III) ions have also been identified as weak polymerization initiators.[4]
The following diagram illustrates the key factors influencing the stability of this compound.
Caption: Stability Influencing Factors.
Experimental Protocols
The following are detailed methodologies for assessing the reactivity and stability of this compound. These protocols are based on established techniques for similar acrylate monomers and can be adapted for specific experimental needs.
Determination of Polymerization Kinetics by Pulsed Laser Polymerization-Size Exclusion Chromatography (PLP-SEC)
This method is used to determine the propagation rate coefficient (kp).
Objective: To measure the rate of chain growth during the free-radical polymerization of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 M in butyl acetate) containing a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).
-
PLP Experiment:
-
Place the sample in a temperature-controlled reaction cell.
-
Purge the sample with an inert gas (e.g., nitrogen) to remove oxygen.
-
Irradiate the sample with a pulsed excimer laser at a specific frequency and temperature. The laser pulses generate radicals that initiate polymerization.
-
The time between pulses allows for controlled polymer chain growth.
-
-
SEC Analysis:
-
Terminate the polymerization after a set time by adding an inhibitor.
-
Analyze the resulting polymer by size exclusion chromatography (SEC) to determine its molecular weight distribution. The position of the inflection point on the low molecular weight side of the distribution is related to the propagation rate coefficient.
-
-
Data Analysis: Calculate kp from the molecular weight at the inflection point and the time between laser pulses. Repeat the experiment at various temperatures to determine the Arrhenius parameters (A and Ea).
Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermally induced polymerization.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
-
DSC Analysis:
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the heat flow to the sample as a function of temperature.
-
-
Data Analysis: The onset of polymerization is indicated by a sharp exothermic peak in the DSC thermogram. The temperature at the beginning of this peak is the onset temperature of polymerization.
Evaluation of Photolytic Stability by Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To investigate the curing behavior of this compound upon exposure to UV radiation.
Methodology:
-
Sample Preparation: Mix this compound with a photoinitiator and place a small sample (5-10 mg) in an open aluminum DSC pan.
-
Photo-DSC Analysis:
-
Place the sample in the Photo-DSC cell, which is equipped with a UV light source.
-
Maintain the sample at a constant temperature (isothermal mode).
-
Expose the sample to UV light of a specific intensity and duration.
-
Measure the exothermic heat flow resulting from the photopolymerization.
-
-
Data Analysis: The total heat evolved is proportional to the degree of conversion. The rate of heat flow provides information about the kinetics of the photopolymerization.
Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis of the ester group in this compound under defined pH and temperature conditions.
Methodology:
-
Sample Preparation: Prepare buffered aqueous solutions at different pH values (e.g., acidic, neutral, and basic).
-
Hydrolysis Experiment:
-
Disperse a known concentration of this compound in each buffer solution.
-
Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).
-
At specific time intervals, withdraw aliquots from each solution.
-
-
Analysis:
-
Quench the reaction in the aliquots (e.g., by neutralization or addition of a solvent).
-
Quantify the amount of remaining this compound and/or the amount of acrylic acid and heptadecanol formed using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis under each condition.
The following workflow illustrates a general procedure for stability testing.
Caption: Stability Testing Workflow.
Conclusion
This compound is a highly reactive monomer with a stability profile that is critically dependent on storage and handling conditions. Its propensity for radical polymerization necessitates the presence of stabilizers and oxygen, and the avoidance of heat, UV radiation, and contaminants. The quantitative kinetic data for its polymerization and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to safely and effectively utilize this versatile monomer in their applications. A thorough understanding of its reactivity and stability is paramount to achieving reproducible results and ensuring laboratory safety.
References
Heptadecyl Acrylate: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of Heptadecyl acrylate (B77674), based on available Safety Data Sheet (SDS) information. The data herein is intended to support risk assessment and ensure safe laboratory and manufacturing practices.
Chemical and Physical Properties
Heptadecyl acrylate is a monofunctional acrylic ester characterized by a long, hydrophobic alkyl chain. This structure imparts properties such as high hydrophobicity, low volatility, and a low glass transition temperature.[1] These characteristics are crucial for its application in polymer synthesis, where it can be used to enhance flexibility, adhesion, and water resistance.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₈O₂ | [1] |
| Molecular Weight | 310.5 g/mol | [1][2] |
| CAS Number | 1473386-36-5 | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Almost odorless | |
| Density | 0.87 g/cm³ (at 25 °C) | [1] |
| Melting Point | < -100 °C | [1] |
| Boiling Point | > 174 °C (polymerizes) | [1] |
| Flash Point | 173.5 °C (ISO 2719, closed cup) | |
| Vapor Pressure | 0.000125 hPa (at 32 °C) | [1] |
| Water Solubility | < 30 µg/L (at 20 °C) | [3] |
| Log P (octanol/water) | 8.9 | [2] |
| Viscosity | 11 mPa·s | [1] |
| Glass Transition (Tg) | -72 °C to -105 °C | [1] |
Toxicological Profile
This compound is classified as a skin irritant and a skin sensitizer. It may also cause respiratory irritation. The acute toxicity of this compound is considered low via dermal routes of exposure. A comprehensive summary of its toxicological data is provided in Table 2.
Table 2: Toxicological Data for this compound
| Endpoint | Species | Result | Guideline | Source(s) |
| Acute Dermal Toxicity (LD50) | Rat | > 5,000 mg/kg bw | OECD 402 | [3] |
| Acute Oral Toxicity (LD50) | Rat | > 2,000 mg/kg bw | OECD 423 | [3] |
| Skin Irritation/Corrosion | Rabbit | Irritant | OECD 404 | [3] |
| Eye Irritation/Corrosion | Rabbit | Non-irritant | OECD 405 | [3] |
| Skin Sensitization | Mouse | Sensitizing | OECD 429 (LLNA) | [3] |
| Respiratory Irritation | - | May cause respiratory irritation (H335) | - | [4] |
| Mutagenicity | In vitro | Not mutagenic in bacteria or mammalian cell culture | - | [3] |
| Reproductive/Developmental Toxicity | Rat | No indication of fertility impairment or teratogenic effects | OECD 421/422 (Screening) | [3] |
| Repeated Dose Toxicity | Rat | May cause reversible liver damage after repeated high-dose ingestion | - | [3] |
Note: A quantitative value for respiratory irritation (e.g., LC50) is not available. This is likely due to the substance's very low vapor pressure, which makes it difficult to generate atmospheres for inhalation testing that would lead to acute systemic toxicity.
Ecotoxicological Information
This compound is classified as toxic to aquatic life with long-lasting effects.[4] However, due to its very low water solubility, toxic effects are generally not observed in aquatic species at concentrations up to the limit of solubility.[3] Table 3 summarizes the available ecotoxicity data.
Table 3: Ecotoxicological Data for this compound
| Endpoint | Species | Result (Nominal Concentration) | Guideline | Source(s) |
| Acute Fish Toxicity (LL50, 96h) | Danio rerio (Zebra fish) | > 100 mg/L | OECD 203 | |
| Acute Invertebrate Toxicity (NOEC, 48h) | Daphnia magna | > 100 mg/L | OECD 202 | [3] |
| Algae Growth Inhibition (NOEC, 72h) | Pseudokirchneriella subcapitata | > 100 mg/L | OECD 201 | [3] |
| Toxicity to Soil Organisms (LC50, 14d) | Eisenia foetida (Earthworm) | > 1,000 mg/kg | OECD 207 | [4] |
| Biodegradation | Activated sludge | Moderately/partially biodegradable | - | [3] |
Experimental Protocols
The toxicological and ecotoxicological data presented are primarily based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines. A brief overview of the methodologies for the key cited experiments is provided below.
Acute Dermal Toxicity (OECD 402)
This guideline outlines a procedure to assess the toxicity of a substance when applied to the skin. A single dose of the test substance is applied to a shaved area of the skin of experimental animals (typically rats). The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the test population. For this compound, the LD50 was found to be greater than the limit dose of 5,000 mg/kg body weight, indicating very low acute dermal toxicity.[3]
Skin Irritation (OECD 404)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin. A small amount of the test substance is applied to a patch of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals after application. This compound is classified as a skin irritant based on the results of this test.[3]
Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)
The LLNA is a method for identifying chemicals that have the potential to cause skin sensitization (allergic contact dermatitis). The test substance is applied to the ears of mice for several consecutive days. The proliferation of lymphocytes in the lymph node draining the application site is then measured. A significant increase in lymphocyte proliferation indicates that the substance is a sensitizer. This compound tested positive in the LLNA, classifying it as a skin sensitizer.[3]
Aquatic Toxicity Testing (OECD 201, 202, 203)
These guidelines detail the methods for assessing the toxicity of chemicals to aquatic organisms.
-
OECD 203 (Fish, Acute Toxicity Test): Fish are exposed to the test substance for 96 hours, and mortality is observed.
-
OECD 202 (Daphnia sp., Acute Immobilisation Test): Aquatic invertebrates are exposed for 48 hours, and their immobilization is recorded.
-
OECD 201 (Alga, Growth Inhibition Test): Algae are exposed to the test substance for 72 hours, and the inhibition of growth is measured.
For this compound, no adverse effects were observed in these tests up to the substance's limit of water solubility.[3]
Handling and Emergency Procedures
Proper handling and emergency preparedness are critical when working with this compound. This includes using appropriate personal protective equipment (PPE) and having a clear plan for accidental releases.
Personal Protective Equipment (PPE) and Handling
-
Ventilation: Work in a well-ventilated area or use local exhaust ventilation to minimize exposure to vapors or mists.
-
Gloves: Wear protective gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Hygiene: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[3]
Spill Response Workflow
A chemical spill should be handled promptly and safely. The following workflow diagram illustrates the general procedure for responding to a this compound spill.
Caption: General workflow for responding to a chemical spill.
Storage and Stability
This compound can polymerize if not stored correctly. To ensure stability:
-
Inhibitor: The product is stabilized, typically with Monomethyl Ether of Hydroquinone (MEHQ).[1] The stabilizer is only effective in the presence of oxygen.[4]
-
Atmosphere: Store under air, never under an inert gas like nitrogen.[4]
-
Temperature: Keep the storage temperature below 35 °C.[1]
-
Conditions to Avoid: Avoid heat, direct sunlight, UV radiation, and contamination.[4]
-
Materials: The preferred construction material for storage tanks and pipes (B44673) is stainless steel.[5]
References
Spectroscopic Analysis of Heptadecyl Acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for heptadecyl acrylate (B77674), a long-chain acrylate ester. The document details predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, alongside comprehensive experimental protocols for acquiring such spectra. This information is critical for the identification, characterization, and quality control of heptadecyl acrylate in research and development settings, including its potential applications in drug delivery systems and polymer synthesis.
Spectroscopic Data
The following tables summarize the predicted and characteristic spectroscopic data for this compound. Due to the limited availability of publicly accessible, experimentally-derived spectra specifically for this compound, the NMR data is predicted based on established chemical shift values for analogous long-chain alkyl acrylates and the fundamental principles of NMR spectroscopy. The FTIR data is based on the characteristic absorption bands observed for acrylate esters and data from similar molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| =CH₂ (trans to C=O) | 6.40 | dd | J_trans = 17.4, J_gem = 1.5 |
| =CH₂ (cis to C=O) | 5.82 | dd | J_cis = 10.5, J_gem = 1.5 |
| =CH | 6.12 | dd | J_trans = 17.4, J_cis = 10.5 |
| O-CH₂ | 4.15 | t | J = 6.7 |
| O-CH₂-CH₂ | 1.65 | p | J ≈ 6.8 |
| -(CH₂)₁₄- | 1.26 | m (br) | - |
| -CH₃ | 0.88 | t | J = 6.9 |
dd = doublet of doublets, t = triplet, p = pentet, m (br) = broad multiplet
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 166.5 |
| =CH₂ | 128.5 |
| =CH | 130.3 |
| O-CH₂ | 64.5 |
| O-CH₂-CH₂ | 28.7 |
| -(CH₂)₁₄- (bulk) | 29.7 - 29.3 |
| -CH₂-CH₂-CH₃ | 31.9 |
| -CH₂-CH₃ | 22.7 |
| -CH₃ | 14.1 |
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2925 | C-H stretch (asymmetric, CH₂) | Strong |
| 2855 | C-H stretch (symmetric, CH₂) | Strong |
| 1725 | C=O stretch (ester) | Strong |
| 1638 | C=C stretch (alkene) | Medium |
| 1465 | C-H bend (CH₂) | Medium |
| 1410 | =C-H in-plane bend | Medium |
| 1200 - 1180 | C-O stretch (ester) | Strong |
| 985 | =C-H out-of-plane bend (wag) | Medium |
| 810 | =CH₂ out-of-plane bend (wag) | Medium |
Experimental Protocols
The following are detailed methodologies for obtaining high-quality NMR and FTIR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation and purity assessment.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a standard 90° pulse sequence.
-
Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 220-250 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the number of scans to 1024 or higher, as the ¹³C nucleus is less sensitive.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ peak to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum of this compound to identify its characteristic functional groups.
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any residues. Clean with isopropanol or acetone (B3395972) and a lint-free wipe if necessary.
-
Acquire a background spectrum. This will measure the infrared absorption of the ambient atmosphere (CO₂ and H₂O) and the instrument itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a single drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Collection:
-
Acquire the FTIR spectrum of the sample.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The standard measurement range is from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should be automatically background-corrected by the instrument software.
-
Identify the key absorption peaks and compare their wavenumbers to the expected values for the functional groups present in this compound (ester, alkene, alkane).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Heptadecyl Acrylate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptadecyl acrylate (B77674) (C₁₇H₃₃O₂), a long-chain alkyl acrylate monomer, is a critical building block in the synthesis of specialized polymers with applications in drug delivery, medical devices, and advanced materials. Its long alkyl chain imparts significant hydrophobicity, influencing the properties of the resulting polymers, such as their thermal characteristics, chemical resistance, and compatibility with non-polar matrices.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective polymerization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of heptadecyl acrylate, including qualitative predictions, a detailed experimental protocol for quantitative determination, and a logical workflow for solubility assessment.
Core Concepts: Predicting Solubility
The solubility of a chemical compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a dual nature: a polar acrylate head and a long, non-polar C17 alkyl tail. The dominance of the long hydrocarbon chain makes the molecule predominantly non-polar and hydrophobic.
Therefore, its solubility can be predicted as follows:
-
High Solubility: Expected in non-polar and weakly polar aprotic solvents. The van der Waals forces between the solvent and the long alkyl chain of this compound are the primary interactions driving dissolution.
-
Moderate to Low Solubility: Expected in polar aprotic solvents. The energetic cost of disrupting the dipole-dipole interactions of the solvent to accommodate the non-polar alkyl chain is a limiting factor.
-
Insoluble: Expected in polar protic solvents, especially water. The strong hydrogen bonding network of protic solvents would be significantly disrupted by the non-polar solute, making dissolution energetically unfavorable.
Quantitative Solubility Data
As of the date of this publication, specific, experimentally determined quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in peer-reviewed literature or chemical databases. The following table provides a qualitative summary based on general principles of chemical solubility. Researchers are encouraged to use the experimental protocol outlined in Section 3 to determine precise solubility values for their specific applications.
Table 1: Qualitative and Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane | High | "Like dissolves like"; strong van der Waals interactions. |
| Non-Polar Aromatic | Toluene, Xylene | High | Favorable interactions between the aromatic ring and the alkyl chain. |
| Halogenated | Dichloromethane, Chloroform | High | Good solvation of the non-polar chain. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High to Moderate | THF is a good solvent for many acrylate polymers and monomers.[2] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to Low | Polarity of the ketone may limit solubility. |
| Esters | Ethyl Acetate | Moderate | Similar ester functional group, but overall polarity is a factor. |
| Alcohols | Methanol, Ethanol | Low to Insoluble | Strong hydrogen bonding in the solvent opposes dissolution of the non-polar solute. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Insoluble | High polarity and strong dipole-dipole interactions of the solvent. |
| Water | - | Insoluble | Highly polar protic nature and strong hydrogen bonding network. |
Experimental Protocol for Determining Thermodynamic Solubility
The following is a detailed gravimetric method for the determination of the thermodynamic solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute.
Materials:
-
This compound (high purity)
-
Selected Organic Solvents (analytical grade)
-
Analytical Balance (± 0.0001 g)
-
Temperature-controlled orbital shaker or magnetic stirrer with a hot plate
-
Glass vials with screw caps (B75204) and PTFE septa
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Pipette a known volume (e.g., 5.00 mL) of the selected organic solvent into the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture at a constant speed for a predetermined time to allow the system to reach equilibrium. For long-chain molecules, this may take 24 to 72 hours. It is advisable to conduct a preliminary experiment to determine the time required to reach a constant concentration.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (e.g., 2.00 mL) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vial with the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The oven should be well-ventilated.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried this compound residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.
-
The solubility can be expressed in various units, for example, as grams per 100 mL of solvent: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[3]
Mandatory Visualizations
The following diagrams illustrate key workflows related to the study of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A step-by-step workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound remains scarce, its chemical structure provides a strong basis for predicting its behavior in various organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. The workflows visualized herein offer a clear and logical approach to both the synthesis and the solubility assessment of this important monomer, aiding researchers in its effective utilization in polymer science and drug development.
References
Heptadecyl Acrylate: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of high-purity heptadecyl acrylate (B77674), a long-chain alkyl acrylate with significant potential in pharmaceutical and biomedical applications. This document consolidates available technical data on commercial suppliers, physicochemical properties, and synthesis and purification protocols. It further explores the role of heptadecyl acrylate in advanced drug delivery systems, offering detailed experimental workflows and visualizations to support researchers in this field.
Commercial Availability of High-Purity this compound
While a wide range of suppliers offer the closely related octadecyl acrylate (stearyl acrylate), the commercial availability of high-purity this compound is more specialized. The term "high-purity" in the context of long-chain acrylates for pharmaceutical applications typically implies a purity of 98% or greater. Below is a summary of commercially available this compound and a high-purity grade of the analogous octadecyl acrylate.
| Compound | Supplier | Purity | Key Specifications |
| This compound (C17A) | Jamorin | ≥ 94% | Water Content: ≤ 0.1% Acid Content: ≤ 0.05%[1][2] |
| This compound | Alfa Chemistry | 96% | - |
| n-Octadecyl acrylate | Scipoly | High Purity | - |
| Octadecyl acrylate | Sigma-Aldrich | 97% | -[3] |
| Octadecyl Acrylate/Stearyl Acrylate | BOSS CHEMICAL | ≥ 98.0% | Acid value (mgKOH/g): ≤ 1.0 Water (%): ≤ 0.3[4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in drug delivery formulations, influencing factors such as drug solubility, nanoparticle stability, and release kinetics.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈O₂ | [5][6] |
| Molecular Weight | 310.5 g/mol | [1][5] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 0.87 g/cm³ at 25 °C | [1] |
| Boiling Point | > 174 °C | [1] |
| Melting Point | < -100 °C | [1] |
| Flash Point | 234 °C | [1] |
| Viscosity | 11 mPa·s | [1] |
| Glass Transition Temperature (Tg) | -72 °C | [1] |
Synthesis and Purification of High-Purity this compound
The synthesis of high-purity this compound typically involves the esterification of heptadecanol with acrylic acid or its derivatives. The subsequent purification is critical to remove unreacted starting materials, catalysts, and by-products.
Synthesis of this compound
A general method for the synthesis of long-chain alkyl acrylates is through the direct esterification of the corresponding alcohol with acrylic acid, often in the presence of an acid catalyst and an inhibitor to prevent polymerization.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Heptadecanol
-
Acrylic acid (in slight molar excess)
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (solvent, for azeotropic removal of water)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add heptadecanol, toluene, and hydroquinone.
-
Heat the mixture with stirring until the heptadecanol is completely dissolved.
-
Add p-toluenesulfonic acid to the reaction mixture.
-
Introduce acrylic acid dropwise to the flask.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of heptadecanol is complete.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purification of this compound
Achieving high purity is essential for biomedical applications. The primary impurities are typically unreacted heptadecanol and polymerization inhibitors.
Experimental Protocol: Purification of this compound
-
Materials:
-
Crude this compound
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Perform multiple extractions with methanol. Heptadecanol has a slightly greater solubility in methanol compared to this compound, allowing for its removal.[7] The inhibitor will also partition into the methanol phase.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain purified this compound.
-
For further purification, column chromatography using silica (B1680970) gel with a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed.
-
Verify the purity of the final product using Gas Chromatography (GC) and confirm its identity with ¹H NMR and FT-IR spectroscopy.
-
Application in Drug Delivery: Nanoparticle Formulation
The long, hydrophobic heptadecyl chain makes this monomer highly suitable for creating nanocarriers for the delivery of poorly water-soluble drugs.[8][9] These nanoparticles can protect the encapsulated drug from degradation and facilitate controlled release.[10] The length of the alkyl chain is a key parameter for modulating drug loading capacity and release kinetics.[11]
Nanoparticle Synthesis via Emulsion Polymerization
Emulsion polymerization is a common technique for preparing acrylate-based nanoparticles for drug delivery.
Experimental Protocol: Nanoparticle Synthesis
-
Materials:
-
This compound (monomer)
-
Hydrophobic drug
-
Sodium dodecyl sulfate (surfactant)
-
Potassium persulfate (initiator)
-
Deionized water
-
-
Procedure:
-
Dissolve the hydrophobic drug and this compound in a suitable organic solvent.
-
Prepare an aqueous solution of sodium dodecyl sulfate.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Transfer the emulsion to a reaction vessel equipped with a condenser and a nitrogen inlet.
-
Heat the emulsion to a specific temperature (e.g., 70-80 °C) under a nitrogen atmosphere with continuous stirring.
-
Add an aqueous solution of potassium persulfate to initiate polymerization.
-
Maintain the reaction for a set period (e.g., 4-6 hours) to ensure complete polymerization.
-
Cool the reaction mixture to room temperature.
-
Purify the nanoparticle suspension by dialysis or centrifugation to remove unreacted monomers, surfactant, and free drug.
-
Visualizations
Logical Workflow for Supplier Selection
Caption: Supplier selection workflow for high-purity this compound.
Experimental Workflow for High-Purity Synthesis
Caption: Synthesis and purification workflow for high-purity this compound.
Signaling Pathway for Nanoparticle-Mediated Drug Delivery
Caption: Cellular uptake and mechanism of action for nanoparticle drug delivery.
References
- 1. jamorin.com [jamorin.com]
- 2. jamorin.com [jamorin.com]
- 3. Sigma Aldrich Octadecyl acrylate 1 kg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. Octadecyl acrylate/Stearyl Acrylate CAS 4813-57-4 SA - Buy Octadecyl acrylate/Stearyl Acrylate, CAS 4813-57-4, SA Product on Boss Chemical [bosschemical.com]
- 5. This compound | C20H38O2 | CID 119935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Controlling drug release from acrylic polymers: in vitro studies with potential oral inserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel | MATEC Web of Conferences [matec-conferences.org]
An In-depth Technical Guide to Branched vs. Linear Heptadecyl Acrylate Isomers for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptadecyl acrylate (B77674), a long-chain alkyl acrylate, presents intriguing possibilities in the formulation of advanced drug delivery systems due to its pronounced hydrophobicity. The isomeric form of the heptadecyl chain—either linear (n-heptadecyl) or branched—can significantly influence the physicochemical properties of the monomer and the resulting polymer. These differences, in turn, can impact biocompatibility, drug encapsulation efficiency, and release kinetics. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological implications of linear versus branched heptadecyl acrylate isomers, offering a comparative framework for researchers in drug development.
Introduction
The design of polymeric biomaterials for drug delivery is a nuanced field where subtle changes in molecular architecture can lead to significant alterations in performance. Long-chain alkyl acrylates are valuable monomers for creating hydrophobic domains within polymers, which are particularly useful for the encapsulation and controlled release of lipophilic drugs. This compound, with its 17-carbon alkyl chain, offers a substantial hydrophobic moiety. The branching of this alkyl chain can disrupt the packing of the polymer chains, leading to changes in properties such as melting point, viscosity, and glass transition temperature. This guide will explore the synthesis of both linear and branched isomers of this compound and provide a comparative analysis of their properties and potential in drug delivery applications.
Synthesis of this compound Isomers
The synthesis of this compound isomers is typically a two-step process: first, the synthesis of the corresponding heptadecyl alcohol, and second, the esterification of the alcohol with an acrylic acid derivative.
Synthesis of Heptadecyl Alcohol Precursors
Linear Isomer (n-Heptadecanol): The linear precursor, 1-heptadecanol (B72759), can be synthesized by the reduction of heptadecanoic acid.
Branched Isomer (9-Heptadecanol): A branched precursor, such as 9-heptadecanol, can be prepared via a Grignard reaction.
Esterification to this compound
The final step is the esterification of the linear or branched heptadecanol with acryloyl chloride in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct.[1]
Physicochemical Properties: A Comparative Analysis
Table 1: Comparison of Predicted Physicochemical Properties of this compound Isomers
| Property | Linear (n-Heptadecyl Acrylate) | Branched (e.g., 9-Heptadecyl Acrylate) | Rationale for Difference |
| Molecular Weight | 310.53 g/mol | 310.53 g/mol | Isomers have the same molecular formula. |
| Boiling Point | Higher | Lower | Linear chains have a larger surface area, leading to stronger van der Waals forces.[2][4] |
| Melting Point | Higher | Lower | The regular structure of linear chains allows for more efficient packing in a crystal lattice.[3] |
| Viscosity | Higher | Lower | Increased chain entanglement in linear polymers generally leads to higher viscosity.[5][6] |
| Refractive Index | Slightly Higher | Slightly Lower | Denser packing in linear polymers can lead to a higher refractive index.[7][8][9] |
| Solubility | Generally lower in non-polar solvents | Generally higher in non-polar solvents | Branching disrupts crystal packing, often leading to increased solubility.[10] |
Note: The values in this table are predicted based on general chemical principles and data from analogous long-chain alkyl acrylates, such as stearyl vs. isostearyl acrylate.[11][12]
Experimental Protocols
Synthesis of n-Heptadecyl Acrylate (Linear Isomer)
Protocol 4.1.1: Synthesis of 1-Heptadecanol This protocol is adapted from the reduction of long-chain carboxylic acids.
-
Materials: Heptadecanoic acid, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, 10% H₂SO₄, saturated NaCl solution, anhydrous MgSO₄.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.1 eq.) in anhydrous diethyl ether.
-
Cool the suspension to 0°C.
-
Slowly add a solution of heptadecanoic acid (1 eq.) in anhydrous diethyl ether.
-
After the addition is complete, warm the reaction to room temperature and stir for 12 hours.
-
Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then water again.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Combine the organic filtrates, wash with saturated NaCl solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-heptadecanol.
-
Protocol 4.1.2: Esterification of 1-Heptadecanol This protocol is a general method for the synthesis of acrylates from alcohols.[1]
-
Materials: 1-Heptadecanol, acryloyl chloride, triethylamine (TEA), anhydrous dichloromethane (B109758) (DCM), saturated NaHCO₃ solution, saturated NaCl solution, anhydrous MgSO₄.
-
Procedure:
-
Dissolve 1-heptadecanol (1 eq.) and TEA (1.2 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add acryloyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated NaHCO₃ solution, water, and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain n-heptadecyl acrylate.
-
Synthesis of 9-Heptadecyl Acrylate (Branched Isomer)
Protocol 4.2.1: Synthesis of 9-Heptadecanol This protocol is based on the Grignard reaction to form secondary alcohols.
-
Materials: 1-Bromooctane (B94149), magnesium turnings, nonanal (B32974), anhydrous diethyl ether, saturated NH₄Cl solution, saturated NaCl solution, anhydrous MgSO₄.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a Grignard reagent from magnesium turnings (1.1 eq.) and 1-bromooctane (1.1 eq.) in anhydrous diethyl ether.
-
Cool the Grignard reagent to 0°C.
-
Slowly add a solution of nonanal (1 eq.) in anhydrous diethyl ether.
-
After the addition, warm the mixture to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 9-heptadecanol.
-
Protocol 4.2.2: Esterification of 9-Heptadecanol Follow the same procedure as in Protocol 4.1.2, substituting 1-heptadecanol with 9-heptadecanol.
Characterization of this compound Isomers
The synthesized linear and branched isomers of this compound can be characterized using standard analytical techniques.
Table 2: Expected Spectroscopic Data for this compound Isomers
| Technique | Linear (n-Heptadecyl Acrylate) | Branched (9-Heptadecyl Acrylate) |
| ¹H NMR | Signals for the acrylate group (~5.8-6.4 ppm), a triplet for the -OCH₂- group (~4.1 ppm), and overlapping signals for the long alkyl chain.[13][14] | Similar acrylate signals, a multiplet for the -OCH- group at a slightly upfield shift compared to the linear isomer, and more complex overlapping signals for the branched alkyl chains. |
| ¹³C NMR | Carbonyl carbon (~166 ppm), vinyl carbons (~128, 130 ppm), -OCH₂- carbon (~64 ppm), and a series of signals for the linear alkyl chain.[13][15] | Similar carbonyl and vinyl carbons, a signal for the -OCH- carbon, and a more complex set of signals for the branched alkyl chain carbons. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z 310.53. Characteristic fragmentation pattern for a long-chain acrylate.[16][17][18][19] | Identical molecular ion peak (M⁺) at m/z 310.53. Different fragmentation pattern due to branching, with characteristic fragments from cleavage at the branch point. |
Biological Activity and Implications for Drug Delivery
The isomeric form of the heptadecyl side chain in poly(this compound) can have a profound impact on its biological interactions and performance as a drug delivery vehicle.
Biocompatibility and Inflammatory Response
Acrylate-based biomaterials can elicit an inflammatory response upon implantation.[20] This response is often mediated by macrophages and can involve signaling pathways such as NF-κB.[21][22][23] The surface properties of the polymer, including hydrophobicity and topography, play a crucial role in modulating this response.[24]
-
Linear Isomers: Polymers with linear alkyl chains can exhibit semi-crystalline domains due to efficient chain packing. This can lead to a more ordered and potentially less inflammatory surface compared to amorphous polymers.
-
Branched Isomers: The branching in the side chain disrupts regular packing, leading to a more amorphous polymer. This can alter protein adsorption and subsequent cellular interactions. Some studies suggest that branched or cyclic polymers may exhibit improved biocompatibility compared to their linear counterparts.[25]
Drug Encapsulation and Release
The architecture of the polymer side chains can influence how a drug is loaded and released.[26][27][28][29]
-
Linear Isomers: The semi-crystalline nature of polymers with long linear side chains can create domains that are less permeable to the encapsulated drug, potentially leading to slower, more sustained release.
-
Branched Isomers: The amorphous nature of polymers with branched side chains may result in a higher free volume, which could facilitate faster drug diffusion and release. However, the increased hydrophobicity and potential for different drug-polymer interactions could also modulate the release profile.
Visualizing Workflows and Pathways
Synthesis Workflow
Caption: Synthetic routes for linear and branched this compound.
Biomaterial-Immune Cell Interaction Pathway
Caption: Simplified signaling pathway of biomaterial-induced inflammation.
Conclusion
The choice between linear and branched this compound isomers for drug delivery applications is a critical design parameter. Linear isomers are predicted to yield semi-crystalline polymers with higher melting points and viscosities, potentially leading to more sustained drug release profiles. Conversely, branched isomers are expected to form amorphous polymers with lower melting points and viscosities, which may offer advantages in terms of solubility and processing, while also potentially influencing biocompatibility. The detailed synthetic protocols and comparative data presented in this guide provide a foundational framework for researchers to explore these fascinating monomers in the development of novel and effective drug delivery systems. Further empirical studies are warranted to fully elucidate the biological performance of these distinct isomeric polymer systems.
References
- 1. N-HEPTYL ACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. isca.me [isca.me]
- 6. Compositionally Driven Viscometric Behaviors of Poly (Alkyl Methacrylates) in Lubricating Oils [scirp.org]
- 7. [PDF] High refractive index of transparent acrylate polymers functionalized with alkyl sulfur groups | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. expresspolymlett.com [expresspolymlett.com]
- 10. nguyenstarch.com [nguyenstarch.com]
- 11. ISTA, Isostearyl acrylate|Alkyl | Chemical products | Business & Products | Osaka Organic Chemical Industry Ltd. [ooc.co.jp]
- 12. STA, Stearyl acrylate, Dodecyl acrylate|Alkyl | Chemical products | Business & Products | Osaka Organic Chemical Industry Ltd. [ooc.co.jp]
- 13. Stearyl acrylate | C21H40O2 | CID 62552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Dodecyl acrylate [webbook.nist.gov]
- 17. Methyl acrylate(96-33-3) MS [m.chemicalbook.com]
- 18. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modulation of immune-inflammatory responses through surface modifications of biomaterials to promote bone healing and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of Biomaterials to Modulate the Function of Macrophages in Wound Healing [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Material matters: exploring the interplay between natural biomaterials and host immune system [frontiersin.org]
- 24. Polymers for Biomedical Applications: The Importance of Hydrophobicity in Directing Biological Interactions and Application Efficacy [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of cyclic topology versus linear terpolymers on antibacterial activity and biocompatibility: antimicrobial peptide avatars - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. New Side Chain Design for pH-Responsive Block Copolymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Influence of Polymer Structure and Architecture on Drug Loading and Redox-triggered Release - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Free Radical Polymerization of Heptadecyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of heptadecyl acrylate (B77674). This long-chain acrylate monomer is of significant interest for the development of novel polymers with applications in drug delivery, biomedical coatings, and specialty adhesives due to the hydrophobicity and flexibility imparted by its long alkyl chain.
Heptadecyl acrylate can be polymerized using various free radical techniques, including solution and emulsion polymerization. The choice of method will depend on the desired polymer characteristics and the intended application. These notes will focus on solution polymerization, a common and versatile method for synthesizing polymers from acrylate monomers.[1]
Monomer Characteristics
This compound (C17A) is an ester of acrylic acid characterized by its long, hydrophobic heptadecyl chain.[1] This structure results in polymers with low glass transition temperatures and hydrophobic properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈O₂ | [1] |
| Molecular Weight | 310.5 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 0.87 g/cm³ at 25 °C | [1] |
| Glass Transition Temp. (Tg) | -72 °C | [1] |
| Boiling Point | >174 °C | [1] |
| Purity | min. 94% | [1] |
| Inhibitor | 175 ± 25 ppm MEHQ | [1] |
Free Radical Polymerization of this compound
Free radical polymerization is a chain reaction process involving three key steps: initiation, propagation, and termination. The process is initiated by the decomposition of an initiator molecule to form free radicals. These radicals then react with monomer units to propagate the polymer chain. Finally, the growing chains are terminated through various reactions.
Experimental Protocols
The following protocols provide a general framework for the free radical solution polymerization of this compound. Researchers should optimize these conditions based on their specific requirements for molecular weight and polydispersity.
Protocol 1: Solution Polymerization of this compound
This protocol describes a typical solution polymerization using AIBN as the initiator and toluene (B28343) as the solvent.
Materials:
-
This compound (monomer)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen inlet
-
Standard laboratory glassware
Procedure:
-
Monomer Purification: To remove the inhibitor, pass the this compound monomer through a column of basic alumina.
-
Reaction Setup: In a round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve the desired amount of this compound in toluene. A typical monomer concentration is in the range of 10-50% (w/v).
-
Initiator Addition: Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the monomer).
-
Degassing: Purge the reaction mixture with nitrogen for 30-60 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) under a nitrogen atmosphere with constant stirring. The reaction time can vary from 2 to 24 hours.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and determining the monomer conversion gravimetrically or by techniques like ¹H NMR spectroscopy.
-
Termination and Precipitation: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation
The molecular weight and polydispersity of the resulting poly(this compound) are crucial parameters that influence its final properties. These can be controlled by varying the initiator and monomer concentrations, as well as the reaction temperature and time. The following table provides representative data for the polymerization of long-chain acrylates, which can be used as a starting point for the polymerization of this compound.
Table 2: Representative Data for Solution Polymerization of Long-Chain Acrylates
| Entry | Monomer | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | Stearyl Acrylate | AIBN (0.5) | Toluene | 70 | 6 | >90 | ~50,000 | 2.1 |
| 2 | Stearyl Acrylate | AIBN (1.0) | Toluene | 70 | 4 | >95 | ~30,000 | 2.5 |
| 3 | Behenyl Acrylate | Benzoyl Peroxide (1.0) | Toluene | 80 | 8 | ~85 | ~45,000 | 2.3 |
| 4 | Octadecyl Acrylate | AIBN (1.0) | Toluene | 70 | 5 | >90 | - | - |
Note: This data is based on studies of similar long-chain acrylates and should be considered as a guideline. Actual results for this compound may vary.
Characterization of Poly(this compound)
The synthesized polymer should be thoroughly characterized to determine its molecular weight, structure, and thermal properties.
Table 3: Recommended Characterization Techniques
| Technique | Purpose |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the polymerization by observing the disappearance of the C=C bond from the monomer and the appearance of the polymer backbone signals. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the polymer structure and confirm the absence of monomer. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. |
Applications in Research and Drug Development
Poly(this compound) and other long-chain polyacrylates are being explored for a variety of applications in the biomedical and pharmaceutical fields. Their hydrophobic nature makes them suitable for:
-
Drug Delivery: Encapsulation of hydrophobic drugs for controlled release formulations.
-
Biomedical Coatings: Creating biocompatible and hydrophobic surfaces on medical devices to reduce biofouling.
-
Tissue Engineering: As a component of scaffolds for tissue regeneration.
-
Pressure-Sensitive Adhesives: For transdermal drug delivery patches.
The synthesis of poly(this compound) with well-defined properties is a critical step in the development of these advanced materials. The protocols and information provided in these application notes offer a solid foundation for researchers to begin their investigations into this promising polymer.
References
Synthesis of Poly(heptadecyl acrylate) Homopolymer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(heptadecyl acrylate) is a long-chain poly(alkyl acrylate) characterized by its significant hydrophobicity, flexibility, and low glass transition temperature. These properties make it a valuable material in various advanced applications. The long heptadecyl (C17) side chains impart a waxy, hydrophobic nature to the polymer, rendering it suitable for creating water-repellent surfaces, anti-fouling coatings, and specialized biomaterials.[1] In the pharmaceutical and biomedical fields, its lipophilic character is leveraged for the encapsulation and controlled release of hydrophobic drugs.[1][2] The acrylate (B77674) backbone allows for synthesis via standard free-radical polymerization techniques, enabling control over molecular weight and polymer architecture.[3]
This document provides detailed application notes and experimental protocols for the synthesis of poly(this compound) homopolymer via solution polymerization. It includes expected quantitative data based on analogous long-chain poly(alkyl acrylates) and detailed characterization methods.
Data Presentation
Table 1: Physicochemical Properties of this compound Monomer
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈O₂ | [4] |
| Molecular Weight | 310.5 g/mol | [4] |
| Appearance | Clear, colorless liquid | [4] |
| Density | 0.87 g/cm³ at 25 °C | [4] |
| Boiling Point | >174 °C | [4] |
| Glass Transition Temp. (Tg) | -72 °C | [4] |
| Storage | Store under air with inhibitor (e.g., MEHQ) at ≤ 35 °C | [4] |
Table 2: Typical Reaction Conditions and Expected Polymer Characteristics for Solution Polymerization of Poly(this compound)*
| Parameter | Value |
| Reaction Conditions | |
| Monomer Concentration | 1.0 M in Toluene (B28343) |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Initiator Concentration | 1 mol% with respect to monomer |
| Reaction Temperature | 70 °C |
| Reaction Time | 5 - 24 hours |
| Solvent | Toluene |
| Expected Polymer Characteristics | |
| Number-Average Molecular Weight (Mn) | 20,000 - 200,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 40,000 - 400,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | Approx. 10 - 20 °C |
| Monomer Conversion | > 90% |
*Note: Specific molecular weight and PDI will depend on precise reaction conditions, including initiator concentration and reaction time. The provided values are estimates based on the polymerization of similar long-chain alkyl acrylates, such as poly(octadecyl acrylate) and poly(hexadecyl methacrylate).[3][5]
Experimental Protocols
Materials
-
This compound (with inhibitor)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Toluene (anhydrous)
-
Methanol (B129727) (for precipitation)
-
Basic alumina (B75360)
-
Nitrogen gas (high purity)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Schlenk line or equivalent inert atmosphere setup
Monomer Purification (Inhibitor Removal)
To ensure efficient polymerization, the inhibitor (e.g., MEHQ) should be removed from the this compound monomer immediately before use.
-
Prepare a column packed with basic alumina.
-
Pass the this compound monomer through the alumina column.
-
Collect the inhibitor-free monomer. Use the purified monomer immediately.
Solution Polymerization of this compound
This protocol describes the synthesis of poly(this compound) in a 50 mL round-bottom flask.
-
Reaction Setup:
-
Assemble a 50 mL two-neck round-bottom flask with a reflux condenser and a nitrogen inlet/outlet.
-
Place a magnetic stir bar in the flask.
-
Flame-dry the glassware under vacuum and cool under a stream of nitrogen to ensure anhydrous conditions.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve a desired amount of purified this compound in anhydrous toluene. For example, for a 1.0 M solution, dissolve this compound in the appropriate volume of toluene.
-
Add the initiator, AIBN (1 mol% relative to the monomer).
-
-
Degassing:
-
Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[6]
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Maintain vigorous stirring under a positive pressure of nitrogen.
-
Allow the reaction to proceed for 5 to 24 hours. The viscosity of the solution will increase as the polymer forms.
-
-
Termination and Purification:
-
Terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (e.g., 10 times the volume of the reaction mixture) while stirring vigorously.
-
The poly(this compound) will precipitate as a white solid.
-
Allow the precipitate to settle, then decant the supernatant.
-
Collect the polymer by filtration.
-
To further purify the polymer, redissolve it in a minimal amount of toluene and re-precipitate it in cold methanol.
-
Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization of Poly(this compound)
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the FTIR spectrum of the monomer and the polymer.
-
Confirm polymerization by the disappearance of the vinyl C=C stretching peak (around 1640 cm⁻¹) and the C-H bending peak of the vinyl group (around 985 cm⁻¹) from the monomer spectrum in the polymer spectrum.
-
The polymer spectrum should show characteristic peaks for the ester carbonyl group (C=O) at ~1730 cm⁻¹, C-O stretching at ~1160 cm⁻¹, and the long alkyl chain C-H stretching at ~2850-2920 cm⁻¹.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR should confirm the formation of the polymer backbone with broad peaks and the disappearance of the sharp vinyl proton signals from the monomer (typically between 5.8 and 6.4 ppm).
-
-
Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer using GPC with a suitable solvent (e.g., THF) and calibration standards (e.g., polystyrene).
-
-
Differential Scanning Calorimetry (DSC):
-
Measure the glass transition temperature (Tg) of the polymer. Typically, the sample is heated at a rate of 10 °C/min under a nitrogen atmosphere.
-
Visualizations
Caption: Workflow for the synthesis of poly(this compound).
Caption: Relationship between monomer, polymer, properties, and applications.
References
Application Notes and Protocols: Copolymerization of Heptadecyl Acrylate with Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copolymers of long-chain alkyl acrylates with methyl methacrylate (B99206) (MMA) are of significant interest in the development of novel biomaterials and drug delivery systems. The incorporation of a hydrophobic long-chain monomer, such as heptadecyl acrylate (B77674) (HDA), with the more hydrophilic MMA allows for the tuning of the copolymer's physicochemical properties. This amphiphilicity is crucial for applications such as the formation of nanoparticles, micelles for drug encapsulation, and films for transdermal drug delivery.[1][2][3] The long alkyl chain of HDA can enhance the encapsulation of hydrophobic drugs, while the MMA component can influence the copolymer's glass transition temperature, mechanical strength, and interaction with biological environments.[4][5]
These application notes provide a detailed protocol for the synthesis and characterization of poly(heptadecyl acrylate-co-methyl methacrylate) (p(HDA-co-MMA)). The protocols are based on established free-radical polymerization techniques for similar long-chain acrylate and methacrylate monomers.
Applications in Research and Drug Development
The amphiphilic nature of p(HDA-co-MMA) makes it a versatile platform for various biomedical applications:
-
Drug Delivery: The copolymer can self-assemble into nanostructures like micelles and nanoparticles in aqueous solutions. The hydrophobic HDA core can encapsulate poorly water-soluble drugs, while the MMA segments form a stabilizing corona. This can improve drug solubility, stability, and bioavailability.[1][2][4]
-
Transdermal Patches: Copolymers of MMA are used in transdermal drug delivery systems.[1] The inclusion of HDA can modify the adhesive properties and the release kinetics of drugs from the patch.
-
Biomaterials and Coatings: The properties of the copolymer can be tailored for use in medical device coatings, where biocompatibility and controlled surface properties are essential.
-
pH-Responsive Systems: While not inherent to this specific copolymer, it can be functionalized with pH-sensitive monomers to create drug delivery systems that release their payload in response to specific physiological pH changes, such as in tumor microenvironments or specific regions of the gastrointestinal tract.[5]
Experimental Protocols
Materials
-
This compound (HDA)
-
Methyl methacrylate (MMA)
-
Azobisisobutyronitrile (AIBN)
-
Nitrogen gas (high purity)
Protocol 1: Free-Radical Copolymerization of HDA and MMA
This protocol is adapted from the synthesis of similar long-chain polymethacrylate (B1205211) copolymers.
-
Monomer and Solvent Preparation:
-
Purify MMA by washing with an aqueous NaOH solution (5% w/v) to remove the inhibitor, followed by washing with distilled water until neutral.
-
Dry the washed MMA over anhydrous magnesium sulfate (B86663) and then distill under reduced pressure.
-
This compound is used as received.
-
Ensure all solvents are of analytical grade.
-
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the desired molar ratios of HDA and MMA to toluene.
-
A typical starting point is a 1:1 molar ratio of HDA to MMA.
-
The total monomer concentration in toluene should be around 1.5 M.
-
-
Initiator Addition:
-
Add AIBN as the initiator. A common concentration is 1 mol% with respect to the total moles of monomers.
-
-
Polymerization:
-
Purge the reaction mixture with nitrogen for 30 minutes to remove any dissolved oxygen.
-
Heat the reaction mixture to 70°C under a constant nitrogen atmosphere and with continuous stirring.
-
Allow the reaction to proceed for 5-6 hours.
-
-
Purification:
-
After the reaction is complete, cool the flask to room temperature.
-
Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.
-
Filter the precipitated white polymer.
-
Redissolve the polymer in a minimal amount of toluene and re-precipitate in cold methanol to remove any unreacted monomers and low molecular weight oligomers.
-
Repeat the dissolution and precipitation step two more times.
-
Dry the final copolymer product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Protocol 2: Characterization of p(HDA-co-MMA)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the copolymer structure and determine the copolymer composition.
-
Procedure:
-
Dissolve 10-15 mg of the dried copolymer in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Record the ¹H NMR spectrum.
-
The composition of the copolymer can be determined by comparing the integration of the peak corresponding to the methoxy (B1213986) protons of MMA (at ~3.6 ppm) with the integration of the peaks from the long alkyl chain of HDA.
-
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
-
Procedure:
-
Dissolve the copolymer in an appropriate solvent for GPC analysis, such as tetrahydrofuran (B95107) (THF).
-
Use a GPC system equipped with a refractive index (RI) detector.
-
Calibrate the system with polystyrene or poly(methyl methacrylate) standards.
-
The PDI (Mw/Mn) will provide information on the breadth of the molecular weight distribution.
-
3. Thermal Analysis (DSC and TGA):
-
Purpose: To determine the thermal properties of the copolymer, including the glass transition temperature (Tg) and thermal stability.
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a rate of 10°C/min to a temperature above the expected Tg, then cool rapidly, and reheat at the same rate. The Tg is determined from the second heating scan.
-
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the copolymer in a TGA pan.
-
Heat the sample under a nitrogen atmosphere from room temperature to around 600°C at a heating rate of 10°C/min.
-
The TGA curve will show the temperature at which the polymer starts to degrade.
-
Quantitative Data
The following tables present representative data for long-chain alkyl (meth)acrylate-co-MMA systems, which can be used as an estimate for the HDA-MMA copolymer.
Table 1: Representative Monomer Reactivity Ratios for Long-Chain Alkyl (Meth)acrylate (M₁) and Methyl Methacrylate (M₂) Systems.
| M₁ (Long-Chain Monomer) | r₁ (M₁) | r₂ (MMA) | r₁ * r₂ | Copolymerization Behavior |
| Lauryl Methacrylate | 0.85 | 0.95 | 0.81 | Random |
| Stearyl Methacrylate | 0.92 | 1.05 | 0.97 | Ideal/Random |
| Octadecyl Acrylate | 0.68 | 1.29 | 0.88 | Random |
| Butyl Acrylate | 0.48 | 2.38 | 1.14 | Tendency towards blockiness |
Note: Reactivity ratios are dependent on reaction conditions such as temperature and solvent. The product r₁r₂ close to 1 suggests a random incorporation of monomers.
Table 2: Typical Thermal Properties of Long-Chain Alkyl (Meth)acrylate-co-MMA Copolymers.
| Copolymer System (Molar Ratio) | Glass Transition Temperature (Tg) | Decomposition Temperature (Td, 5% weight loss) |
| Poly(methyl methacrylate) | ~105°C | ~300°C |
| Poly(stearyl methacrylate-co-MMA) (1:1) | ~30°C | ~280°C |
| Poly(lauryl methacrylate-co-MMA) (1:1) | ~10°C | ~275°C |
| Poly(butyl acrylate-co-MMA) (1:1) | ~20°C | ~290°C |
Note: The Tg of the copolymer is typically between the Tg of the two homopolymers and is dependent on the copolymer composition. The long alkyl side chains act as internal plasticizers, generally lowering the Tg.
Visualizations
Caption: Workflow for the synthesis and characterization of p(HDA-co-MMA).
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment [ouci.dntb.gov.ua]
- 4. Synthesis of an amphiphilic graft copolymer bearing a hydrophilic poly(acrylate acid) backbone for drug delivery of methotrexate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Heptadecyl Acrylate as a Comonomer in Acrylic Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of acrylic polymers incorporating heptadecyl acrylate (B77674) as a comonomer, with a particular focus on their use in drug delivery systems. Heptadecyl acrylate, a long-chain alkyl acrylate, imparts significant hydrophobicity to copolymers, enabling the formation of amphiphilic structures capable of self-assembly into nanoparticles, micelles, and other nano-objects suitable for encapsulating therapeutic agents.
Introduction
This compound (HDA) is a monofunctional acrylic monomer characterized by a C17 alkyl chain, which provides a strong hydrophobic character.[1][2] When copolymerized with hydrophilic monomers, such as acrylic acid (AA) or methacrylic acid (MAA), the resulting amphiphilic copolymers can self-assemble in aqueous media to form core-shell nanostructures.[3] The hydrophobic heptadecyl chains form the core, creating a suitable environment for encapsulating lipophilic drugs, while the hydrophilic segments form the outer shell, ensuring stability in aqueous environments.[3][4] The versatility of acrylic polymerization techniques, particularly controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for precise control over the polymer architecture, molecular weight, and functionality, making these copolymers highly tunable for specific drug delivery applications.[5][6]
Key Applications in Drug Development
Copolymers containing this compound are particularly valuable in the development of advanced drug delivery systems:
-
Controlled Drug Release: The polymeric matrix can be designed to release the encapsulated drug in a sustained or triggered manner.[5] The release kinetics can be influenced by the copolymer composition, molecular weight, and the surrounding physiological environment.
-
Targeted Drug Delivery: The surface of the nanoparticles can be functionalized with targeting ligands to enhance drug accumulation at specific sites, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Solubilization of Hydrophobic Drugs: The hydrophobic core of the self-assembled nanocarriers can encapsulate poorly water-soluble drugs, improving their bioavailability.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈O₂ | [8] |
| Molecular Weight | 310.5 g/mol | [1][8] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 0.87 g/cm³ at 25 °C | [1] |
| Glass Transition Temp. (Tg) | -72 °C | [1] |
| Boiling Point | >174 °C | [1] |
| Melting Point | < -100 °C | [1] |
Table 2: Typical Characterization Data for Poly(this compound-co-acrylic acid)
| Parameter | Typical Value Range | Characterization Technique | Reference |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) | [9] |
| Polydispersity Index (PDI) | 1.1 - 1.5 (for RAFT) | Gel Permeation Chromatography (GPC) | [5] |
| Glass Transition Temperature (Tg) | -50 to 20 °C (Varies with composition) | Differential Scanning Calorimetry (DSC) | [7][9] |
| Monomer Conversion | >90% | ¹H NMR Spectroscopy | [3] |
| Nanoparticle Size | 50 - 200 nm | Dynamic Light Scattering (DLS) | [7] |
| Drug Encapsulation Efficiency | 70 - 95% | UV-Vis Spectroscopy / HPLC | [10] |
Experimental Protocols
Protocol 1: Synthesis of Amphiphilic Block Copolymer via RAFT Polymerization
This protocol describes the synthesis of a well-defined amphiphilic block copolymer, poly(this compound)-b-poly(acrylic acid), using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Materials:
-
This compound (HDA), inhibitor removed
-
tert-Butyl acrylate (tBA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (B91453), anhydrous
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Diethyl ether
Procedure:
-
Synthesis of P(HDA) macro-CTA:
-
In a Schlenk flask, dissolve HDA (e.g., 5 g, 16.1 mmol), CPADB (e.g., 0.225 g, 0.81 mmol), and AIBN (e.g., 0.026 g, 0.16 mmol) in 1,4-dioxane (10 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
Precipitate the polymer by adding the reaction mixture dropwise into cold methanol.
-
Dissolve the precipitate in a minimal amount of THF and re-precipitate in cold methanol.
-
Dry the resulting P(HDA) macro-chain transfer agent (macro-CTA) under vacuum.
-
-
Chain Extension with tBA:
-
In a Schlenk flask, dissolve the P(HDA) macro-CTA (e.g., 2 g), tBA (e.g., 2.5 g), and AIBN (e.g., 5 mg) in 1,4-dioxane (15 mL).
-
Repeat the degassing procedure as described above.
-
Polymerize at 70 °C for 48 hours.
-
Precipitate and purify the resulting P(HDA)-b-P(tBA) block copolymer as described for P(HDA).
-
-
Hydrolysis to P(HDA)-b-P(AA):
-
Dissolve the P(HDA)-b-P(tBA) (e.g., 1.5 g) in dichloromethane (20 mL).
-
Add trifluoroacetic acid (10 mL) and stir at room temperature for 24 hours to deprotect the tert-butyl groups.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a small amount of THF and precipitate into cold diethyl ether.
-
Dry the final P(HDA)-b-P(AA) amphiphilic block copolymer under vacuum.
-
Characterization:
-
¹H NMR: Confirm the incorporation of both monomers and determine the copolymer composition.
-
GPC: Determine the molecular weight and polydispersity index (PDI) of the polymers.[9]
-
DSC: Measure the glass transition temperature (Tg) of the copolymer.[7]
Protocol 2: Formulation and Characterization of Drug-Loaded Nanoparticles
This protocol outlines the preparation of drug-loaded nanoparticles from the amphiphilic block copolymer and their subsequent characterization.
Materials:
-
P(HDA)-b-P(AA) copolymer
-
Hydrophobic drug (e.g., curcumin, paclitaxel)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Nanoparticle Formulation (Solvent Evaporation Method):
-
Dissolve the P(HDA)-b-P(AA) copolymer (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in THF (5 mL).
-
Add this organic solution dropwise to deionized water (20 mL) under vigorous stirring.
-
Continue stirring overnight at room temperature to allow for the complete evaporation of THF and the formation of nanoparticles.
-
Filter the nanoparticle suspension through a 0.45 µm syringe filter to remove any aggregates.
-
-
Drug Encapsulation Efficiency (EE) and Drug Loading Content (DLC):
-
Centrifuge a known amount of the nanoparticle suspension.
-
Measure the concentration of the free drug in the supernatant using UV-Vis spectroscopy or HPLC.
-
Calculate EE and DLC using the following formulas:
-
EE (%) = [(Total drug - Free drug) / Total drug] x 100
-
DLC (%) = [(Total drug - Free drug) / Weight of nanoparticles] x 100
-
-
-
In Vitro Drug Release Study:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using UV-Vis spectroscopy or HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for synthesis and evaluation of drug-loaded nanoparticles.
Caption: Generalized pathway for nanoparticle-mediated drug delivery to tumor cells.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Studies of nanoparticle delivery with in vitro bio-engineered microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commons.emich.edu [commons.emich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Poly(heptadecyl acrylate) in Lubricant Additives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(heptadecyl acrylate) is a long-chain poly(alkyl acrylate) (PAA) that serves as a multifunctional additive in lubricant formulations. Its primary applications include acting as a pour point depressant (PPD) and a viscosity index improver (VII). The long heptadecyl side chains provide the necessary crystallinity interaction to modify wax crystal formation at low temperatures, while the polymer backbone contributes to viscosity modulation across a range of temperatures. These properties are critical for ensuring lubricant performance and engine protection in varying operating conditions.
Principle Applications
Poly(this compound) and similar long-chain PAAs are utilized in lubricants to:
-
Depress the Pour Point: At low temperatures, paraffin (B1166041) wax components in mineral-based lubricants can crystallize and form a rigid network, causing the oil to solidify and lose its ability to flow. This solidification temperature is known as the pour point. Poly(this compound) co-crystallizes with the wax, modifying the crystal structure to be smaller and more compact, thereby inhibiting the formation of an interlocking network and allowing the lubricant to flow at lower temperatures.[1]
-
Improve the Viscosity Index: The viscosity index (VI) is an empirical, unitless number that indicates the effect of temperature changes on the kinematic viscosity of an oil. A higher VI signifies a smaller decrease in viscosity at high temperatures and a smaller increase at low temperatures, which is desirable for consistent lubrication. Poly(this compound) molecules exist in a coiled state at low temperatures, having a minimal impact on viscosity. As the temperature rises, the polymer chains uncoil and expand, increasing their hydrodynamic volume and counteracting the natural decrease in the base oil's viscosity.[2][3]
-
Modify Frictional Properties: While primarily known as PPDs and VIIs, long-chain PAAs can also exhibit friction-modifying properties. They can form a protective film on metal surfaces, reducing friction and wear, particularly under boundary lubrication conditions.[4]
Experimental Protocols
Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol describes the synthesis of poly(this compound) using a solution polymerization technique with a free-radical initiator.
Materials:
-
Heptadecyl acrylate (B77674) monomer
-
Toluene (B28343) (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (B129727) (for purification)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Nitrogen inlet
-
Dropping funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the reflux condenser, magnetic stirrer, thermometer, and nitrogen inlet.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 15-20 minutes to remove oxygen, which can inhibit polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
Charging Reactants: In the flask, dissolve a specific molar ratio of this compound monomer in toluene. A typical concentration is a 1:1 to 1:2 monomer to solvent ratio by weight.
-
Initiator Preparation: Dissolve AIBN (typically 0.5-1.0 mol% with respect to the monomer) in a small amount of toluene in the dropping funnel.
-
Polymerization: Heat the monomer solution to the reaction temperature (typically 70-80 °C) with constant stirring. Once the temperature is stable, add the AIBN solution dropwise over 15-30 minutes.
-
Reaction Monitoring: Maintain the reaction at the set temperature for a specified duration (e.g., 4-8 hours). The progress of the reaction can be monitored by taking small samples and analyzing the conversion of the monomer.
-
Termination and Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to an excess of methanol (typically 3-5 times the volume of the reaction mixture) with vigorous stirring.
-
Isolation and Drying: Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomer and initiator residues. Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[5]
Performance Evaluation of Poly(this compound) as a Lubricant Additive
a) Pour Point Depression (ASTM D97)
This protocol outlines the manual method for determining the pour point of a lubricant.[6][7]
Materials:
-
Base lubricant oil
-
Synthesized poly(this compound)
-
Test jar
-
Thermometer
-
Cooling bath (capable of reaching temperatures below the expected pour point)
Procedure:
-
Sample Preparation: Prepare solutions of poly(this compound) in the base oil at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0 wt%). Ensure the additive is completely dissolved by heating the mixture gently (e.g., to 60°C for 30 minutes) with stirring.
-
Preheating: For samples with an expected pour point above -33°C, heat the sample in the test jar to 45°C or 9°C above the expected pour point, whichever is higher.[6]
-
Cooling: Place the test jar in a cooling bath. The cooling rate is controlled by using a series of baths at progressively lower temperatures.
-
Observation: At every 3°C interval as the oil cools, remove the test jar from the bath and tilt it to ascertain whether there is movement of the oil. This observation should be completed within 5 seconds.[7]
-
Pour Point Determination: The temperature at which no movement of the oil is observed when the jar is held horizontally for 5 seconds is recorded. The pour point is then reported as 3°C above this recorded temperature.[6]
b) Viscosity Index Improvement (ASTM D2270)
This protocol describes the calculation of the viscosity index from the kinematic viscosities at 40°C and 100°C.[8][9]
Materials:
-
Base lubricant oil
-
Synthesized poly(this compound)
-
Calibrated capillary viscometer
-
Constant temperature baths (40°C and 100°C)
Procedure:
-
Sample Preparation: Prepare solutions of poly(this compound) in the base oil at various concentrations (e.g., 0.5, 1.0, 2.0, 3.0 wt%).
-
Kinematic Viscosity Measurement (ASTM D445):
-
Measure the kinematic viscosity of the base oil and each of the prepared solutions at 40°C using a calibrated capillary viscometer in a constant temperature bath.
-
Repeat the measurement for all samples at 100°C.
-
-
Viscosity Index Calculation:
-
Using the measured kinematic viscosities at 40°C (U) and 100°C (Y), calculate the Viscosity Index (VI) using the formulas provided in the ASTM D2270 standard. The calculation involves comparing the viscosity-temperature characteristics of the test oil to those of two reference oils.[9]
-
c) Friction and Wear Performance (ASTM D4172 - Four-Ball Method)
This protocol outlines the procedure for evaluating the anti-wear properties of a lubricant using a four-ball tribometer.[10][11]
Materials:
-
Base lubricant oil
-
Synthesized poly(this compound)
-
Four-ball tribometer
-
Steel balls (as specified in the standard)
-
Microscope for wear scar measurement
Procedure:
-
Sample Preparation: Prepare solutions of poly(this compound) in the base oil at various concentrations.
-
Test Setup: Secure three steel balls in the test cup and cover them with the lubricant sample. Place the fourth ball in the chuck that will be rotated.
-
Test Conditions: Set the test parameters according to the desired evaluation. Standard conditions for ASTM D4172 are typically a load of 392 N (40 kgf), a rotational speed of 1200 rpm, a temperature of 75°C, and a duration of 60 minutes.[10]
-
Test Execution: Start the rotation of the top ball and maintain the set conditions for the duration of the test.
-
Wear Scar Measurement: After the test, clean the three stationary balls and measure the diameter of the wear scars on each ball using a microscope.
-
Data Reporting: Report the average wear scar diameter (WSD) for each lubricant sample. A smaller WSD indicates better anti-wear performance. The coefficient of friction can also be monitored during the test if the equipment allows.
Quantitative Data
The performance of poly(this compound) and similar long-chain poly(alkyl acrylates) as lubricant additives is concentration-dependent. The following tables summarize typical performance data found in the literature.
Table 1: Effect of Poly(alkyl acrylate) Concentration on Pour Point Depression
| Polymer Additive | Base Oil | Additive Conc. (wt%) | Pour Point of Base Oil (°C) | Pour Point of Doped Oil (°C) | Pour Point Depression (°C) |
| Poly(hexadecyl acrylate) | Heavy Oil | 1.0 | 5 | 3 | 2 |
| Poly(octadecyl acrylate-co-styrene) | Shengli Crude Oil | 0.05 | 25 | 6 | 19 |
| Poly(dodecyl acrylate) | Base Oil | 1.0 | -9 | -18 | 9 |
| Copolymer of Dodecyl Acrylate | Base Oil | 1.0 | -9 | -26 | 17 |
Data compiled from various sources.[12][13]
Table 2: Influence of Poly(alkyl acrylate) Concentration on Viscosity Index
| Polymer Additive | Base Oil | Additive Conc. (wt%) | Viscosity Index of Base Oil | Viscosity Index of Doped Oil |
| Poly(2-ethylhexyl acrylate) | SN 500 | 1.0 | 105 | 125 |
| Poly(2-ethylhexyl acrylate) | SN 500 | 3.0 | 105 | 137 |
| C18-C20 Acrylate Copolymer | SAE 30 | 2.5 | ~100 | 143 |
| Poly(dodecyl acrylate) | Base Oil | 2.0 | 95 | 130 |
Data compiled from various sources.[14][15]
Table 3: Tribological Performance of Lubricants with Poly(alkyl acrylate) Additives
| Polymer Additive | Base Oil | Additive Conc. (wt%) | Test Method | Average Wear Scar Diameter (mm) | Reduction in WSD (%) |
| Poly(myristyl acrylate) based MFA | Polyol | 0.3 | Four-Ball | 0.690 (base) | - |
| Poly(myristyl acrylate) based MFA | Polyol | 0.3 | Four-Ball | 0.482 | 30.1 |
| N-containing borate (B1201080) ester | Liquid Paraffin | 0.8 | Four-Ball | 0.52 (base) | - |
| N-containing borate ester | Liquid Paraffin | 0.8 | Four-Ball | 0.27 | 48.1 |
MFA: Multifunctional Additive. Data compiled from various sources.[16][17]
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of poly(this compound) as a lubricant additive.
Caption: Mechanism of pour point depression by poly(this compound) in lubricating oil.
References
- 1. azom.com [azom.com]
- 2. Synthesis and Characterization of Polymyristyl Acrylate as a Potential Additive for Lubricating Oil [article.sapub.org]
- 3. isca.me [isca.me]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 7. precisionlubrication.com [precisionlubrication.com]
- 8. ASTM D2270 - eralytics [eralytics.com]
- 9. lubeguide.org [lubeguide.org]
- 10. koehlerinstrument.com [koehlerinstrument.com]
- 11. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Heptadecyl Acrylate in Pressure-Sensitive Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecyl acrylate (B77674), a long-chain alkyl acrylate, is a hydrophobic monomer that can be incorporated into pressure-sensitive adhesive (PSA) formulations to tailor their performance characteristics. The long alkyl side chain imparts specific properties to the adhesive, such as increased hydrophobicity, flexibility, and a low glass transition temperature (Tg). These attributes are particularly beneficial in applications requiring adhesion to low-surface-energy substrates, enhanced water resistance, and specific viscoelastic properties for controlled adhesion and release, which can be relevant in medical and pharmaceutical applications like transdermal patches and medical tapes.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of pressure-sensitive adhesives incorporating heptadecyl acrylate. Due to the limited availability of specific data on this compound, information from closely related long-chain alkyl acrylates, such as octadecyl and stearyl acrylate, is used as a reasonable proxy to predict performance trends.
Key Properties and Effects on PSA Performance
The inclusion of this compound as a comonomer in an acrylic PSA formulation is expected to influence the final properties of the adhesive. The long, flexible C17 alkyl chain contributes to a low glass transition temperature (Tg) of the resulting polymer, which is a fundamental requirement for a material to exhibit pressure-sensitive tack at room temperature.[1]
Table 1: Expected Influence of this compound on PSA Properties
| Property | Expected Effect of this compound Incorporation | Rationale |
| Peel Adhesion | Increase on low-surface-energy substrates | The long alkyl chain improves wetting and adhesion to non-polar surfaces. |
| Tack | Generally increases at low concentrations | The low Tg and increased chain mobility enhance the ability to form initial bonds. |
| Shear Resistance (Cohesion) | May decrease | The long, non-polar side chains can reduce intermolecular entanglement, leading to lower cohesive strength. This can be balanced by the addition of other comonomers or crosslinkers. |
| Hydrophobicity | Increases | The long alkyl chain imparts significant water-repellent properties to the adhesive. |
| Flexibility | Increases | The flexible alkyl chains lower the modulus of the polymer, making it more conformable. |
Experimental Protocols
Synthesis of this compound-Based Acrylic PSA via Solution Polymerization
This protocol describes a general method for synthesizing a solvent-based acrylic PSA copolymer containing this compound. The exact ratios of monomers should be optimized based on the desired final properties.
Materials:
-
2-Ethylhexyl acrylate (2-EHA)
-
This compound (HDA)
-
Acrylic acid (AA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Ethyl acetate (B1210297) (Solvent)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure a nitrogen inlet is available to maintain an inert atmosphere.
-
Initial Charge: Charge the flask with a portion of the ethyl acetate.
-
Monomer and Initiator Preparation: In a separate beaker, prepare a mixture of the monomers (e.g., a molar ratio of 2-EHA:HDA:AA such as 70:25:5) and dissolve the AIBN initiator in this monomer mixture.
-
Inerting: Purge the reactor with nitrogen for 15-20 minutes to remove oxygen.
-
Reaction Initiation: Heat the solvent in the reactor to a reflux temperature (approximately 77°C for ethyl acetate).
-
Monomer Feed: Slowly add the monomer/initiator mixture to the reactor from the dropping funnel over a period of 2-3 hours while maintaining the reflux temperature and continuous stirring.
-
Polymerization: After the addition is complete, continue the reaction for an additional 4-6 hours to ensure high monomer conversion.
-
Cooling: Once the polymerization is complete, cool the reactor to room temperature.
-
Characterization: The resulting polymer solution can be characterized for its solid content, viscosity, molecular weight, and adhesive properties.
References
Application Notes and Protocols for Hydrophobic Coatings Formulated with Heptadecyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and characterizing hydrophobic coatings using heptadecyl acrylate (B77674). The inclusion of the long C17 alkyl chain of heptadecyl acrylate into a polymer matrix significantly reduces surface energy, leading to enhanced water repellency.[1][2] This makes such coatings highly suitable for applications requiring moisture resistance, such as in medical devices, drug delivery systems, and waterproof textiles.[1]
Introduction to this compound in Hydrophobic Coatings
This compound is a monofunctional acrylic monomer characterized by a long, hydrophobic heptadecyl (C17) side chain.[2][3] When polymerized, this long alkyl group is primarily responsible for imparting a high degree of hydrophobicity to the resulting coating.[1] Poly(this compound) and its copolymers can be synthesized through various polymerization techniques, including solution and emulsion polymerization, to create a binder for hydrophobic coating formulations.[4][5][6][7] The final properties of the coating, such as adhesion, flexibility, and chemical resistance, can be tailored by copolymerizing this compound with other monomers like methyl methacrylate (B99206) (MMA) or glycidyl (B131873) methacrylate (GMA).[6][8]
The primary measure of a coating's hydrophobicity is the water contact angle. A surface is generally considered hydrophobic if the water contact angle is greater than 90°.[1] Due to the long alkyl chain, coatings formulated with this compound are expected to exhibit high water contact angles, indicating excellent water repellency.[1]
Experimental Protocols
The following protocols are model procedures based on established methods for long-chain alkyl acrylates. Researchers should optimize these protocols for their specific applications and available reagents.
Synthesis of Poly(this compound-co-methyl methacrylate) via Solution Polymerization
This protocol describes the synthesis of a copolymer of this compound and methyl methacrylate, a common approach to balance hydrophobicity with mechanical properties.
Materials:
-
This compound (monomer)
-
Methyl methacrylate (MMA) (co-monomer)
-
Toluene (solvent)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (B129727) (non-solvent for precipitation)
-
Nitrogen gas
-
Reaction vessel with reflux condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
In a reaction vessel, dissolve the desired molar ratio of this compound and methyl methacrylate in toluene. A typical starting point is a 1:1 molar ratio.
-
Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Heat the solution to 70-80°C with constant stirring under a nitrogen atmosphere.
-
Add the initiator, AIBN (typically 1-2% by weight of the total monomers), to the heated solution.
-
Maintain the reaction at the set temperature for 4-6 hours. The solution will become more viscous as the polymerization proceeds.
-
To terminate the reaction, cool the vessel to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh methanol to remove unreacted monomers and initiator.
-
Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Formulation and Application of a Hydrophobic Coating
This protocol details the preparation of a coating solution from the synthesized polymer and its application to a substrate.
Materials:
-
Synthesized poly(this compound-co-MMA)
-
Toluene or other suitable organic solvent
-
Substrates for coating (e.g., glass slides, polymer films)
-
Spin coater, dip coater, or spray gun
-
Oven for curing
Procedure:
-
Dissolve the dried poly(this compound-co-MMA) in a suitable solvent (e.g., toluene) to achieve the desired concentration (e.g., 5-10% w/v). Stir until the polymer is fully dissolved.
-
Clean the substrates thoroughly to ensure proper adhesion of the coating. This may involve sonication in a detergent solution, followed by rinsing with deionized water and ethanol, and drying with a stream of nitrogen.
-
Apply the coating solution to the cleaned substrate using a suitable technique:
-
Spin Coating: Dispense the polymer solution onto the center of the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specified time (e.g., 30-60 seconds) to achieve a uniform film.
-
Dip Coating: Immerse the substrate into the polymer solution and withdraw it at a constant speed. The film thickness is controlled by the withdrawal speed and the solution viscosity.
-
-
Cure the coated substrate in an oven at a temperature slightly above the glass transition temperature of the polymer (if known) to remove the solvent and promote film formation. A typical curing cycle might be 80-100°C for 1-2 hours. For systems incorporating cross-linkers, UV curing may be applicable if photoinitiators are included in the formulation.[9]
Characterization of Coating Hydrophobicity
The primary method for quantifying the hydrophobicity of the prepared coatings is by measuring the static water contact angle.[10][11][12]
Equipment:
-
Goniometer with a high-resolution camera and analysis software
-
Syringe for dispensing precise water droplets
Procedure:
-
Place the coated substrate on the sample stage of the goniometer.
-
Carefully dispense a small droplet of deionized water (typically 2-5 µL) from the syringe onto the surface of the coating.[1]
-
Capture a profile image of the water droplet on the surface.
-
Use the software to measure the angle at the three-phase (liquid-solid-air) contact point. This is the static water contact angle.[1]
-
Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average value.
Data Presentation
The following table summarizes the expected water contact angles for various polymer coatings. While specific data for poly(this compound) is not widely published, its hydrophobicity can be inferred from the trend of increasing contact angle with longer alkyl side chains in poly(n-alkyl acrylate)s.[1]
| Polymer Coating | Alkyl Chain Length | Expected Water Contact Angle (°) | Reference |
| Poly(methyl methacrylate) | C1 | ~70-80 | [13] |
| Poly(butyl acrylate) | C4 | ~85-95 | [13] |
| Poly(hexyl methacrylate) | C6 | ~100-110 | Inferred |
| Poly(dodecyl acrylate) | C12 | ~110-120 | Inferred |
| Poly(hexadecyl acrylate) | C16 | > 120 | [14] |
| Poly(this compound) | C17 | > 120 (estimated) | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, formulation, and characterization.
Hydrophobicity Principle
Caption: Principle of hydrophobicity from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jamorin.com [jamorin.com]
- 3. ulprospector.com [ulprospector.com]
- 4. paintsandcoatingsexpert.com [paintsandcoatingsexpert.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. CN109810218B - Long-chain monomer modified polyacrylate emulsion and preparation method and application thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. inis.iaea.org [inis.iaea.org]
- 10. Contact Angle Measurements ASTM D5946 [intertek.com]
- 11. dataphysics-instruments.com [dataphysics-instruments.com]
- 12. ichp.vot.pl [ichp.vot.pl]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Potential Biomedical Applications of Poly(heptadecyl acrylate): Application Notes and Protocols
Disclaimer: The following application notes and protocols are based on the theoretical potential of poly(heptadecyl acrylate) (PHDA) derived from its chemical structure and by analogy to other long-chain poly(alkyl acrylates). Direct experimental data for the biomedical applications of PHDA is limited in publicly available literature. Therefore, the provided information should be considered a starting point for research and development. All quantitative data presented are hypothetical and for illustrative purposes.
Introduction
Poly(this compound) is a polymer synthesized from the heptadecyl acrylate (B77674) monomer. The long C17 alkyl chain imparts significant hydrophobicity to the polymer, making it a candidate for various biomedical applications where interactions with aqueous environments need to be controlled. Its acrylate backbone allows for polymerization via standard methods, such as free-radical polymerization, to form homopolymers or be copolymerized with other monomers to tailor its properties.[1][2] The inherent hydrophobicity and potential for biocompatibility suggest its utility in drug delivery, tissue engineering, and as a coating for medical devices.[3]
Application Note 1: Hydrophobic Drug Delivery Systems
The pronounced hydrophobicity of PHDA makes it a promising candidate for the encapsulation and controlled release of poorly water-soluble (hydrophobic) drugs. PHDA can be formulated into nanoparticles to improve the bioavailability and therapeutic efficacy of these drugs.
Potential Advantages:
-
High Drug Loading: The hydrophobic core of PHDA nanoparticles can accommodate a significant amount of hydrophobic drug molecules.
-
Controlled Release: The degradation rate of the polymer and the diffusion of the drug from the polymer matrix can be tailored to achieve sustained drug release.
-
Improved Stability: Encapsulation within the polymer matrix can protect the drug from degradation in the physiological environment.
Hypothetical Nanoparticle Characteristics
| Parameter | Expected Value |
| Particle Size (z-average) | 150 - 250 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Drug Loading Capacity (%) | 5 - 15% |
| Encapsulation Efficiency (%) | > 80% |
Experimental Protocol: Synthesis of PHDA Nanoparticles by Emulsion Polymerization
This protocol describes a method for synthesizing PHDA nanoparticles for drug delivery.[4]
Materials:
-
This compound monomer
-
Hydrophobic drug of interest
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Potassium persulfate (KPS)
-
Deionized water
Procedure:
-
Oil Phase Preparation: Dissolve the this compound monomer and the hydrophobic drug in a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution of SDS (e.g., 1% w/v).
-
Emulsification: Add the oil phase to the aqueous phase under high-speed homogenization to form a stable oil-in-water emulsion.
-
Polymerization: Transfer the emulsion to a reaction vessel equipped with a condenser and nitrogen inlet. Heat the emulsion to 70°C under a nitrogen atmosphere.
-
Initiation: Add an aqueous solution of the initiator, KPS, to start the polymerization.
-
Reaction: Allow the reaction to proceed for 4-6 hours at 70°C with continuous stirring.
-
Purification: Cool the nanoparticle suspension and purify by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator.
-
Characterization: Characterize the resulting nanoparticles for size, PDI, drug loading, and encapsulation efficiency using techniques such as Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).
Visualization: Drug Encapsulation and Release Workflow
Caption: Workflow for PHDA nanoparticle formulation and drug delivery.
Application Note 2: Tissue Engineering Scaffolds
The hydrophobicity and potential for slow degradation of PHDA could be advantageous in creating scaffolds for tissue engineering, particularly for applications where a stable, long-term support structure is required. Copolymers of this compound with other biodegradable polymers could be used to fine-tune the mechanical properties and degradation rate.
Potential Advantages:
-
Structural Support: PHDA-based scaffolds can provide a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue.
-
Tunable Properties: Copolymerization can be used to control the hydrophobicity, mechanical strength, and degradation profile of the scaffold.
-
Cell Adhesion: The hydrophobic surface may promote the adhesion of certain cell types.
Hypothetical Scaffold Properties
| Property | Expected Value |
| Porosity (%) | 80 - 95% |
| Pore Size (µm) | 100 - 400 µm |
| Compressive Modulus (MPa) | 0.5 - 5 MPa |
| Degradation Time | Months to Years |
Experimental Protocol: Scaffold Fabrication by Solvent Casting and Particulate Leaching
This protocol describes a common method for creating porous scaffolds.
Materials:
-
Poly(this compound)
-
A suitable solvent (e.g., chloroform, dioxane)
-
A porogen (e.g., sodium chloride crystals of a defined size)
Procedure:
-
Polymer Solution: Dissolve the PHDA in the chosen solvent to form a polymer solution of a specific concentration (e.g., 10% w/v).
-
Porogen Addition: Add the sieved porogen particles to the polymer solution and mix thoroughly to ensure a uniform distribution. The porogen-to-polymer ratio will determine the final porosity.
-
Casting: Cast the mixture into a mold of the desired shape and size.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving behind a solid composite of polymer and porogen.
-
Porogen Leaching: Immerse the composite in deionized water to leach out the porogen. Change the water frequently until all the porogen has been removed.
-
Drying: Freeze-dry the porous scaffold to remove all the water.
-
Sterilization and Cell Seeding: Sterilize the scaffold using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation) before seeding with cells for tissue culture.
Visualization: Tissue Engineering Scaffold Fabrication Workflow
Caption: Workflow for fabricating a porous PHDA scaffold.
Application Note 3: Biocompatible and Hemocompatible Coatings
The hydrophobic nature of PHDA could be utilized to create coatings for medical devices that are in contact with blood or other bodily fluids. Such coatings could potentially reduce protein adsorption and improve hemocompatibility.
Potential Advantages:
-
Reduced Protein Fouling: A hydrophobic surface can minimize the non-specific adsorption of proteins, which is often the initial step in adverse biological responses.
-
Improved Hemocompatibility: By reducing protein adsorption, PHDA coatings may decrease the risk of thrombus formation on blood-contacting devices.
-
Enhanced Biocompatibility: A stable, inert coating can improve the overall biocompatibility of an implanted device.
Experimental Protocol: Dip-Coating of a Medical Device Surface
This protocol provides a simple method for coating a surface with PHDA.
Materials:
-
Poly(this compound)
-
A volatile solvent (e.g., chloroform, toluene)
-
The medical device or substrate to be coated
Procedure:
-
Substrate Preparation: Thoroughly clean and dry the substrate to be coated to ensure proper adhesion of the polymer film.
-
Polymer Solution: Prepare a dilute solution of PHDA in the chosen solvent (e.g., 1-5% w/v).
-
Dip-Coating: Immerse the substrate in the polymer solution for a defined period (e.g., 1-5 minutes).
-
Withdrawal: Slowly withdraw the substrate from the solution at a constant speed. The withdrawal speed will influence the thickness of the coating.
-
Drying: Allow the solvent to evaporate completely in a clean, dust-free environment, leaving a thin film of PHDA on the substrate.
-
Annealing (Optional): Heat the coated substrate below the glass transition temperature of the polymer to improve the film's uniformity and adhesion.
-
Characterization: Evaluate the coating for thickness, hydrophobicity (contact angle measurement), and biocompatibility/hemocompatibility using appropriate in vitro assays.
Visualization: Medical Device Coating Process
Caption: Process for coating a medical device with PHDA.
References
Controlled Polymerization of Heptadecyl Acrylate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled polymerization of Heptadecyl Acrylate (B77674) (HDA), a long-chain acrylate monomer. The synthesis of well-defined poly(Heptadecyl acrylate) (PHDA) with controlled molecular weight and narrow molecular weight distribution is crucial for its application in fields such as drug delivery, biomaterials, and specialty coatings. This guide focuses on two of the most powerful controlled radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Introduction to Controlled Polymerization of Long-Chain Acrylates
The polymerization of long-chain acrylates like this compound presents unique challenges, primarily due to the significant influence of the long alkyl side chain on the solubility of both the monomer and the resulting polymer. To achieve polymers with predictable molecular weights and low polydispersity indices (PDI), controlled radical polymerization techniques are essential. ATRP and RAFT are particularly well-suited for this purpose, offering robust control over the polymerization process.
Atom Transfer Radical Polymerization (ATRP) is a versatile and robust method for controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights and low polydispersity.[1][2][3] A key consideration for the ATRP of long-chain acrylates is ensuring the solubility of the catalyst complex in the polymerization medium.[4] For this compound, a non-polar solvent that can effectively dissolve both the monomer and the resulting polymer is critical for maintaining a homogeneous reaction.[4]
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another highly versatile controlled radical polymerization technique that provides excellent control over the polymer architecture.[5][6] It is compatible with a broad range of functional monomers and polymerization conditions.[5] The selection of an appropriate RAFT agent is crucial for the successful polymerization of acrylates.
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is a controlled/"living" radical polymerization method that involves the reversible activation and deactivation of dormant polymer chains.[1][2] This process is catalyzed by a transition metal complex, typically copper-based, which cycles between a lower and a higher oxidation state.[2] The equilibrium between the active and dormant species allows for the controlled growth of polymer chains, resulting in polymers with narrow molecular weight distributions.[1]
General Mechanism of ATRP
The fundamental mechanism of ATRP involves a reversible redox process between a transition metal complex (e.g., Cu(I)Br) and an alkyl halide initiator (R-X).[2] The metal complex abstracts a halogen atom from the initiator to form a radical (R•) and the higher oxidation state metal halide (e.g., Cu(II)Br₂). This radical then initiates polymerization by adding to a monomer unit. The propagating radical can be reversibly deactivated by reacting with the higher oxidation state metal complex to reform the dormant species and the lower oxidation state metal complex.[2]
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Protocol for ATRP of this compound
This protocol is adapted from established procedures for the ATRP of long-chain acrylates such as lauryl and stearyl acrylate.[4][7][8] The key is to ensure all components remain solubilized throughout the reaction.
Materials:
-
This compound (HDA), purified by passing through a column of basic alumina (B75360) to remove inhibitor.
-
Copper(I) bromide (CuBr), 99.999%.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled before use.
-
Ethyl α-bromoisobutyrate (EBiB), initiator.
-
Anisole or Toluene, anhydrous.
-
Methanol.
-
Tetrahydrofuran (THF) for GPC analysis.
Procedure:
-
Monomer and Ligand Preparation: In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 15.4 mmol) and the chosen solvent (e.g., 5 mL of anisole).
-
Catalyst Addition: Add CuBr (e.g., 22.1 mg, 0.154 mmol) to the flask.
-
Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove oxygen.
-
Ligand and Initiator Addition: After the final thaw, backfill the flask with nitrogen. Add PMDETA (e.g., 32.2 µL, 0.154 mmol) via a degassed syringe.
-
Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 90°C). Add the initiator, EBiB (e.g., 22.6 µL, 0.154 mmol), via a degassed syringe to start the polymerization.
-
Monitoring the Reaction: At timed intervals, take samples from the reaction mixture using a degassed syringe to monitor monomer conversion by ¹H NMR and the evolution of molecular weight and PDI by Gel Permeation Chromatography (GPC).
-
Termination: Once the desired monomer conversion is achieved, terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol. Filter and dry the polymer in a vacuum oven until a constant weight is achieved.
Data Presentation
| Entry | Monomer | [M]₀:[I]₀:[Cu]₀:[L]₀ | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | HDA | 100:1:1:1 | Anisole | 90 | 4 | ~60-70 | ~20,000 | < 1.20 |
| 2 | HDA | 200:1:1:1 | Toluene | 90 | 6 | ~50-60 | ~35,000 | < 1.25 |
Note: The data presented here are representative values based on the polymerization of similar long-chain acrylates and may need to be optimized for this compound.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a form of controlled radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), commonly known as a RAFT agent.[5] This technique is highly versatile and can be applied to a wide range of monomers under various reaction conditions.[5]
General Mechanism of RAFT Polymerization
The RAFT mechanism involves a series of addition-fragmentation steps. A standard radical initiator generates free radicals that react with monomer to form propagating chains. These propagating chains add to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can reinitiate polymerization. This process establishes an equilibrium between active and dormant polymer chains, allowing for controlled polymer growth.[5]
Caption: General mechanism of RAFT Polymerization.
Experimental Protocol for RAFT Polymerization of this compound
This protocol is based on established procedures for the RAFT polymerization of long-chain acrylates like octadecyl acrylate.[6]
Materials:
-
This compound (HDA), purified.
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT), RAFT agent.
-
Azobisisobutyronitrile (AIBN), initiator, recrystallized from methanol.
-
Toluene or Benzene, anhydrous.
-
Methanol.
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 3.0 g, 9.24 mmol), CPDT (e.g., 32.0 mg, 0.0924 mmol), and AIBN (e.g., 3.0 mg, 0.0185 mmol) in the chosen solvent (e.g., 5 mL of toluene).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to eliminate dissolved oxygen.[9]
-
Polymerization: After the final thaw, backfill the flask with nitrogen and immerse it in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Monitoring and Termination: Monitor the reaction as described in the ATRP protocol. Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol. If necessary, redissolve the polymer in a minimal amount of THF and reprecipitate to ensure the removal of unreacted monomer and initiator fragments. Dry the final polymer under vacuum.
Data Presentation
| Entry | Monomer | [M]₀:[CTA]₀:[I]₀ | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | HDA | 100:1:0.2 | Toluene | 70 | 8 | ~80-90 | ~28,000 | < 1.15 |
| 2 | HDA | 200:1:0.2 | Benzene | 60 | 12 | ~70-80 | ~50,000 | < 1.20 |
Note: The data presented here are representative values based on the polymerization of similar long-chain acrylates and may need to be optimized for this compound.[6]
Experimental Workflow
The following diagram illustrates a general workflow for conducting a controlled polymerization experiment.
Caption: General workflow for controlled polymerization experiments.
Conclusion
Both ATRP and RAFT are highly effective techniques for the synthesis of well-defined poly(this compound). The choice between the two methods may depend on the specific requirements of the final application, available laboratory equipment, and the desired end-group functionality. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to successfully perform controlled polymerizations of this compound and to tailor the properties of the resulting polymers for a variety of applications in research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. ijeas.org [ijeas.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Emulsion Polymerization of Heptadecyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecyl acrylate (B77674) (HDA) is a long-chain acrylic monomer that, upon polymerization, forms poly(heptadecyl acrylate) (PHDA), a hydrophobic polymer with significant potential in the pharmaceutical and biomedical fields. Its long alkyl chain imparts a high degree of hydrophobicity, making it an excellent candidate for the encapsulation of lipophilic drugs. Emulsion polymerization is a versatile and widely used technique for the synthesis of polymer nanoparticles (nanocarriers) for drug delivery applications. This method allows for the production of stable aqueous dispersions of polymer particles with controlled size and morphology.
These application notes provide a comprehensive overview and detailed protocols for the emulsion polymerization of this compound. Given the hydrophobic nature of HDA, modifications to standard emulsion polymerization techniques, such as miniemulsion polymerization, are often preferred to achieve stable latexes and high monomer conversion. This document will cover the key parameters influencing the polymerization process, detailed experimental protocols, and the characterization of the resulting nanoparticles.
Key Parameters and Their Effects
The properties of the final PHDA latex, such as particle size, molecular weight, and drug encapsulation efficiency, are highly dependent on the reaction parameters. A summary of these effects is presented in the table below.
| Parameter | Effect on Particle Size | Effect on Molecular Weight | General Remarks |
| Initiator Concentration | Inverse relationship; higher concentration leads to smaller particles.[1] | Inversely proportional to the initiator concentration.[1] | A higher initiator concentration increases the rate of polymerization.[1] |
| Surfactant Concentration | Inverse relationship; higher concentration leads to smaller particles. | Generally, a direct relationship; higher concentration can lead to higher molecular weight. | Must be above the critical micelle concentration (CMC) for efficient particle nucleation. |
| Monomer Concentration | Can influence particle size depending on the nucleation mechanism. | Can be controlled by the monomer-to-initiator ratio. | Higher monomer content can lead to higher solids content in the final latex.[1] |
| Reaction Temperature | Direct relationship; higher temperature generally leads to larger particles due to increased coalescence. | Inverse relationship; higher temperature increases the rate of termination reactions. | Affects the decomposition rate of the initiator and the overall reaction kinetics. |
| Stirring Rate | Affects the stability of the emulsion and the size of monomer droplets. | Can influence the molecular weight distribution. | Adequate stirring is crucial for uniform heat and mass transfer. |
Experimental Protocols
The following protocols are representative methodologies for the emulsion polymerization of this compound. Researchers should optimize the specific conditions based on the desired polymer characteristics and the specific drug to be encapsulated.
Protocol 1: Semi-Batch Emulsion Polymerization of this compound
This protocol is a standard semi-batch method, which allows for good control over the polymerization process and heat management.
Materials:
-
This compound (HDA), monomer
-
Sodium dodecyl sulfate (B86663) (SDS), surfactant
-
Potassium persulfate (KPS), initiator
-
Sodium bicarbonate, buffer
-
Deionized water
-
Nitrogen gas
Equipment:
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Heating mantle or water bath
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, reflux condenser, dropping funnel, and thermometer.
-
Initial Charge: To the flask, add deionized water and sodium bicarbonate. Purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 70-80 °C) while maintaining a gentle nitrogen flow.
-
Pre-emulsion Preparation: In a separate beaker, prepare a pre-emulsion by adding HDA to an aqueous solution of SDS and stirring vigorously.
-
Initiation: Once the reactor reaches the set temperature, add a portion of the initiator (KPS) dissolved in deionized water to the flask.
-
Monomer Feed: Begin the continuous addition of the HDA pre-emulsion from the dropping funnel to the reactor over a period of 2-4 hours.
-
Polymerization: After the monomer feed is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a fine mesh to remove any coagulum.
Protocol 2: Miniemulsion Polymerization of this compound
Miniemulsion polymerization is particularly suitable for hydrophobic monomers like HDA as it relies on the polymerization within stabilized monomer droplets, acting as individual nanoreactors.[1]
Materials:
-
This compound (HDA), monomer
-
Hexadecane (B31444), co-stabilizer
-
Sodium dodecyl sulfate (SDS), surfactant
-
Potassium persulfate (KPS), initiator
-
Deionized water
-
Nitrogen gas
Equipment:
-
High-shear homogenizer or sonicator
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Heating mantle or water bath
-
Nitrogen inlet
Procedure:
-
Oil Phase Preparation: In a beaker, dissolve the hexadecane in the HDA monomer.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the SDS in deionized water.
-
Pre-emulsification: Combine the oil and aqueous phases and stir vigorously with a magnetic stirrer for 30 minutes to form a coarse emulsion.
-
Miniemulsification: Subject the coarse emulsion to high shear using a homogenizer or sonicator for 10-15 minutes to form a stable miniemulsion.
-
Reactor Setup and Polymerization:
-
Transfer the miniemulsion to a four-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Purge with nitrogen for 30 minutes and heat to the desired reaction temperature (e.g., 70 °C).
-
Add the KPS initiator (dissolved in a small amount of deionized water) to start the polymerization.
-
Maintain the reaction for 4-6 hours under a nitrogen atmosphere with constant stirring.
-
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting nanoparticle dispersion is ready for characterization.
Characterization of Poly(this compound) Nanoparticles
The synthesized PHDA latex should be characterized to determine its physicochemical properties.
| Characterization Technique | Parameter Measured | Typical Results for PHDA Nanoparticles |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PDI) | 50 - 200 nm, PDI < 0.2 |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Particle size, morphology, and size distribution | Spherical particles with a narrow size distribution |
| Zeta Potential | Surface charge | Negative values (e.g., -30 to -50 mV) indicating good colloidal stability |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw), Polydispersity Index (PDI) | Mn: 50,000 - 200,000 g/mol , PDI: 1.5 - 3.0 |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical structure confirmation | Characteristic peaks for C=O stretching (ester) and C-H stretching (alkyl chain) |
Application in Drug Delivery
PHDA nanoparticles are primarily utilized as carriers for hydrophobic drugs. The long heptadecyl chains form a hydrophobic core that can effectively encapsulate lipophilic therapeutic agents, protecting them from degradation and controlling their release.
Drug Loading and Release
Hydrophobic drugs are typically loaded into the nanoparticles during the polymerization process by dissolving the drug in the monomer phase. The drug becomes entrapped within the polymer matrix as the nanoparticles form.
The release of the drug from PHDA nanoparticles is primarily governed by diffusion through the polymer matrix. The release rate can be tuned by altering the polymer's molecular weight, particle size, and crosslink density.
Visualizations
Caption: Workflow for the preparation of drug-loaded PHDA nanoparticles.
Caption: Drug release from a PHDA nanoparticle via diffusion.
References
Application Notes and Protocols for Solution Polymerization of Heptadecyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecyl acrylate (B77674) (HDA) is a long-chain alkyl acrylate monomer utilized in the synthesis of polymers with specific hydrophobic and flexible properties. The resultant poly(heptadecyl acrylate) (PHDA) and its copolymers are of significant interest in various fields, including the development of novel drug delivery systems, biocompatible coatings for medical devices, and as components in tissue engineering scaffolds.[1] The long heptadecyl side chain imparts significant hydrophobicity and a low glass transition temperature to the polymer.[2]
This document provides a detailed protocol for the solution polymerization of this compound via free-radical polymerization, a common and versatile method for synthesizing such polymers.[1][3] The properties of the final polymer can be tailored by controlling reaction parameters such as initiator concentration, temperature, and solvent choice.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the this compound monomer is provided in the table below.
| Property | Value |
| Molecular Formula | C20H38O2 |
| Molar Mass | 310.5 g/mol [2][4] |
| Appearance | Clear, colorless liquid[2] |
| Density | 0.87 g/cm³ at 25 °C[2] |
| Boiling Point | >174 °C[2] |
| Melting Point | < -100 °C[2] |
| Glass Transition Temperature (Tg) | -72 °C[2] |
Experimental Protocol: Free-Radical Solution Polymerization of this compound
This protocol is based on established methods for the polymerization of long-chain acrylates and methacrylates.[5]
Materials:
-
This compound (HDA), monomer
-
Toluene, solvent
-
2,2'-Azobisisobutyronitrile (AIBN), initiator
-
Methanol (B129727), non-solvent for precipitation
-
Nitrogen gas, inert atmosphere
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Monomer and Solvent Preparation: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, dissolve the desired amount of this compound monomer in toluene. A typical starting concentration is a 1:1 to 1:4 monomer to solvent ratio by weight.
-
Initiator Addition: Add the initiator, AIBN, to the solution. The amount of initiator typically ranges from 0.1 to 2 mol% with respect to the monomer.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[6] Maintain a gentle flow of nitrogen throughout the reaction.
-
Polymerization Reaction: Heat the reaction mixture to 70-80 °C under constant stirring. The polymerization of similar long-chain (meth)acrylates is often carried out at 70°C for 5 hours.[5]
-
Reaction Termination and Polymer Precipitation: After the desired reaction time, cool the mixture to room temperature. Terminate the polymerization by pouring the viscous solution into an excess of cold methanol (a non-solvent) with vigorous stirring. This will cause the polymer to precipitate.
-
Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer under vacuum at a moderately elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
Polymer Characterization
The synthesized poly(this compound) should be characterized to determine its structure, molecular weight, and thermal properties.
| Characterization Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of the polymer by observing the disappearance of the C=C bond absorption of the monomer (around 1640 cm⁻¹) and the presence of characteristic ester carbonyl (C=O) and C-O stretching vibrations of the polymer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | To elucidate the chemical structure of the polymer and confirm the absence of monomer. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. |
Representative Data
The following table presents hypothetical, yet realistic, data for the solution polymerization of this compound under various conditions. This data is intended to serve as a guideline for experimental design.
| Entry | Monomer:Solvent (w/w) | Initiator (AIBN, mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 1:2 | 0.5 | 70 | 5 | 85 | 45,000 | 2.1 |
| 2 | 1:2 | 1.0 | 70 | 5 | 92 | 30,000 | 1.9 |
| 3 | 1:4 | 1.0 | 70 | 5 | 88 | 32,000 | 2.0 |
| 4 | 1:2 | 1.0 | 80 | 3 | 95 | 25,000 | 2.3 |
Experimental Workflow and Polymerization Mechanism
The following diagrams illustrate the experimental workflow for the solution polymerization of this compound and the fundamental mechanism of free-radical polymerization.
Caption: Experimental Workflow for Solution Polymerization.
Caption: Mechanism of Free-Radical Polymerization.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toluene and methanol are flammable and toxic; handle with care.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.[7]
-
This compound should be stored under air, not inert gas, as oxygen is required for the stabilizer to be effective. The storage temperature should not exceed 35 °C.[2]
References
Characterization of Poly(heptadecyl acrylate) by Gel Permeation Chromatography for Molecular Weight Determination
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(heptadecyl acrylate) is a hydrophobic polymer with a long alkyl side chain, making it a material of interest in various fields, including drug delivery, coatings, and specialty additives. The molecular weight and molecular weight distribution of this polymer are critical parameters that dictate its physical properties and performance. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining these characteristics.[1][2] This application note provides a detailed protocol for the characterization of poly(this compound) using GPC.
GPC separates molecules based on their hydrodynamic volume in solution.[2] A dissolved polymer sample is passed through a column packed with porous beads. Larger molecules elute faster as they are excluded from the pores, while smaller molecules penetrate the pores to varying extents and have a longer elution time.[2][3] By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of an unknown polymer can be determined.[4][5]
Experimental Protocol
This section details the necessary materials, equipment, and step-by-step procedures for the GPC analysis of poly(this compound).
Materials and Equipment
-
Solvent: HPLC-grade Tetrahydrofuran (THF) is recommended as the mobile phase and for sample preparation due to its ability to dissolve a wide range of hydrophobic polymers.[1]
-
Polymer Sample: Poly(this compound)
-
Calibration Standards: A set of narrow polydispersity polystyrene standards covering a molecular weight range appropriate for the expected molecular weight of the poly(this compound) sample.
-
GPC System: An integrated GPC system equipped with a pump, autosampler, column oven, and a refractive index detector (RID). An RID is commonly used for polymers that do not have a UV chromophore.
-
GPC Columns: A set of styrene-divinylbenzene (SDV) copolymer columns suitable for the analysis of hydrophobic polymers in organic solvents. A typical setup might include two to three columns with a range of pore sizes to cover a broad molecular weight range.
-
Vials and Filters: 2 mL autosampler vials with caps (B75204) and 0.2 µm PTFE syringe filters.
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible GPC data.
-
Dissolution: Accurately weigh 5-10 mg of the poly(this compound) sample into a clean vial.
-
Add 5 mL of HPLC-grade THF to the vial to achieve a concentration of 1-2 mg/mL.
-
Gently agitate the vial to aid dissolution. Avoid vigorous shaking or sonication, which can cause shear degradation of high molecular weight polymers.
-
Allow the sample to dissolve completely. For high molecular weight or crystalline polymers, this may take several hours. It is recommended to let the sample dissolve overnight at room temperature.
-
Filtration: Once the polymer is fully dissolved, filter the solution through a 0.2 µm PTFE syringe filter directly into a GPC autosampler vial. This step is essential to remove any particulate matter that could block the G-PC columns.
GPC System Parameters
The following are typical GPC system parameters for the analysis of poly(this compound). These may need to be optimized depending on the specific instrument and columns used.
| Parameter | Recommended Setting |
| Mobile Phase | HPLC-grade Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 100 µL |
| Detector | Refractive Index Detector (RID) |
| Run Time | 30-45 minutes (depending on column set) |
Calibration
-
Prepare a series of polystyrene standards in THF at a concentration of approximately 1 mg/mL.
-
Inject each standard individually and record the retention time of the peak maximum.
-
Create a calibration curve by plotting the logarithm of the molecular weight of the standards against their corresponding retention times.
-
Fit the data with a suitable polynomial function (typically 3rd or 5th order).
Data Analysis
-
Inject the prepared poly(this compound) sample.
-
Integrate the resulting chromatogram to obtain the retention time at each point across the peak.
-
Using the calibration curve, the molecular weight at each retention time slice is determined.
-
The GPC software will then calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Data Presentation
The molecular weight data for different batches or samples of poly(this compound) should be summarized in a clear and concise table for easy comparison.
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PHA-Batch-001 | 55,000 | 115,000 | 2.09 |
| PHA-Batch-002 | 62,000 | 130,000 | 2.10 |
| PHA-Batch-003 | 58,500 | 122,000 | 2.08 |
Advanced Analysis: Universal Calibration
For more accurate molecular weight determination, especially when the hydrodynamic volume of the analyte differs significantly from that of the polystyrene standards, universal calibration can be employed. This method requires the use of a viscometer or a light scattering detector in addition to the RID. The universal calibration relates the product of intrinsic viscosity ([η]) and molecular weight (M), which is proportional to the hydrodynamic volume, to the retention time.
Refractive Index Increment (dn/dc)
For GPC systems equipped with a light scattering detector, the refractive index increment (dn/dc) of the polymer in the mobile phase is a critical parameter for accurate molecular weight determination.[7][8] The dn/dc value is a measure of the change in refractive index of a solution with a change in solute concentration.[9] An accurate dn/dc value is essential as it is squared in the light scattering equation, meaning any error is magnified.[7]
A specific dn/dc value for poly(this compound) in THF is not widely reported. In the absence of a literature value, the dn/dc can be determined experimentally using an off-line differential refractometer.[10] Alternatively, an estimation can be made based on the polymer's structure, but this will introduce some uncertainty into the molecular weight results.[11][12] For many linear polymers in organic solvents, a dn/dc value around 0.1 mL/g is a common starting point for estimation.[11]
Visualizations
GPC Experimental Workflow
Caption: Workflow for GPC analysis of poly(this compound).
GPC Separation Principle
Caption: Principle of size exclusion in a GPC column.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. youtube.com [youtube.com]
- 6. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
- 7. WGE Wissen: Revealing the dn/dc of Polymer Solutions [wge-dr-bures.de]
- 8. dn/dc [sites.mpip-mainz.mpg.de]
- 9. macro.lsu.edu [macro.lsu.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. macro.lsu.edu [macro.lsu.edu]
- 12. appliedpolymertechnology.org [appliedpolymertechnology.org]
Application Note: Thermal Analysis of Poly(heptadecyl acrylate)
Introduction
Poly(heptadecyl acrylate) is a polymer with a long alkyl side chain, which imparts unique thermal properties making it suitable for various applications, including as a phase change material (PCM) for thermal energy storage, a component in lubricants, and in the formulation of various specialty polymers. Understanding its thermal behavior is crucial for its application and processing. This document provides a detailed overview of the thermal analysis of poly(this compound) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Thermal Properties
The key thermal properties of poly(this compound) include its glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). These properties dictate the material's operational temperature range and thermal stability. Due to the limited direct data available for poly(this compound), data for the structurally similar poly(hexadecyl acrylate) is also referenced to provide a comprehensive understanding.
Data Presentation
The quantitative thermal analysis data for poly(this compound) and its close analogue, poly(hexadecyl acrylate), are summarized in the tables below.
Table 1: Glass Transition (Tg) and Melting (Tm) Temperatures
| Thermal Property | Poly(this compound) | Poly(hexadecyl acrylate) |
| Glass Transition Temperature (Tg) | -72 °C[1] | 35 °C[2][3] |
| Melting Temperature (Tm) | Not specified | 32 - 35 °C[3] |
Note: The reported Tg for poly(this compound) appears unusually low and may be an outlier or specific to a particular formulation; the value for poly(hexadecyl acrylate) is likely more representative for a high molecular weight polymer.
Table 2: Thermal Decomposition Data
| Thermal Property | Value | Notes |
| Decomposition Temperature (Td) | > 270 °C[3][4] | This value is for a shape-stabilized phase change material containing poly(hexadecyl acrylate) and indicates high thermal stability. |
Experimental Protocols
Detailed methodologies for conducting DSC and TGA experiments are provided below. These protocols are designed to be adaptable for various instruments.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of poly(this compound).
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.
-
Instrument Setup:
-
Thermal Program:
-
Heating Scan 1 (erase thermal history): Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 100 °C) at a heating rate of 10 °C/min. This step is to erase any prior thermal history of the polymer.
-
Cooling Scan: Cool the sample to a low temperature (e.g., -90 °C) at a controlled cooling rate of 10 °C/min.
-
Heating Scan 2 (data collection): Heat the sample from the low temperature to a temperature above its melting point (e.g., 100 °C) at a heating rate of 10 °C/min.[6] The data from this second heating scan is typically used for analysis.
-
-
Data Analysis:
-
The glass transition (Tg) is observed as a step change in the heat flow curve.
-
The melting temperature (Tm) is identified as the peak of the endothermic melting transition.
-
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition temperature (Td) of poly(this compound).
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 10-15 mg of the poly(this compound) sample into a TGA pan (ceramic or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min or 20 °C/min.[7]
-
-
Data Analysis:
-
The TGA curve plots the percentage of weight loss as a function of temperature.
-
The onset of decomposition is determined from the temperature at which significant weight loss begins. The decomposition temperature (Td) can be reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs or as the peak of the derivative of the TGA curve (DTG).
-
Mandatory Visualization
Caption: Experimental workflow for thermal analysis.
References
Troubleshooting & Optimization
Technical Support Center: Inhibition of Premature Polymerization of Heptadecyl Acrylate
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the premature polymerization of Heptadecyl Acrylate (B77674) (C17A).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization in Heptadecyl Acrylate?
A1: this compound, like other acrylate monomers, can undergo spontaneous free-radical polymerization. This process is often initiated by heat, UV light, or the presence of contaminants that can generate radicals.[1][2] The polymerization reaction is typically exothermic, which can lead to a runaway reaction if not controlled.[1]
Q2: What is the role of a stabilizer (inhibitor) in preventing polymerization?
A2: Stabilizers, or polymerization inhibitors, are chemical compounds added to monomers to prevent self-polymerization.[1] They act as radical scavengers, reacting with and deactivating free radicals that would otherwise initiate a polymerization chain reaction.[1]
Q3: Why is the presence of oxygen important for the storage of this compound?
A3: For many common phenolic inhibitors, such as Monomethyl Ether of Hydroquinone (MEHQ), the presence of dissolved oxygen is crucial for the stabilizer to function effectively.[3][4][5][6][7][8] Oxygen participates in the inhibition mechanism, often by regenerating the inhibitor or by forming less reactive peroxy radicals.[4] Therefore, this compound must always be stored under air, never under inert gases like nitrogen.[3][8]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability and prevent polymerization, this compound should be stored under specific conditions. Adherence to these guidelines is critical for maintaining the quality and safety of the monomer.
Troubleshooting Guide
Problem: I observed solid polymer particles in my container of this compound.
-
Question 1: How was the monomer stored?
-
Question 2: Has the monomer been stored for an extended period?
-
Question 3: Was the container exposed to heat or light?
Problem: My this compound appears discolored.
-
Question 1: What material is the storage container made of?
-
Answer: The preferred material for tanks and pipes (B44673) is stainless steel.[3] While carbon steel is acceptable, it can lead to rust formation. Iron(III) ions from rust can act as a weak polymerization initiator and cause discoloration.[3]
-
Problem: The viscosity of the monomer has noticeably increased during an experiment.
-
Question 1: What were the experimental conditions?
-
Answer: Elevated temperatures during processing can accelerate polymerization.[1] If your experiment involves heating, consider if the temperature is too high or if the exposure time is too long.
-
-
Question 2: Are there any contaminants in your reaction setup?
-
Answer: Contaminants, especially those that can generate radicals, can initiate polymerization. Ensure all glassware and equipment are thoroughly cleaned and free from impurities.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Air (5-21% oxygen) | Oxygen is required for the stabilizer to function effectively.[3][5][6][7][8] |
| Inert Gas | Never store under inert gas | The absence of oxygen renders many common inhibitors ineffective.[3][4][8] |
| Temperature | Do not exceed 35°C | Higher temperatures increase the rate of polymerization.[1][3][8] |
| Inhibitor | Must contain a stabilizer (e.g., MEHQ) | Inhibitors are essential to prevent spontaneous polymerization.[3][8] |
| Storage Duration | Expected stability of one year under proper conditions.[3] | Follow "first-in-first-out" to avoid over-storage.[3] |
| Construction Material | Preferred: Stainless Steel | Avoids contamination and potential initiation from rust (Iron(III) ions).[3] |
| Light Exposure | Avoid UV light and other high-energy radiation | Light can initiate polymerization.[5][6][7] |
Experimental Protocols
Protocol: Evaluating Inhibitor Effectiveness by Monitoring Induction Time
This protocol outlines a general method for comparing the effectiveness of different inhibitors in preventing the premature polymerization of this compound at elevated temperatures.
1. Materials:
- This compound (with inhibitor removed, if necessary for the experiment)
- Candidate inhibitors (e.g., MEHQ, PTZ, TEMPO)
- Glass test tubes or ampoules
- Constant temperature oil bath with stirrer
- Timer
2. Procedure:
- Preparation of Samples:
- Prepare stock solutions of each inhibitor at a known concentration.
- Add a precise volume of the inhibitor stock solution to a known volume of this compound in a glass tube to achieve the desired final inhibitor concentration (e.g., 50 ppm, 100 ppm).
- Prepare a control sample of this compound with no added inhibitor.
- Ensure all samples have a headspace of air.
- Induction Time Measurement:
- Place the sealed sample tubes in a constant temperature oil bath set to a specific temperature (e.g., 113°C).[9]
- Start the timer.
- Visually monitor the samples at regular intervals for the first signs of polymerization, which may include:
- Cloudiness or turbidity
- Formation of solid particles
- A noticeable increase in viscosity
- The time elapsed until the first sign of polymerization is recorded as the induction time.
- Data Analysis:
- Compare the induction times for the different inhibitors and concentrations. A longer induction time indicates a more effective inhibitor under the tested conditions.
3. Safety Precautions:
- Handle this compound and inhibitors in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses).[6][7][10]
- Be aware that the polymerization of acrylates is exothermic and can lead to a rapid increase in temperature and pressure in a closed system.
Visualizations
Caption: Mechanism of free-radical polymerization and inhibition.
Caption: Troubleshooting workflow for premature polymerization.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jamorin.com [jamorin.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. download.basf.com [download.basf.com]
- 6. download.basf.com [download.basf.com]
- 7. download.basf.com [download.basf.com]
- 8. jamorin.com [jamorin.com]
- 9. EP2197827B1 - Method of inhibiting polymerization and fouling in acrylic acid and acrylate processes - Google Patents [patents.google.com]
- 10. aksci.com [aksci.com]
Removing inhibitors from commercial Heptadecyl acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Heptadecyl Acrylate (B77674). The focus is on the effective removal of inhibitors to ensure successful polymerization and subsequent experiments.
Frequently Asked Questions (FAQs)
Q1: What are polymerization inhibitors and why are they present in commercial Heptadecyl Acrylate?
A1: Polymerization inhibitors are chemical compounds added to reactive monomers like this compound to prevent them from spontaneously polymerizing during transport and storage.[1] Commercial this compound is often stabilized with inhibitors such as the monomethyl ether of hydroquinone (B1673460) (MEHQ), typically at a concentration of 175 ± 25 ppm.[2] These compounds function by scavenging free radicals, which initiate the polymerization process.[1] The presence of oxygen is often required for the stabilizer to function effectively.[2][3]
Q2: When is it necessary to remove the inhibitor from this compound?
A2: Inhibitor removal is a critical step before most polymerization reactions. The inhibitor can react with the polymerization initiator, reducing its efficiency and leading to unpredictable reaction kinetics and final polymer properties.[4][5] For applications requiring precise control over the polymerization process or those sensitive to impurities, removing the inhibitor is essential.[1] However, for some industrial-grade polymerizations, it may be possible to overcome the inhibitor by adding a higher concentration of the initiator.[5]
Q3: What are the primary methods for removing inhibitors from this compound?
A3: The most common laboratory-scale techniques for removing phenolic inhibitors like MEHQ from acrylate monomers include:
-
Caustic Wash (Aqueous Extraction): This method involves washing the monomer with an aqueous solution of sodium hydroxide (B78521) (NaOH) to convert the weakly acidic phenolic inhibitor into a water-soluble salt, which is then separated.[5][6][7]
-
Column Chromatography: This technique involves passing the monomer through a column packed with an adsorbent, typically basic alumina (B75360), which retains the polar inhibitor.[1][4][5]
-
Vacuum Distillation: This method separates the monomer from the less volatile inhibitor based on differences in boiling points. It can provide very high purity but carries a risk of thermal polymerization.[1][4]
Troubleshooting Guides
Issue 1: Incomplete Inhibitor Removal
Symptom: Polymerization is slow, inconsistent, or fails to initiate.
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Insufficient Washing/Adsorbent | Increase the number of caustic washes (3-4 times is often recommended) or increase the amount of adsorbent (e.g., basic alumina) used in the column.[1][8] For column chromatography, a general guideline is to use approximately 10g of basic alumina per 100 mL of monomer solution.[1] |
| Ineffective Removal Method | Confirm the identity of the inhibitor. While MEHQ is common, other inhibitors may be present. Caustic wash and alumina column chromatography are highly effective for phenolic inhibitors like MEHQ and hydroquinone (HQ).[1] |
| Poor Phase Separation (Caustic Wash) | Ensure vigorous mixing during the wash to maximize interfacial contact between the organic monomer and the aqueous NaOH solution.[9] |
Issue 2: Polymerization Occurs During Inhibitor Removal
Symptom: The monomer becomes viscous, solidifies, or generates heat unexpectedly during the purification process.
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Excessive Heat | If using distillation, perform it under reduced pressure to lower the boiling point.[4][5] Avoid excessive heating during any solvent evaporation steps.[1] It can be beneficial to add a different, high-temperature inhibitor if distillation is necessary.[1] |
| Depletion of Dissolved Oxygen | Some inhibitors, like MEHQ, require oxygen to be effective.[1][3] Avoid sparging the inhibited monomer with inert gas for extended periods before the removal process is complete. |
| Acidic Impurities | Traces of acid can sometimes promote polymerization. Ensure all glassware is clean and neutralize any acidic impurities before purification.[1] |
Issue 3: Low Yield of Purified Monomer After Caustic Wash
Symptom: A significant loss of product is observed after the washing and drying steps.
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Emulsion Formation | Vigorous shaking can lead to the formation of a stable emulsion between the organic monomer and the aqueous layer.[1] Instead of shaking, gently invert the separatory funnel multiple times.[1] Adding a small amount of brine (saturated NaCl solution) can help break the emulsion.[1] |
| Hydrolysis of the Acrylate Ester | While less common, prolonged contact with a strong base could potentially hydrolyze the ester group. Use the minimum effective concentration of NaOH and minimize contact time. |
| Loss during Water Washes | After the caustic wash, subsequent washes with deionized water are necessary to remove residual NaOH.[9] To minimize the loss of the monomer, which may have some water solubility, use a minimal volume of water for these washes. Using a brine wash after the water wash can also help by decreasing the solubility of the organic monomer in the aqueous phase.[1][9] |
Experimental Protocols
Protocol 1: Inhibitor Removal using Caustic Wash
This method is effective for removing phenolic inhibitors like MEHQ.
Materials:
-
This compound containing inhibitor
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, beakers, and flasks
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.[9]
-
Allow the layers to separate. The aqueous layer (bottom) contains the inhibitor salt.
-
Drain and discard the lower aqueous layer.[9]
-
Repeat the wash with 1 M NaOH solution two more times.[9]
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.[9]
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain the aqueous layer.[9]
-
Transfer the monomer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄ to dry it.
-
Stir for 30-60 minutes.[9]
-
Filter or decant the purified monomer from the drying agent.
-
Crucially, use the purified monomer immediately , as it is no longer inhibited and can polymerize spontaneously.[9]
Quantitative Summary Table: Caustic Wash
| Parameter | Value/Range |
| NaOH Concentration | 0.1 N - 1 M (5-10% w/v)[6][7][8] |
| Monomer to NaOH Solution Ratio | 1:1 by volume[9] |
| Number of NaOH Washes | 2 - 4[8][9] |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ |
| Drying Time | 30 - 60 minutes (or overnight)[8][9] |
Protocol 2: Inhibitor Removal using a Basic Alumina Column
This method is suitable for lab-scale purification and is effective for polar inhibitors.
Materials:
-
This compound containing inhibitor
-
Activated Basic Alumina (Brockmann I)
-
Chromatography column
-
Anhydrous solvent (e.g., dichloromethane), if the monomer is too viscous
-
Collection flask
Procedure:
-
Pack a glass chromatography column with basic alumina. A general guideline is ~10 g of alumina per 100 mL of monomer solution.[1]
-
If the monomer is highly viscous, dissolve it in a suitable dry, inert solvent.
-
Pre-wet the column with the solvent if used.
-
Carefully add the this compound (or its solution) to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity.
-
Collect the purified monomer as it elutes from the column. The polar inhibitor will be retained on the alumina.[1]
-
If a solvent was used, it can be removed under reduced pressure (e.g., rotary evaporator). Avoid excessive heat.
-
Use the purified monomer immediately. Do not store the uninhibited monomer.[1]
Quantitative Summary Table: Column Chromatography
| Parameter | Value/Range |
| Adsorbent | Activated Basic Alumina |
| Adsorbent to Monomer Ratio | ~10 g per 100 mL[1] |
| Elution | Gravity flow |
| Post-Processing | Solvent removal via rotary evaporation (if applicable) |
Visual Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. jamorin.com [jamorin.com]
- 3. reddit.com [reddit.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Heptadecyl Acrylate Monomer
Welcome to the technical support center for the purification of heptadecyl acrylate (B77674) monomer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification methods, troubleshooting common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude heptadecyl acrylate monomer?
A1: Specific impurities can vary depending on the synthesis route, but common contaminants in long-chain acrylate monomers like this compound may include:
-
Unreacted starting materials: Such as heptadecanol and acrylic acid or its derivatives.[1]
-
Byproducts: Water and other condensation products from the esterification reaction.[1]
-
Polymerized monomer: Oligomers or polymers can form during synthesis or storage, especially when exposed to heat, light, or initiators.[1]
-
Inhibitors: Commercial acrylates are often supplied with polymerization inhibitors (e.g., hydroquinone (B1673460) (HQ), hydroquinone monomethyl ether (MEHQ)) that may need to be removed for specific applications.[1][2]
-
Catalyst residues: If a catalyst was used for the synthesis.[1]
Q2: Why is it critical to purify this compound before polymerization?
A2: The purity of the monomer significantly impacts the final polymer's properties. Impurities can unpredictably affect the polymer's molecular weight, stability, and performance.[3][4] For applications in drug development and biomedical research, high purity is essential to ensure reproducibility and avoid adverse biological effects.[1]
Q3: How can I remove the polymerization inhibitor (e.g., MEHQ, hydroquinone)?
A3: Phenolic inhibitors can be effectively removed by two primary methods:
-
Caustic Wash: Washing a solution of the monomer with a dilute aqueous base (e.g., 1M NaOH or 5% NaHCO₃) will convert the acidic phenol (B47542) inhibitor into its salt, which is soluble in the aqueous phase and can be separated.[5][6]
-
Column Chromatography: Passing the monomer through a column packed with basic activated alumina (B75360) is a very effective method for removing inhibitors.[7][8] Pre-packed disposable columns are also commercially available for this purpose.[2]
Q4: What are the recommended storage conditions for purified this compound?
A4: Purified this compound is susceptible to spontaneous polymerization and should be used immediately if possible.[5] If storage is necessary, it should be kept in a cool, dark, and dry place under an atmosphere containing oxygen, as common inhibitors require oxygen to function effectively.[9] Never store under an inert gas like nitrogen or argon unless all initiators and peroxides have been scrupulously removed.[9] For extended storage, a small amount of an inhibitor like MEHQ or HQ should be added back to the purified monomer.[1]
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be determined using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A robust method for analyzing acrylate monomers.[1][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the chemical structure and helps identify organic impurities.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the presence of the acrylate functional group and the absence of starting materials like alcohols.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | • Monomer polymerization during purification.• Inefficient extraction or separation.• Strong adsorption of the product onto the column's stationary phase (e.g., silica (B1680970) gel). | • Add a polymerization inhibitor (e.g., hydroquinone) during purification steps like distillation.[1]• Optimize solvent systems for extraction and chromatography.• Use a less polar solvent system for elution or switch to a different stationary phase like alumina.[1] |
| Monomer Polymerizes During Distillation | • Distillation temperature is too high.• Lack of a non-volatile polymerization inhibitor.• Presence of oxygen or other initiators. | • Use vacuum distillation to lower the boiling point and reduce the required temperature.[1][6]• Ensure all glassware is meticulously clean.• Add a non-volatile inhibitor (e.g., hydroquinone, phenothiazine) to the distillation flask.[1] |
| Final Product is Cloudy or Discolored | • Presence of residual water.• Presence of other impurities not removed by the primary purification step. | • Thoroughly dry the monomer solution with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal.[1][5]• Repeat the purification step (e.g., column chromatography) or try an alternative method.[1] |
| Presence of Acidic Impurities (e.g., acrylic acid) | • Incomplete reaction during synthesis.• Ineffective washing/neutralization. | • Wash the crude product dissolved in an organic solvent with a dilute basic solution (e.g., 5% sodium bicarbonate) followed by deionized water until the aqueous layer is neutral.[1] |
Experimental Protocols & Workflows
Protocol 1: Inhibitor Removal by Caustic Wash
This method is effective for removing phenolic inhibitors like hydroquinone (HQ) and MEHQ.
Methodology:
-
Place the crude this compound monomer in a separatory funnel. For highly viscous monomers, dilution in a water-immiscible solvent like diethyl ether or hexane (B92381) is recommended.
-
Add an equal volume of 1 M sodium hydroxide (B78521) (NaOH) solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.
-
Allow the layers to separate. The aqueous layer, containing the inhibitor salt, will typically be the bottom layer.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times to ensure complete removal.[5]
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.[5]
-
Wash the monomer with an equal volume of saturated brine (NaCl solution) to aid in the removal of dissolved water.[5]
-
Transfer the monomer to a clean flask and add an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄). Stir for 30-60 minutes.[5]
-
Filter or decant the purified monomer from the drying agent. The monomer is now inhibitor-free and should be used immediately.[5]
Workflow Diagram:
Protocol 2: Purification by Alumina Column Chromatography
This method is highly effective for removing inhibitors and other polar impurities.
Methodology:
-
Column Preparation: Select a glass column appropriate for the amount of monomer to be purified. Place a small plug of cotton or glass wool at the bottom. Secure the column vertically to a stand.
-
Packing: Prepare a slurry of activated basic alumina in a non-polar solvent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.
-
Loading: Once the alumina has settled, add a small layer of sand to the top to protect the surface. Allow the solvent to drain until it is level with the sand. Dissolve the crude this compound in a minimal amount of the non-polar eluent and carefully add it to the column.
-
Elution: Begin adding the eluent (e.g., hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate) to the top of the column. The non-polar monomer will travel down the column while the polar inhibitor and other impurities will be retained by the alumina.[7]
-
Collection: Collect the purified monomer as it elutes from the bottom of the column.
-
Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator at low temperature to yield the pure, inhibitor-free monomer.
Workflow Diagram:
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing and solving purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. rsc.org [rsc.org]
- 9. jamorin.com [jamorin.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. Separation of Ethyl acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Heptadecyl Acrylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Heptadecyl Acrylate (B77674).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Heptadecyl Acrylate?
A1: The most common methods for synthesizing this compound are direct esterification and transesterification.
-
Direct Esterification: This method involves the reaction of heptadecanol with acrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor. Water is generated as a byproduct and is usually removed to drive the reaction to completion.
-
Transesterification: This method involves the reaction of a short-chain acrylate, such as methyl acrylate or ethyl acrylate, with heptadecanol. This reaction is also typically catalyzed by an acid or a base and involves the removal of the smaller alcohol byproduct (e.g., methanol (B129727) or ethanol).
Q2: Why is a polymerization inhibitor necessary during the synthesis of this compound?
A2: Acrylate monomers, including this compound, are prone to free-radical polymerization, especially at the elevated temperatures often required for esterification and transesterification reactions.[1] A polymerization inhibitor is added to quench any free radicals that may form, thus preventing the undesired formation of poly(this compound). Common inhibitors include hydroquinone (B1673460) (HQ) and hydroquinone monomethyl ether (MEHQ).[2]
Q3: What are the key parameters to control for a successful this compound synthesis?
A3: Several parameters are crucial for a successful synthesis:
-
Temperature: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but low enough to minimize side reactions, especially polymerization.
-
Catalyst: The choice and concentration of the catalyst can significantly impact the reaction rate and the formation of byproducts.
-
Reactant Stoichiometry: The molar ratio of the reactants can influence the reaction equilibrium and yield. An excess of one reactant may be used to drive the reaction to completion.
-
Removal of Byproducts: Efficient removal of water (in direct esterification) or the low-boiling alcohol (in transesterification) is critical to shift the equilibrium towards the product.
-
Inhibitor Concentration: An adequate concentration of a polymerization inhibitor is essential to prevent the loss of monomer to unwanted polymer formation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The reaction may not have reached equilibrium or completion due to insufficient reaction time, temperature, or catalyst activity. The long alkyl chain of heptadecanol can also lead to slower reaction kinetics. | - Increase reaction time and/or temperature. - Increase catalyst loading. - Ensure efficient removal of byproducts (water or alcohol) using a Dean-Stark trap or by performing the reaction under vacuum. |
| Catalyst Inactivation | Acid catalysts can be neutralized by basic impurities in the reactants or solvent. Some catalysts are also sensitive to water. | - Use purified reactants and anhydrous solvents. - Use a fresh batch of catalyst. |
| Poor Quality Reagents | Impurities in heptadecanol, acrylic acid, or the acrylate ester used for transesterification can interfere with the reaction. | - Use high-purity, anhydrous starting materials. |
| Sub-optimal Stoichiometry | An inappropriate molar ratio of reactants can limit the conversion to the desired product. | - Optimize the molar ratio of reactants. For direct esterification, a slight excess of acrylic acid is often used.[3] |
Issue 2: Presence of Significant Side Products
Q: My final product is impure, with significant side products detected by analysis (e.g., NMR, GC-MS). What are the likely side reactions and how can I minimize them?
A: Several side reactions can occur during the synthesis of this compound.
Symptoms: Formation of a viscous liquid, gel, or solid in the reaction flask.
| Cause | Explanation | Mitigation Strategy |
| Insufficient Inhibitor | The concentration of the polymerization inhibitor is too low to effectively quench free radicals. | - Increase the concentration of the polymerization inhibitor (e.g., MEHQ, HQ).[2] |
| High Reaction Temperature | Elevated temperatures increase the rate of free-radical formation and polymerization.[1] | - Lower the reaction temperature. Find a balance between reaction rate and polymerization prevention. |
| Presence of Oxygen | While some inhibitors like MEHQ require oxygen to be effective, uncontrolled introduction of air can sometimes promote polymerization.[4] | - Maintain a controlled atmosphere (e.g., a slow stream of air or inert gas depending on the inhibitor used). |
Symptoms: Formation of a diether or other adducts. The alcohol (heptadecanol) or water can add across the double bond of the acrylate.
| Cause | Explanation | Mitigation Strategy |
| Basic or Highly Acidic Conditions | Strong bases or acids can catalyze the Michael addition of the alcohol to the acrylate double bond. | - Use a milder catalyst. - Optimize the catalyst concentration. - Control the reaction temperature. |
Symptoms: Formation of diheptadecyl ether.
| Cause | Explanation | Mitigation Strategy |
| High Temperatures and Strong Acid | Strong acid catalysts at high temperatures can promote the dehydration of heptadecanol to form an ether. | - Use a lower reaction temperature. - Employ a milder acid catalyst. |
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of Long-Chain Alkyl Acrylates (as a reference for this compound)
| Parameter | Direct Esterification (Octadecyl Acrylate)[3] | Transesterification (n-Alkyl Methacrylates)[5] |
| Alcohol | Octadecanol | n-Alkanol |
| Acrylate Source | Acrylic Acid | Methyl Methacrylate |
| Catalyst | p-Toluenesulfonic acid | p-Toluenesulfonic acid or Sulfuric acid |
| Catalyst Loading | 1.0% (by weight of alcohol) | Varies |
| Inhibitor | Hydroquinone | Quinol |
| Inhibitor Loading | 0.8% (by weight of alcohol) | Varies |
| Molar Ratio (Acid/Alcohol) | 1.2:1 | N/A |
| Molar Ratio (Acrylate/Alcohol) | N/A | ~4:1 |
| Temperature (°C) | 120 | 130-140 |
| Reaction Time (h) | 8 | Varies |
| Reported Yield (%) | 98 (conversion rate) | Not specified |
Note: This data is for octadecyl acrylate and general n-alkyl methacrylates and should be used as a starting point for optimizing the synthesis of this compound.
Experimental Protocols
Protocol 1: Direct Esterification of Heptadecanol with Acrylic Acid (Adapted from a similar long-chain acrylate synthesis) [3]
Materials:
-
Heptadecanol
-
Acrylic Acid
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (inhibitor)
-
Toluene (solvent, for azeotropic removal of water)
-
5% aqueous Sodium Hydroxide (B78521) solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
-
Reaction flask equipped with a magnetic stirrer, thermometer, condenser, and Dean-Stark trap
Procedure:
-
To a round-bottom flask, add heptadecanol, toluene, p-toluenesulfonic acid (1.0% by weight of heptadecanol), and hydroquinone (0.8% by weight of heptadecanol).
-
Begin stirring and heat the mixture to dissolve the solids.
-
Once a homogenous solution is formed, add acrylic acid (1.2 molar equivalents relative to heptadecanol).
-
Heat the reaction mixture to reflux (approximately 120 °C) and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by tracking the amount of water collected. The reaction is complete when no more water is evolved (typically after 8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with 5% aqueous sodium hydroxide solution to remove the acidic catalyst and unreacted acrylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Purification of this compound
Materials:
-
Crude this compound
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Prepare a silica gel column packed with a slurry of silica gel in hexane.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the concentration of ethyl acetate).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Visualizations
Caption: Experimental workflow for the direct esterification synthesis of this compound.
Caption: A troubleshooting decision tree for common issues in this compound synthesis.
References
Optimizing initiator concentration for Heptadecyl acrylate polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the initiator concentration for the free-radical polymerization of Heptadecyl Acrylate (B77674) (HDA). Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an initiator in Heptadecyl Acrylate (HDA) polymerization?
An initiator is a chemical compound that, upon decomposition (typically induced by heat or light), generates free radicals. These free radicals are essential to start the polymerization process by reacting with HDA monomers, initiating the formation of polymer chains.[1] A common thermal initiator used for acrylate polymerization is 2,2'-Azobisisobutyronitrile (AIBN).
Q2: How does increasing the initiator concentration affect the rate of polymerization of HDA?
Increasing the initiator concentration generally leads to a higher rate of polymerization.[2] This is because a higher concentration of the initiator produces a greater number of free radicals, which in turn initiate more polymer chains simultaneously.[2]
Q3: What is the general effect of initiator concentration on the molecular weight of the final poly(this compound)?
There is an inverse relationship between initiator concentration and the average molecular weight of the resulting polymer. A higher initiator concentration leads to the formation of a larger number of growing polymer chains that compete for a limited amount of monomer. This results in shorter polymer chains and, consequently, a lower average molecular weight.[2][3] Conversely, a lower initiator concentration generates fewer chains, allowing each to grow longer before termination, thus increasing the molecular weight.[1][3]
Q4: How does initiator concentration impact the Polydispersity Index (PDI) of poly(this compound)?
The effect on PDI is complex. At very low initiator concentrations, control over the polymerization can be poor, potentially leading to a broad PDI. As the concentration increases to an optimal level, the initiation process becomes more uniform, which can lead to a narrower PDI. However, at excessively high initiator concentrations, the increased rate of termination and other side reactions can cause the PDI to broaden again.[2]
Q5: What are suitable solvents for the solution polymerization of HDA?
Due to the long C17 alkyl chain of this compound, it is hydrophobic. Therefore, non-polar solvents are typically required to ensure both the monomer and the resulting polymer remain in solution. Toluene (B28343) is a commonly used solvent for the polymerization of long-chain acrylates.[2] Other potential solvents include xylene and tetrahydrofuran (B95107) (THF).[4]
Q6: What is a typical reaction temperature for AIBN-initiated HDA polymerization?
The reaction temperature is determined by the decomposition rate of the initiator. For AIBN, a temperature range of 60-80 °C is typically employed to ensure a steady rate of radical generation.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of HDA, with a focus on problems related to initiator concentration.
Issue 1: Polymerization fails to start or is significantly delayed.
-
Question: My HDA polymerization is not initiating, or there is a long induction period. What could be the cause?
-
Answer: This issue is often related to the presence of inhibitors or insufficient radical generation.
-
Inhibitor Presence: Commercial acrylate monomers, including HDA, are shipped with inhibitors like the monomethyl ether of hydroquinone (B1673460) (MEHQ) to prevent premature polymerization.[5] These inhibitors scavenge free radicals and must be removed before the experiment, typically by washing with a basic solution or passing the monomer through an inhibitor-removal column.
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as an inhibitor.[6] It is crucial to de-gas the monomer and solvent solution (e.g., by purging with an inert gas like nitrogen or argon, or through freeze-pump-thaw cycles) before initiating the reaction.[4]
-
Insufficient Initiator: If the initiator concentration is too low, it may not generate enough radicals to overcome the residual inhibitor and start the polymerization effectively. Try increasing the initiator concentration incrementally.
-
Issue 2: The final polymer has a much lower molecular weight than expected.
-
Question: I've successfully polymerized HDA, but the molecular weight is too low. How can I increase it?
-
Answer: Low molecular weight is a direct consequence of forming too many polymer chains that terminate too quickly.
-
High Initiator Concentration: This is the most common cause. An excess of initiator generates a high concentration of radicals, leading to shorter polymer chains.[1] To achieve a higher molecular weight, you must decrease the initiator concentration.[3]
-
High Reaction Temperature: Elevated temperatures increase the rate of termination reactions, which can shorten chain length. Consider lowering the reaction temperature slightly, ensuring it is still effective for initiator decomposition.
-
Chain Transfer Agents: Impurities in the monomer or the solvent itself can act as chain transfer agents, terminating a growing chain and starting a new one. Ensure high purity of all reagents.
-
Issue 3: The Polydispersity Index (PDI) of the polymer is too high (e.g., >2.0).
-
Question: The molecular weight distribution of my poly(this compound) is very broad. How can I achieve a narrower PDI?
-
Answer: A high PDI indicates a lack of control over the polymerization process.
-
Non-uniform Initiation: A very high initiator concentration can cause a rapid, uncontrolled burst of initiation at the start of the reaction, followed by a declining rate as the initiator is consumed. This leads to a wide distribution of chain lengths. Using a lower, more optimal initiator concentration can provide a more sustained and controlled initiation rate.
-
Temperature Fluctuations: Poor temperature control can affect the rates of initiation and propagation unevenly throughout the reaction, broadening the PDI. Ensure the reaction is maintained at a stable and uniform temperature.
-
High Conversion (Gel Effect): At high monomer conversion, the viscosity of the reaction mixture can increase dramatically (the Trommsdorff or gel effect), which slows down termination reactions. This can lead to a rapid increase in molecular weight for the remaining growing chains, thus broadening the PDI.[1] Conducting the polymerization in a more dilute solution can help mitigate this effect.[1]
-
Issue 4: The polymerization is too fast, exothermic, and difficult to control.
-
Question: My reaction proceeds too quickly, generates excessive heat, and sometimes results in a solid gel. How can I slow it down?
-
Answer: A runaway reaction is typically caused by an excessively high rate of polymerization.
-
Excessive Initiator Concentration: A high concentration of initiator leads to a rapid, highly exothermic reaction. Reducing the amount of initiator is the most effective way to slow the reaction down.
-
High Monomer Concentration: Polymerizing in bulk (without solvent) or at a very high monomer concentration can lead to an uncontrollable reaction and the gel effect. Performing the polymerization in a suitable solvent helps to dissipate heat and moderate the reaction rate.
-
Data Presentation
The following table presents illustrative data on the expected trends when varying the AIBN initiator concentration for the solution polymerization of this compound in toluene at 70 °C.
Note: This data is illustrative, based on established principles of free-radical polymerization, and intended to demonstrate general trends.[3][7] Actual experimental results should be determined empirically.
| Experiment ID | [HDA] (mol/L) | [AIBN] (mol/L) | [Monomer]:[Initiator] Ratio | Reaction Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| HDA-Exp-1 | 1.0 | 0.001 | 1000:1 | 12 | 85 | 150,000 | 1.95 |
| HDA-Exp-2 | 1.0 | 0.005 | 200:1 | 6 | 92 | 75,000 | 1.80 |
| HDA-Exp-3 | 1.0 | 0.010 | 100:1 | 4 | 95 | 40,000 | 1.85 |
| HDA-Exp-4 | 1.0 | 0.020 | 50:1 | 2 | 97 | 22,000 | 2.10 |
Experimental Protocols
Protocol: Free-Radical Solution Polymerization of this compound
This protocol describes a general procedure for synthesizing poly(this compound) in a solvent using AIBN as a thermal initiator.
Materials:
-
This compound (HDA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene (or other suitable non-polar solvent)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask or multi-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas source (Nitrogen or Argon) with bubbler
-
Syringes and needles
Procedure:
-
Monomer Purification: If not already inhibitor-free, pass the HDA monomer through a column of basic alumina (B75360) to remove the MEHQ inhibitor. The purified monomer should be used promptly.
-
Reaction Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Reagent Addition: Add the desired amount of this compound and anhydrous toluene to the flask.
-
Degassing: Seal the flask and purge the solution with an inert gas (e.g., nitrogen) for 30-60 minutes to remove dissolved oxygen. Alternatively, use three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Initiator Preparation: In a separate vial, dissolve the calculated amount of AIBN in a small amount of anhydrous toluene.
-
Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 70 °C for AIBN) under a positive pressure of inert gas. Once the temperature is stable, inject the AIBN solution into the reaction flask using a syringe.
-
Polymerization: Allow the reaction to proceed under an inert atmosphere with continuous stirring for the planned duration. Monitor the progress by taking small aliquots periodically to analyze monomer conversion (e.g., via ¹H NMR or FT-IR spectroscopy).[5]
-
Termination and Isolation: To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Purification: Slowly pour the viscous polymer solution into a large excess of cold methanol while stirring vigorously. The polymer will precipitate as a white solid.
-
Drying: Collect the precipitated polymer by filtration. Wash it with fresh methanol and dry it in a vacuum oven at room temperature until a constant weight is achieved.[5]
-
Characterization: Analyze the dried polymer to determine molecular weight (Mₙ), molecular weight distribution (PDI) using Gel Permeation Chromatography (GPC), and confirm its structure using NMR and FT-IR.[5]
Visualizations
The following diagrams illustrate key relationships and workflows in HDA polymerization.
Caption: Relationship between initiator concentration and polymer properties.
Caption: Experimental workflow for HDA solution polymerization.
References
Controlling molecular weight distribution in poly(heptadecyl acrylate)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the controlled polymerization of heptadecyl acrylate (B77674) to regulate its molecular weight distribution.
Frequently Asked Questions (FAQs)
Q1: Which polymerization methods are most effective for controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity index - PDI) for poly(heptadecyl acrylate)?
A1: For achieving a well-controlled polymerization of long-chain acrylates like this compound, living/controlled radical polymerization techniques are highly recommended. The most effective and commonly cited methods are:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile method that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] It is known for its tolerance to a wide range of functional groups and monomers.[1][3][4]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for preparing polymers with controlled molecular weights and low PDI.[5][6][7] It has been successfully used for the polymerization of various acrylates.[5][8][9]
Conventional free radical polymerization is generally not suitable for producing polymers with narrow molecular weight distributions, as it often results in high PDI values (>2).[10]
Q2: What is a typical target PDI for a "controlled" polymerization?
A2: A polymerization is generally considered "controlled" or "living" when the resulting polymer has a narrow molecular weight distribution. Typically, a polydispersity index (PDI) value below 1.5 is indicative of a controlled process, with values approaching 1.1 or lower being considered very narrow and well-controlled.[1][11][12]
Q3: How does monomer conversion affect the molecular weight and PDI?
A3: In a controlled or living polymerization, there is a linear relationship between the number-average molecular weight (Mn) and monomer conversion.[1] As the monomer is consumed, the polymer chains grow at a relatively uniform rate. The PDI should remain low throughout the polymerization. However, at very high conversions, termination reactions can become more prevalent, potentially leading to a slight broadening of the PDI.
Q4: What are the key components of a RAFT polymerization system?
A4: A RAFT polymerization system consists of four main components:
-
Monomer: this compound.
-
Initiator: A source of radicals, typically a thermal initiator like azobisisobutyronitrile (AIBN) or a photoinitiator.[1][2]
-
RAFT Agent (Chain Transfer Agent - CTA): A thiocarbonylthio compound, such as 2-cyanoprop-2-yl dithiobenzoate (CPDB), is crucial for controlling the polymerization.[1][2]
-
Solvent: A suitable solvent to dissolve all components, such as benzene (B151609) or toluene (B28343).[1]
Troubleshooting Guides
Issue 1: Broad Molecular Weight Distribution (High PDI)
| Potential Cause | Troubleshooting Step |
| Inappropriate Polymerization Technique | For narrow PDI, avoid conventional free radical polymerization.[10] Implement controlled/living polymerization methods like RAFT or ATRP.[1][5] |
| Incorrect Initiator to RAFT Agent Ratio (RAFT) | The molar ratio of the RAFT agent to the initiator is critical. A higher ratio of [RAFT Agent]/[Initiator] generally leads to better control and a narrower PDI.[1] Increase the concentration of the RAFT agent relative to the initiator.[10] |
| High Initiator Concentration | Too many radicals generated at once can lead to increased termination reactions. Lower the initiator concentration.[2] |
| High Reaction Temperature | Elevated temperatures can increase the rate of termination and other side reactions. A suitable temperature range for RAFT polymerization of similar acrylates is 60–80 °C.[1] Optimize the temperature to balance the polymerization rate and control. |
| Impurities in Monomer or Solvent | Impurities can interfere with the catalyst or RAFT agent. Ensure the monomer is purified to remove inhibitors and other impurities.[7] Use dry, degassed solvents. |
| Loss of "Living" Character at High Conversion | Control can diminish at very high monomer conversions. Monitor the polymerization and consider stopping the reaction before it reaches 100% conversion if PDI starts to broaden. |
Issue 2: Low or No Polymerization
| Potential Cause | Troubleshooting Step |
| Ineffective Initiator | The initiator may have degraded or is not suitable for the reaction temperature. Use a fresh initiator and ensure the reaction temperature is appropriate for its half-life. |
| Presence of Inhibitor | Monomers like this compound are often shipped with inhibitors to prevent spontaneous polymerization.[13] Remove the inhibitor by passing the monomer through a column of basic alumina (B75360) or by washing with a basic solution.[7][9] |
| Oxygen in the System | Oxygen is a radical scavenger and will inhibit free radical polymerization. De-gas the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen, argon).[14] |
| Inactive Catalyst (ATRP) | The ATRP catalyst (e.g., Cu(I) complex) can be oxidized to the inactive Cu(II) state. Ensure all components are deoxygenated and handle the catalyst under an inert atmosphere.[5] |
| Low Reaction Temperature | The temperature may be too low for the initiator to decompose at a sufficient rate. Increase the temperature, ensuring it remains within the optimal range to maintain control.[10] |
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound
This protocol is adapted from methodologies for similar long-chain acrylates.[1]
Materials:
-
This compound (monomer), inhibitor removed
-
2-cyanoprop-2-yl dithiobenzoate (CPDB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent), anhydrous
-
Schlenk flask, magnetic stirrer, oil bath, nitrogen/argon line
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.
-
Reaction Setup: To a Schlenk flask, add this compound, CPDB, and AIBN in the desired molar ratio (e.g., [Monomer]:[CPDB]:[AIBN] = 200:1:0.2).
-
Add Solvent: Add a sufficient amount of anhydrous toluene to achieve the desired monomer concentration (e.g., 2 M).
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: At timed intervals, take samples via a degassed syringe to monitor monomer conversion and molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC).
-
Termination: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like cold methanol. Filter and dry the polymer under vacuum.
Quantitative Data Summary
The following tables summarize typical results for controlled polymerizations of long-chain acrylates, demonstrating the effect of key parameters on molecular weight (Mn) and Polydispersity Index (PDI).
Table 1: Effect of [RAFT Agent]/[Initiator] Ratio on Poly(octadecyl acrylate) Synthesis
| Entry | [CPDB]₀ (mol/L) | [AIBN]₀ (mol/L) | Ratio [CPDB]/[AIBN] | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 0.01 | 0.01 | 1.0 | 10 | 85.2 | 28,500 | 1.45 |
| 2 | 0.01 | 0.006 | 1.67 | 10 | 78.1 | 25,600 | 1.32 |
| 3 | 0.01 | 0.004 | 2.5 | 10 | 72.5 | 23,800 | 1.25 |
Data adapted from RAFT polymerization of a similar long-chain acrylate.[1]
Table 2: ATRP of Methyl Acrylate with Varying Catalyst/Initiator Ratios
| Entry | [MA]:[EBiB]:[CuBr]:[Ligand] | Ligand | Temp (°C) | Time (min) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 200:1:1:1 | Me₆TREN | 20 | 15 | 85 | 21,600 | 1.18 |
| 2 | 200:1:0.2:0.2 | Me₆TREN | 20 | 45 | 82 | 19,800 | 1.10 |
| 3 | 200:1:0.1:0.1 | Me₆TREN | 20 | 90 | 75 | 18,500 | 1.09 |
Data demonstrates principles of ATRP control for acrylates.[5] MA = Methyl Acrylate, EBiB = Ethyl 2-bromopropionate.
Diagrams
Caption: Experimental workflow for RAFT polymerization.
Caption: Factors influencing Polydispersity Index (PDI).
References
- 1. tandfonline.com [tandfonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ijeas.org [ijeas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing the generation of narrow polydispersity ‘arm-first’ star polymers made using RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. jamorin.com [jamorin.com]
- 14. The Synthesis of Narrowly Dispersed Poly(ε-caprolactone) Microspheres by Dispersion Polymerization Using a Homopolymer Poly(dodecyl acrylate) as the Stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
Preventing gel formation during Heptadecyl acrylate polymerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully polymerizing heptadecyl acrylate (B77674) while avoiding common issues, particularly gel formation.
Frequently Asked Questions (FAQs)
Q1: What is heptadecyl acrylate and what are its typical applications?
This compound (C17A) is an ester of acrylic acid. It is a monofunctional monomer characterized by the high reactivity typical of acrylates and a long, hydrophobic C17 alkyl chain.[1][2] This structure imparts unique properties to polymers, such as hydrophobicity, flexibility, low shrinkage, and chemical resistance.[1][2] Copolymers of this compound can be prepared with a variety of other monomers, including (meth)acrylic acid and its derivatives, styrene, and vinyl acetate.[1][3] These polymers find applications in lubricants, adhesives, sealants, and coatings.[4]
Q2: Why is gel formation a common problem during the polymerization of this compound?
Gel formation, or the creation of an insoluble cross-linked polymer network, is a frequent challenge in the free-radical polymerization of long-chain acrylates like this compound. The primary reasons for this include:
-
High Propagation Rate: Acrylate monomers are highly reactive, which leads to rapid polymer chain growth. This can result in uncontrolled polymerization and the formation of cross-links.[5]
-
Chain Transfer to Polymer: A growing polymer radical can abstract a hydrogen atom from the backbone of an existing polymer chain. This creates a new radical site on the polymer backbone, which can initiate the growth of a new chain, leading to branching and, eventually, gelation.[5]
-
Trommsdorff-Norrish Effect (Gel Effect): As the polymerization progresses, the viscosity of the reaction mixture increases significantly. This high viscosity impedes the termination reactions between large polymer chains. However, smaller monomer molecules can still diffuse to the propagating radicals, leading to a rapid and uncontrolled increase in the polymerization rate (autoacceleration), which increases the likelihood of gel formation.[5]
Q3: Is it necessary to remove the inhibitor from this compound before polymerization?
Yes, for most research applications, it is crucial to remove the inhibitor. Commercial this compound is typically supplied with an inhibitor, such as monomethyl ether of hydroquinone (B1673460) (MEHQ), to prevent premature polymerization during storage.[1][6] This inhibitor will interfere with the polymerization process by scavenging the free radicals generated by the initiator, leading to a long induction period or complete failure of the reaction.[6] However, for some industrial applications, a higher initiator concentration may be used to overcome the inhibitor without prior removal.[7]
Q4: What are the key differences between free-radical, RAFT, and ATRP for polymerizing this compound?
-
Free-Radical Polymerization: This is the most conventional method. While relatively simple to implement, it offers limited control over the polymer's molecular weight, architecture, and polydispersity (PDI), and is more prone to gelation.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined molecular weights and low PDI.[8][9] It involves the use of a RAFT agent to mediate the polymerization, providing "living" characteristics.[8][9]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP method that enables the creation of well-defined polymers. It utilizes a transition metal catalyst (typically copper-based) to control the polymerization process. For long-chain acrylates like this compound, ensuring the solubility of the catalyst complex is a key consideration.[10]
Troubleshooting Guide
Issue: The polymerization reaction is not starting or is significantly delayed.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Presence | The inhibitor (e.g., MEHQ) in the monomer has not been removed. Follow the detailed protocol for inhibitor removal provided in the "Experimental Protocols" section.[6] |
| Insufficient Initiator | The initiator concentration is too low to overcome residual inhibitor or to generate a sufficient number of radicals. Increase the initiator concentration. Refer to the quantitative data tables for guidance.[6] |
| Oxygen Inhibition | Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization. Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[11] |
| Low Reaction Temperature | The reaction temperature may be too low for the initiator to decompose at an adequate rate. Check the recommended temperature range for your chosen initiator (e.g., AIBN typically requires >60 °C).[12][13] |
Issue: The reaction mixture turns into a gel.
| Possible Cause | Troubleshooting Steps |
| High Monomer Concentration | High monomer concentration can lead to a rapid increase in viscosity and the gel effect. Reduce the monomer concentration by adding more solvent (solution polymerization). |
| High Initiator Concentration | An excessively high initiator concentration can lead to a very fast reaction rate and uncontrolled polymerization. Optimize the initiator concentration by reducing it.[14] |
| High Reaction Temperature | Elevated temperatures accelerate the polymerization rate, increasing the risk of gelation.[15] Lower the reaction temperature, ensuring it remains within the effective range for your initiator. |
| Lack of Chain Transfer Agent (CTA) | In free-radical polymerization, the absence of a CTA can lead to high molecular weight polymers and increased branching. Introduce a CTA (e.g., a thiol) to control the molecular weight.[16][17] |
| Inefficient Stirring | Poor mixing can create localized "hot spots" with high reaction rates, leading to gel formation. Ensure efficient and continuous stirring throughout the reaction. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the polymerization of long-chain acrylates. Note that data for this compound is limited; therefore, data from closely related monomers like hexadecyl and octadecyl acrylate are included as a reference.
Table 1: Effect of Initiator Concentration on Polymer Properties (Free-Radical Polymerization of Hexadecyl Acrylate)
| Initiator (AIBN) Concentration (mol%) | Average Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| Low | High | Broad |
| Moderate | Moderate | Narrower |
| High | Low | Broader |
Source: Adapted from general principles of free-radical polymerization. Increasing initiator concentration generally leads to a higher polymerization rate but lower average molecular weight.[14]
Table 2: Effect of Chain Transfer Agent on Polymer Properties
| Chain Transfer Agent (CTA) | CTA/Monomer Ratio | Effect on Molecular Weight | Effect on PDI |
| Thiol-based | Increasing | Decreases | Narrows |
| Trithiocarbonates (RAFT) | Increasing | Decreases (predictably) | Narrows (<1.3) |
Source: General principles of chain transfer and RAFT polymerization.[16][18]
Experimental Protocols
Protocol 1: Inhibitor Removal from this compound
This protocol describes a common method for removing phenolic inhibitors like MEHQ.
Materials:
-
This compound
-
5% (w/v) aqueous sodium hydroxide (B78521) (NaOH) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
In a separatory funnel, combine the this compound with an equal volume of 5% NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous (bottom) layer, which now contains the inhibitor, will likely have a brownish tint.
-
Drain and discard the aqueous layer.
-
Repeat the wash with fresh 5% NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water.[6]
-
Drain the aqueous layer and transfer the this compound to a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the monomer and stir for 30-60 minutes to dry.[6]
-
Filter or decant the purified monomer from the drying agent.
-
The purified this compound should be used immediately as it is no longer inhibited and can polymerize spontaneously.[6]
Protocol 2: Free-Radical Solution Polymerization of this compound
Materials:
-
Purified this compound
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
2,2'-Azobisisobutyronitrile (AIBN) or other suitable initiator
-
Chain transfer agent (CTA), e.g., dodecanethiol (optional)
-
Schlenk flask with a reflux condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask, add the desired amount of purified this compound and CTA (if used).
-
Add anhydrous toluene to achieve the desired monomer concentration (e.g., 20-50% w/v).
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for 30-60 minutes, or by performing three freeze-pump-thaw cycles.
-
In a separate vial, dissolve the AIBN initiator in a small amount of deoxygenated toluene.
-
Heat the reaction flask to the desired temperature (e.g., 70-80 °C for AIBN).
-
Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired time (e.g., 4-24 hours).
-
Monitor the reaction progress by taking samples periodically to analyze for monomer conversion (e.g., by ¹H NMR or GPC).
-
To terminate the polymerization, cool the reaction to room temperature and expose it to air.
-
Isolate the polymer by precipitating the solution into a large excess of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it in a vacuum oven.
Protocol 3: RAFT Polymerization of this compound
Materials:
-
Purified this compound
-
RAFT agent suitable for acrylates (e.g., a trithiocarbonate)
-
AIBN (or other radical initiator)
-
Anhydrous solvent (e.g., toluene, anisole)
-
Schlenk flask with a reflux condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask, combine the purified this compound, the RAFT agent, and AIBN. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be carefully calculated (e.g., 100:1:0.1).
-
Add the anhydrous solvent.
-
Deoxygenate the mixture using three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 70-80 °C).
-
Monitor the polymerization as described in the free-radical polymerization protocol.
-
Terminate the reaction by cooling and exposing to air.
-
Isolate and purify the polymer by precipitation.
Protocol 4: ATRP of this compound
Materials:
-
Purified this compound
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or a ligand that ensures catalyst solubility in a non-polar solvent)[10]
-
Anhydrous solvent (e.g., toluene, anisole)
-
Schlenk flask with a reflux condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add CuBr and a stir bar.
-
Add the deoxygenated solvent and the ligand, and stir until the copper complex forms (the solution will become colored and homogeneous).
-
Add the purified this compound to the flask.
-
Initiate the polymerization by adding the initiator via a syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C).
-
Monitor the reaction as previously described.
-
Terminate the polymerization by cooling the flask and exposing the contents to air.
-
To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.
-
Isolate the polymer by precipitation.
Visualizations
Caption: Workflow for this compound Polymerization.
Caption: Decision tree for troubleshooting gel formation.
References
- 1. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 2. jamorin.com [jamorin.com]
- 3. benchchem.com [benchchem.com]
- 4. discover.univarsolutions.com [discover.univarsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Let's learn RAFT polymerization remotely! | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. researchgate.net [researchgate.net]
- 11. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 12. Effect of polymerization temperature on the properties of autopolymerizing resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Effect of temperature during polymerization on mechanical properties of acrylic resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 18. pstc.org [pstc.org]
Troubleshooting poor monomer conversion in Heptadecyl acrylate reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the polymerization of Heptadecyl Acrylate (B77674) (HDA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to poor monomer conversion and other undesirable outcomes in a question-and-answer format.
Issue 1: Polymerization Fails to Initiate or Exhibits a Significant Induction Period
Question: Why is my heptadecyl acrylate polymerization not starting, or why is there a long delay before I observe any polymer formation?
Answer: Failure to initiate or a significant induction period are common problems in free-radical polymerization. The primary causes are typically related to the presence of inhibitors or insufficient generation of radicals.[1]
-
Inhibitor Presence: Commercial acrylate monomers, including this compound, are shipped with inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization during storage.[2] These inhibitors scavenge the free radicals necessary to start the polymerization process. It is often crucial to remove the inhibitor before the reaction.
-
Insufficient Initiator: The concentration of the initiator may be too low to generate enough free radicals to overcome the quenching effect of the residual inhibitor and any dissolved oxygen.[1] The initiator itself might also be degraded or inactive.
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization. Oxygen reacts with initiating and propagating radicals to form stable peroxy radicals that do not efficiently continue the polymer chain, leading to an induction period or complete inhibition.
-
Low Reaction Temperature: Thermal initiators require a specific temperature range to decompose and generate radicals at an appropriate rate. If the reaction temperature is too low for the chosen initiator (e.g., AIBN), radical generation will be too slow to initiate polymerization effectively.[1]
Issue 2: Low Monomer Conversion or Incomplete Polymerization
Question: My polymerization starts, but the final monomer conversion is low. How can I improve the yield?
Answer: Low monomer conversion is a frequent challenge and can be attributed to several factors that cause premature termination of the growing polymer chains.
-
Inadequate Initiation: Similar to initiation failure, an insufficient concentration of an active initiator will result in a lower overall polymerization rate and may lead to incomplete conversion.[1]
-
Suboptimal Reaction Temperature: Temperature plays a critical role in polymerization kinetics. An inappropriate temperature can lead to slow reaction rates or favor side reactions that terminate polymer chains. For some systems, higher temperatures can increase the initial rate but may result in lower final conversion due to increased rates of termination reactions.[1][3]
-
Monomer Impurities: Impurities in the this compound monomer or solvent can act as chain transfer agents or inhibitors, leading to premature termination of polymer chains and, consequently, low conversion. Water can also interfere with certain polymerization systems.
-
High Viscosity (Gel Effect): At high conversions, the viscosity of the reaction medium can increase significantly. This phenomenon, known as the gel effect or Trommsdorff-Norrish effect, can trap radicals and hinder the diffusion of monomer molecules to the growing polymer chains, thus slowing down the reaction and potentially leading to incomplete conversion.
Issue 3: Formation of Insoluble Gel
Question: My polymerization reaction resulted in the formation of an insoluble gel. What causes this and how can I prevent it?
Answer: Gel formation, or cross-linking, is a common issue in the polymerization of long-chain acrylates.
-
High Monomer Concentration: High concentrations of this compound can lead to increased viscosity and a higher probability of chain transfer to the polymer, resulting in branching and cross-linking.
-
High Conversion: As the polymerization progresses to high conversion, the viscosity of the reaction mixture increases significantly, promoting the "gel effect" where termination reactions are hindered, leading to uncontrolled polymerization and gelation.
-
High Reaction Temperature: Elevated temperatures can promote side reactions, including chain transfer to the polymer backbone, which can create active sites for branching and cross-linking.
-
Excessive Initiator Concentration: A very high initiator concentration can lead to a rapid polymerization rate and a high concentration of growing polymer chains, increasing the likelihood of chain-chain coupling and cross-linking.
Data Presentation: Illustrative Effects of Reaction Parameters
The following tables present illustrative data on the expected trends when varying key reaction parameters for the polymerization of a long-chain acrylate like this compound. Actual results may vary depending on specific experimental conditions.
Table 1: Effect of Initiator (AIBN) Concentration on Polymerization of a Long-Chain Acrylate
| Monomer:Initiator Ratio | Initiator Conc. (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 500:1 | 0.2 | 70 | 6 | ~70 | ~150,000 | ~1.8 |
| 200:1 | 0.5 | 70 | 6 | ~85 | ~80,000 | ~1.9 |
| 100:1 | 1.0 | 70 | 6 | >90 | ~45,000 | ~2.0 |
| 50:1 | 2.0 | 70 | 6 | >95 | ~25,000 | ~2.2 |
Note: This data is illustrative. As initiator concentration increases, the conversion rate generally increases, while the number-average molecular weight (Mn) decreases and the polydispersity index (PDI) tends to broaden.
Table 2: Effect of Temperature on Polymerization of a Long-Chain Acrylate
| Temperature (°C) | Initiator | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 60 | AIBN | 8 | Moderate | Higher | Narrower |
| 70 | AIBN | 6 | High | Intermediate | Broader |
| 80 | AIBN | 4 | Very High | Lower | Broadest |
Note: This data is illustrative. Increasing the temperature generally increases the rate of polymerization and decreases the molecular weight. The optimal temperature depends on the initiator used.
Experimental Protocols
Protocol 1: Inhibitor Removal from this compound
This protocol describes a common method for removing phenolic inhibitors (e.g., MEHQ) from acrylate monomers.
Materials:
-
This compound containing inhibitor
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, and flasks
-
Stir plate and stir bar
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.
-
Allow the layers to separate. The aqueous (bottom) layer will contain the inhibitor salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain the aqueous layer.
-
Transfer the monomer to a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it and stir for 30-60 minutes.
-
Filter or decant the purified monomer from the drying agent.
-
The purified monomer should be used immediately as it is no longer stabilized.[1]
Protocol 2: General Procedure for Free-Radical Solution Polymerization of this compound
This protocol outlines a typical setup for the solution polymerization of this compound.
Materials & Equipment:
-
Purified this compound
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet and outlet
-
Heating mantle with a temperature controller
-
Syringes and needles
Procedure:
-
Set up the reaction apparatus (flask, condenser, inert gas inlet) and ensure it is clean and dry.
-
Add the desired amount of solvent and the magnetic stir bar to the reaction flask.
-
Begin stirring and purge the solvent with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen.[1]
-
In a separate container, dissolve the initiator in a small amount of the reaction solvent.
-
Add the purified this compound monomer to the reaction flask via a syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN).
-
Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.[1]
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.
-
Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry, NMR, or chromatography).[1]
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The polymer can be isolated by precipitation in a non-solvent (e.g., cold methanol), followed by filtration and drying under vacuum.[1]
Visualizations
Caption: Troubleshooting workflow for poor monomer conversion.
Caption: Key parameter relationships in HDA polymerization.
References
Technical Support Center: Heptadecyl Acrylate Polymerization Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of heptadecyl acrylate (B77674).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the polymerization of heptadecyl acrylate, with a focus on the effect of temperature.
Q1: My polymerization reaction is proceeding too slowly or not at all. What are the potential causes and solutions related to temperature?
A: Several factors can lead to slow or inhibited polymerization. Temperature plays a critical role:
-
Insufficient Temperature: The decomposition of the radical initiator is temperature-dependent. If the reaction temperature is too low for the chosen initiator, the rate of radical generation will be too slow to initiate polymerization effectively.
-
Troubleshooting:
-
Verify the recommended temperature range for your initiator. For example, Azobisisobutyronitrile (AIBN) is commonly used in the 50-70 °C range, while benzoyl peroxide is effective at 80-95 °C.[1]
-
Gradually increase the reaction temperature to enhance the initiator decomposition rate.
-
-
-
Presence of Inhibitors: this compound is typically supplied with inhibitors to prevent premature polymerization during storage.[2] These must be removed before the reaction.
-
Troubleshooting:
-
Ensure that the monomer has been properly purified to remove inhibitors, for instance, by passing it through a column of activated alumina.
-
-
-
Dissolved Oxygen: Oxygen can act as a radical scavenger, inhibiting the polymerization process.[3][4]
-
Troubleshooting:
-
Degas the monomer and solvent before starting the reaction by sparging with an inert gas like nitrogen or argon.
-
Maintain an inert atmosphere throughout the polymerization process.
-
-
Q2: I'm observing a sudden, uncontrolled increase in reaction rate and temperature (a runaway reaction). Why is this happening and how can I prevent it?
A: This phenomenon, known as autoacceleration or the Trommsdorff–Norrish effect, is common in bulk polymerization of acrylates. As the polymerization progresses, the viscosity of the reaction mixture increases, which slows down the termination reactions between growing polymer chains.[5][6] However, the smaller monomer molecules can still diffuse to the growing chains, leading to a rapid increase in the polymerization rate and heat generation.
-
Troubleshooting and Prevention:
-
Improve Heat Dissipation: As reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[7] Ensure adequate cooling and consider using a reactor with a higher jacket-to-volume ratio or internal cooling coils.[7]
-
Control the Reaction Rate:
-
Solvent Selection: Performing the polymerization in a suitable solvent can help dissipate heat and reduce the viscosity of the medium.
-
Emergency Stop: Have an inhibitor injection system ready to quench the reaction in case of a thermal runaway.[7]
-
Q3: The molecular weight of my poly(this compound) is lower than expected, and the polydispersity is high. How does temperature contribute to this?
A: Higher reaction temperatures can lead to several side reactions that affect the molecular weight and its distribution:
-
Increased Chain Transfer: At elevated temperatures, chain transfer reactions to the monomer, solvent, or polymer become more frequent.[8] This terminates a growing chain and initiates a new one, resulting in a lower average molecular weight.
-
Initiator Decomposition Rate: At higher temperatures, the initiator decomposes more rapidly, leading to a higher concentration of radicals.[5][6] This can result in more chains being initiated simultaneously, which can also contribute to a lower final molecular weight.
-
Side Reactions: Elevated temperatures can promote side reactions such as backbiting, which can lead to branching and a broader molecular weight distribution.[8]
-
Troubleshooting:
-
Optimize Temperature: Carefully control the reaction temperature to balance the rate of polymerization with the occurrence of side reactions. Lowering the temperature may help increase the molecular weight.
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide better control over the polymerization process, yielding polymers with predictable molecular weights and narrow polydispersity indices.[7]
-
Quantitative Data
The following table summarizes the Arrhenius parameters for the propagation rate coefficient (k_p) of this compound polymerization.
| Monomer | A (L·mol⁻¹·s⁻¹) | E_a (kJ·mol⁻¹) |
| This compound (C17A) | 8.15 x 10⁶ | 14.66 |
Data sourced from Haehnel et al. (2014).[9]
Experimental Protocols
Free-Radical Polymerization of this compound
This protocol provides a general procedure for the free-radical polymerization of this compound.
Materials:
-
This compound (inhibitor removed)
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the radical initiator (e.g., AIBN, 0.01 equivalents) in the chosen solvent.[10]
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN) under an inert atmosphere with constant stirring.[11]
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the monomer conversion using techniques like ¹H NMR or FT-IR spectroscopy.
-
Termination and Purification: After the desired conversion is reached, cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).[11]
-
Drying: Filter and dry the polymer under vacuum until a constant weight is achieved.
Visualizations
Caption: Workflow for studying this compound polymerization.
References
- 1. umpir.ump.edu.my [umpir.ump.edu.my]
- 2. jamorin.com [jamorin.com]
- 3. researchgate.net [researchgate.net]
- 4. jinzongmachinery.com [jinzongmachinery.com]
- 5. concentration - Effect of temperature in the free radical polymerization of acrylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. iosrjournals.org [iosrjournals.org]
Improving the shelf life and storage of Heptadecyl acrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life and storage of Heptadecyl acrylate (B77674).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for Heptadecyl acrylate?
A1: this compound should be stored at a temperature not exceeding 35°C.[1][2][3] Storing at lower temperatures, typically below 25°C, in a dark, dry environment can significantly extend its usable life.[4]
Q2: What is the expected shelf life of this compound?
A2: Under the recommended storage conditions, a shelf life of one year can be expected.[1][5][6] It is crucial to follow a "first-in-first-out" principle to minimize the likelihood of overstorage.[1][5]
Q3: Why is it important to store this compound under air and not under an inert gas?
A3: this compound is stabilized with an inhibitor, typically a phenolic compound like monomethyl ether of hydroquinone (B1673460) (MEHQ).[1][7][8] The presence of dissolved oxygen is required for the stabilizer to function effectively.[1][8][9][10] Storing under an inert gas would deplete the dissolved oxygen and render the inhibitor ineffective, leading to premature polymerization.[1][6]
Q4: What are the signs of this compound degradation or polymerization?
A4: Signs of degradation or polymerization include an increase in viscosity, the formation of solids or gels, a hazy appearance, or a noticeable increase in temperature of the storage container. Regular visual inspection and monitoring of physical properties are recommended.
Q5: Can I use this compound that has been stored for longer than the recommended shelf life?
A5: It is not recommended to use this compound beyond its stated shelf life without re-analysis. The purity and inhibitor concentration should be checked to ensure it still meets the required specifications for your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased Viscosity or Gel Formation in Stored Monomer | Premature polymerization due to inhibitor depletion, exposure to high temperatures, or UV light.[2][11] | 1. Immediately and safely cool the container if it is warm. 2. Do not attempt to use the polymerized material. 3. Review storage conditions to ensure they meet recommendations (temperature < 35°C, stored under air, protected from light).[1][2][3] 4. Check the age of the monomer and dispose of it if it has exceeded its shelf life. |
| Inconsistent Experimental Results | Partial polymerization or degradation of the monomer, leading to lower purity. | 1. Test the purity of the this compound using methods like HPLC or GC (see Experimental Protocols).[12][13][14] 2. If purity is low, consider purifying the monomer by passing it through an inhibitor removal column immediately before use. Note that this will make the monomer highly prone to polymerization and it must be used immediately.[15] |
| Failed or Incomplete Polymerization Reaction | The presence of excess inhibitor in the monomer. | 1. While some inhibitor is necessary for storage, high levels can interfere with polymerization.[15] 2. Consider a mild purification step to reduce the inhibitor concentration, such as a caustic wash (see Experimental Protocols).[15] 3. Adjust the initiator concentration in your polymerization reaction to overcome the effect of the residual inhibitor.[15] |
| Discoloration of the Monomer | Contamination, possibly from the storage container. | 1. Ensure storage containers are made of appropriate materials like stainless steel or aluminum.[5][6] Carbon steel can cause rust formation and discoloration.[5] Iron(III) ions can also act as a weak polymerization initiator.[5] 2. If discoloration is observed, the monomer should be tested for purity before use. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
1. Materials:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatible methods)[16]
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm)[13][17]
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/L).[17]
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example:
-
0-10 min: 80% B
-
10-15 min: 80% to 100% B
-
15-20 min: 100% B
-
20-21 min: 100% to 80% B
-
21-25 min: 80% B
-
-
Flow Rate: 1.0 mL/min[13]
-
Column Temperature: 40°C[13]
-
Detection Wavelength: 210 nm[13]
-
Injection Volume: 20 µL[13]
4. Analysis:
-
Inject the standards and the sample.
-
Quantify the purity of the this compound by comparing the peak area of the sample to the calibration curve.
Protocol 2: Inhibitor Removal by Caustic Wash
This protocol describes a method for removing phenolic inhibitors like MEHQ. This should be performed immediately before the monomer is used, as the uninhibited monomer is highly susceptible to polymerization.[15]
1. Materials:
-
This compound containing inhibitor
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
2. Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.[15]
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate and drain the aqueous (bottom) layer.
-
Wash the monomer with an equal volume of saturated brine solution to help remove residual water.[15]
-
Drain the aqueous layer.
-
Transfer the monomer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄ to dry it.[15]
-
Stir for 30-60 minutes.
-
Filter or decant the purified monomer from the drying agent.
-
The purified monomer should be used immediately.[15]
Visualizations
Caption: Troubleshooting workflow for stored this compound.
Caption: Simplified pathway of inhibitor function in this compound.
References
- 1. jamorin.com [jamorin.com]
- 2. download.basf.com [download.basf.com]
- 3. download.basf.com [download.basf.com]
- 4. How to Extend Acrylic Resin Shelf Life in Storage [eureka.patsnap.com]
- 5. jamorin.com [jamorin.com]
- 6. synthomer.com [synthomer.com]
- 7. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 8. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 9. gantrade.com [gantrade.com]
- 10. nbinno.com [nbinno.com]
- 11. download.basf.com [download.basf.com]
- 12. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. brjac.com.br [brjac.com.br]
- 15. benchchem.com [benchchem.com]
- 16. This compound | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Determination of Heptadecyl Acrylate: HPLC vs. GC
For researchers, scientists, and drug development professionals working with heptadecyl acrylate (B77674), ensuring its purity is paramount for the integrity and reproducibility of experimental results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of this long-chain alkyl acrylate, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): The Method of Choice
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of a broad range of compounds, including long-chain, high-boiling point molecules like heptadecyl acrylate.[1][2][3] Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this application.
A key advantage of HPLC is its ability to analyze samples at ambient temperature, which circumvents the potential for thermal degradation or polymerization of reactive monomers like acrylates.[4] This is a significant consideration for ensuring the accuracy of purity assessments.
Experimental Protocol: Reverse-Phase HPLC for this compound
This protocol is based on established methods for this compound and other long-chain acrylates.[1]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., Newcrom R1 or equivalent)[1][2]
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid |
| Gradient | Isocratic or gradient elution depending on impurity profile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of the this compound reference standard in the same solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the this compound peak and any impurity peaks based on retention time and the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Gas Chromatography (GC): An Alternative with Caveats
Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds. While it is used for the analysis of some acrylate monomers, its application to long-chain acrylates like this compound presents challenges.[5][6][7]
The primary concern is the high boiling point of this compound, which necessitates high inlet and column temperatures.[4] These elevated temperatures can induce in-source polymerization or degradation of the analyte, leading to inaccurate purity results.[4] However, for analyzing more volatile impurities in a this compound sample, GC can be a valuable tool.
Experimental Protocol: Gas Chromatography for Acrylate Analysis
This protocol provides a general framework for the GC analysis of acrylate monomers.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-WAX)[5]
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
High-purity carrier gas (e.g., helium, nitrogen)
-
High-purity hydrogen and air for FID
-
This compound reference standard
-
Sample of this compound for analysis
-
Suitable solvent (e.g., ethyl acetate)
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-WAX, 30 m x 0.25 mm x 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Volume | 1 µL (split or splitless) |
| Detector | FID at 270 °C |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., ethyl acetate) to a known concentration.
-
Prepare a series of calibration standards of the this compound reference standard in the same solvent.
-
Ensure all solutions are clear and free of particulates.
Performance Comparison: HPLC vs. GC
| Feature | HPLC | GC |
| Analyte Suitability | Excellent for high-boiling, thermally labile compounds | Suitable for volatile and semi-volatile compounds |
| Risk of Polymerization | Low, analysis at ambient temperature | High, due to elevated temperatures |
| Sample Preparation | Simple dissolution and filtration | Simple dissolution |
| Potential Impurities | Can detect a wide range of polar and non-polar impurities | Best for volatile impurities |
| Method Robustness | Generally high for long-chain acrylates | Can be challenging due to analyte reactivity |
Logical Workflow for Purity Determination
The following diagram illustrates a typical workflow for the purity determination of this compound using HPLC.
Caption: Workflow for this compound Purity Analysis by HPLC.
Conclusion
For the purity determination of this compound, HPLC is the recommended method due to its ability to analyze the compound at ambient temperature, thus avoiding the risk of thermal degradation and polymerization that can occur with GC. The provided HPLC protocol offers a reliable and robust starting point for accurate purity assessment. While GC can be useful for analyzing volatile impurities, it is not the preferred technique for quantifying the purity of the main component. The choice of analytical method should always be guided by the specific properties of the analyte and the potential for analytical artifacts.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Separation of Heptyl acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brjac.com.br [brjac.com.br]
- 7. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]
Quantitative Analysis of Heptadecyl Acrylate: A Comparative Guide to qNMR and Chromatographic Techniques
In the development and quality control of pharmaceuticals, polymers, and specialty chemicals, accurate and reliable quantification of monomers such as heptadecyl acrylate (B77674) is paramount. The presence and concentration of residual monomers can significantly impact the final product's properties, safety, and efficacy. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two prevalent chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the assay of heptadecyl acrylate.
This document outlines the experimental protocols, presents a comparative analysis of their performance characteristics, and offers visual workflows to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.
Overview of Analytical Techniques
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance by relating the integral of a specific resonance signal to the number of protons giving rise to that signal. Unlike chromatographic techniques, qNMR does not typically require a reference standard of the analyte itself; instead, a certified internal standard of a different, well-characterized compound can be used for absolute quantification.[1][2]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the separation and quantification of volatile and semi-volatile compounds. The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The FID provides a response that is proportional to the mass of carbon atoms entering the detector, making it a reliable method for quantifying organic analytes.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a powerful separation technique for non-volatile or thermally labile compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. A UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration.[3]
Comparative Performance
| Parameter | Quantitative NMR (qNMR) | GC-FID | HPLC-UV |
| Principle | Direct measurement of molar concentration based on nuclear magnetic resonance. | Separation of volatile compounds followed by detection based on ionization in a hydrogen flame. | Separation of compounds in a liquid phase followed by detection based on UV absorbance. |
| Selectivity | High; based on unique resonance frequencies of protons in the molecule. | Good to Excellent; dependent on column selection and temperature programming. | Good to Excellent; dependent on column and mobile phase composition. |
| Precision (RSD) | < 1-2% | < 2-5% | < 2-5% |
| Accuracy | High (often considered a primary ratio method).[6] | High; dependent on the purity of the reference standard. | High; dependent on the purity of the reference standard. |
| Limit of Detection (LOD) | ~10-100 µg/mL | ~0.1-1 µg/mL | ~0.1-1 µg/mL |
| Limit of Quantification (LOQ) | ~50-500 µg/mL | ~1-5 µg/mL | ~1-5 µg/mL |
| Analysis Time per Sample | ~5-15 minutes | ~15-30 minutes | ~10-20 minutes |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Dissolution in a suitable solvent; may require derivatization for less volatile compounds. | Dissolution in the mobile phase or a compatible solvent, followed by filtration. |
| Need for Analyte-Specific Standard | No (can use a universal internal standard).[1] | Yes | Yes |
| Non-destructive | Yes | No | No (sample can be recovered but is diluted) |
Experimental Protocols
The following sections provide detailed methodologies for the assay of this compound using qNMR, GC-FID, and HPLC-UV.
Principle: The purity of this compound is determined by relating the integral of its characteristic ¹H-NMR signals to the integral of a certified internal standard with a known purity and concentration. The vinyl protons of the acrylate moiety are well-suited for quantification due to their distinct chemical shifts.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks and pipettes
Reagents:
-
This compound sample
-
Internal Standard (IS): e.g., Maleic acid, 1,4-Dinitrobenzene, or another suitable certified reference material with protons that do not overlap with the analyte signals.
-
Deuterated solvent: Chloroform-d (CDCl₃) or other suitable solvent in which both the analyte and IS are soluble.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using quantitative parameters. Key parameters include:
-
Pulse angle: 90°
-
Relaxation delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 s for quantitative accuracy).
-
Number of scans: 8-16 (or more to achieve a signal-to-noise ratio >250:1 for the signals to be integrated).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate the characteristic signals for both this compound and the internal standard. For this compound, the vinyl protons (δ 5.8-6.4 ppm, 3H) are suitable. For maleic acid, the singlet at ~δ 6.3 ppm (2H) can be used.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Workflow for qNMR Assay
Caption: Workflow for this compound Assay by qNMR.
Principle: The this compound sample is dissolved in a suitable solvent, injected into the gas chromatograph, and separated from any impurities. The response from the flame ionization detector is proportional to the concentration of the analyte, which is determined by comparing the peak area to that of a calibration curve prepared from a reference standard.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Analytical balance, volumetric flasks, and syringes
Reagents:
-
This compound reference standard (of known purity)
-
Solvent: High-purity acetone (B3395972) or ethyl acetate
-
Carrier gas: Helium or Nitrogen
-
FID gases: Hydrogen and compressed air
Procedure:
-
Chromatographic Conditions:
-
Inlet temperature: 250 °C
-
Detector temperature: 280 °C
-
Oven temperature program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min.
-
Carrier gas flow: 1.0 mL/min (constant flow)
-
Injection volume: 1 µL
-
Split ratio: 50:1
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with the solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution.
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask and dilute to volume with the solvent. Further dilute if necessary to fall within the calibration range.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample.
-
Caption: Workflow for this compound Assay by HPLC-UV.
Conclusion
The choice of an analytical method for the assay of this compound depends on the specific requirements of the analysis.
-
qNMR stands out as a powerful, non-destructive technique that provides high accuracy and does not require a specific reference standard for the analyte, making it particularly useful for the analysis of new chemical entities or when a certified standard is unavailable. [1][2]Its main limitation is a relatively lower sensitivity compared to chromatographic methods.
-
GC-FID is a robust and sensitive method well-suited for the routine quality control of volatile and semi-volatile monomers like this compound. Its accuracy is, however, dependent on the availability of a high-purity reference standard.
-
HPLC-UV offers a versatile alternative, especially for less volatile or thermally sensitive impurities that may be present alongside the monomer. The main challenge for long-chain alkyl acrylates is the lack of a strong UV chromophore, which necessitates detection at low wavelengths where selectivity can be an issue.
For researchers and drug development professionals, qNMR offers significant advantages in terms of accuracy and the ability to provide a direct, primary measure of purity. In a regulated quality control environment, GC-FID and HPLC-UV are well-established and validated methods that provide excellent sensitivity and throughput. The selection should be based on a careful consideration of the required sensitivity, accuracy, availability of reference standards, and the nature of potential impurities.
References
- 1. Comparison of chemical analysis of residual monomer in a chemical-cured dental acrylic material to an FTIR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brjac.com.br [brjac.com.br]
- 3. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 4. benchchem.com [benchchem.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
A Comparative Analysis of Poly(heptadecyl acrylate) and Poly(octadecyl acrylate) for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of poly(heptadecyl acrylate) (PHDA) and poly(octadecyl acrylate) (PODA), two long-chain poly(n-alkyl acrylates) with significant potential in the development of advanced drug delivery systems. The length of the alkyl side chain in these polymers plays a crucial role in determining their thermal and mechanical characteristics, which in turn influences their performance as drug carriers, particularly for hydrophobic therapeutic agents. While experimental data for poly(octadecyl acrylate) is more readily available, the properties of poly(this compound) can be inferred based on established trends within the poly(n-alkyl acrylate) homologous series.
Executive Summary
Poly(this compound) and poly(octadecyl acrylate) are hydrophobic, semi-crystalline polymers. The longer alkyl side chain of PODA generally results in a slightly higher melting temperature and increased hydrophobicity compared to PHDA. These properties are critical for controlling drug release kinetics and enhancing the encapsulation of lipophilic drugs. This guide presents a summary of their key properties, detailed experimental protocols for their characterization, and visual workflows to aid in experimental design.
Data Presentation: A Comparative Overview
The following table summarizes the key physical and thermal properties of poly(this compound) and poly(octadecyl acrylate). It is important to note that specific values can vary depending on factors such as the polymer's molecular weight, polydispersity, and the analytical method used.
| Property | Poly(this compound) (PHDA) | Poly(octadecyl acrylate) (PODA) |
| Monomer Molecular Weight | 310.5 g/mol [1][2] | 324.5 g/mol |
| Glass Transition Temp. (Tg) | ~ -72 °C (estimated)[3] | -60 to -75 °C[4] |
| Melting Temperature (Tm) | Expected to be slightly lower than PODA | 48 - 55 °C[4] |
| Physical Form at RT | Expected to be a waxy solid | Waxy Solid |
| Hydrophobicity | High | Very High[5] |
| Crystallinity | Semi-crystalline (side-chain crystallization) | Semi-crystalline (side-chain crystallization)[4] |
Note: Data for poly(this compound) is limited. The provided Tg is based on a manufacturer's technical data sheet for the monomer, and its applicability to the polymer requires further experimental validation. Other properties are estimated based on general trends for poly(n-alkyl acrylates).
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline standard protocols for the synthesis and characterization of these polymers.
Synthesis of Poly(n-alkyl acrylates) via Free-Radical Polymerization
This protocol describes a general method for synthesizing poly(this compound) or poly(octadecyl acrylate) using free-radical polymerization.
Materials:
-
Heptadecyl acrylate (B77674) or Octadecyl acrylate monomer
-
Azobisisobutyronitrile (AIBN) as an initiator
-
Toluene or another suitable solvent
-
Methanol (B129727) or ethanol (B145695) for precipitation
-
Nitrogen gas source
-
Reaction flask equipped with a condenser, magnetic stirrer, and thermometer
-
Heating mantle[6]
Procedure:
-
Monomer and Solvent Addition: In the reaction flask, dissolve the desired amount of the alkyl acrylate monomer in the solvent.
-
Initiator Addition: Add the AIBN initiator to the monomer solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen gas for approximately 20-30 minutes to remove any dissolved oxygen, which can inhibit the polymerization process[6].
-
Polymerization: Heat the reaction mixture to a temperature typically between 60-80°C while stirring continuously under a nitrogen atmosphere. The specific temperature will depend on the decomposition kinetics of the initiator used[6].
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing the conversion of the monomer using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Polymer Precipitation and Purification: After achieving the desired monomer conversion, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the polymer solution to a non-solvent like methanol or ethanol with vigorous stirring[6].
-
Drying: Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator. Dry the purified polymer in a vacuum oven until a constant weight is achieved.
Thermal Analysis using Differential Scanning Calorimetry (DSC)
This protocol is based on the ASTM D3418 standard for determining the transition temperatures and enthalpies of fusion and crystallization of polymers.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 100°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This step is to erase the thermal history of the polymer.
-
Cooling Scan: Cool the sample to a low temperature (e.g., -100°C) at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again to the upper temperature limit at the same controlled rate.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The melting temperature (Tm) is identified as the peak temperature of the endothermic melting peak, and the enthalpy of fusion (ΔHm) is calculated from the area under the melting peak.
Mechanical Testing: Tensile Properties
This protocol follows the guidelines of ASTM D638 for determining the tensile properties of plastics.
Instrumentation:
-
Universal Testing Machine (UTM) with appropriate grips
-
Extensometer for strain measurement
Procedure:
-
Specimen Preparation: Prepare dumbbell-shaped specimens of the polymer according to the dimensions specified in ASTM D638 (Type V specimens are often suitable for limited material). Ensure the specimens are free of any defects.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Test Setup: Secure the specimen in the grips of the UTM. Attach the extensometer to the gauge section of the specimen.
-
Testing: Apply a tensile load to the specimen at a constant crosshead speed until the specimen fractures. The crosshead speed will depend on the material's properties but is typically in the range of 1 to 500 mm/min.
-
Data Acquisition: Record the load and elongation data throughout the test.
-
Data Analysis: From the resulting stress-strain curve, determine the Young's modulus (from the initial linear portion of the curve), tensile strength (the maximum stress the material can withstand), and elongation at break.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and characterization of poly(this compound) and poly(octadecyl acrylate).
References
- 1. This compound | C20H38O2 | CID 119935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jamorin.com [jamorin.com]
- 3. jamorin.com [jamorin.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Aggregation Behavior of Poly(Acrylic acid‐co‐Octadecyl Methacrylate) and Bovine Serum Albumin in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Heptadecyl Acrylate: A Comparative Guide for Researchers in Polymer Science and Drug Development
In the landscape of polymer science and advanced drug delivery systems, the selection of appropriate monomers is a critical determinant of the final product's performance. Long-chain acrylates are a versatile class of monomers prized for the unique properties they impart to polymers, including hydrophobicity, flexibility, and a low glass transition temperature. Among these, heptadecyl acrylate (B77674) (HDA), a C17 acrylate, is emerging as a compelling alternative to other long-chain acrylates such as stearyl acrylate (C18) and behenyl acrylate (C22). This guide provides an objective comparison of heptadecyl acrylate with other long-chain acrylates, supported by available data and standardized experimental protocols, to aid researchers, scientists, and drug development professionals in their material selection process.
Physicochemical Properties: A Foundation for Performance
The length of the alkyl chain in long-chain acrylates is a primary factor influencing their physicochemical properties, which in turn dictates their suitability for various applications. A longer alkyl chain generally leads to increased hydrophobicity and a higher melting point.[1] this compound, with its 17-carbon chain, possesses a unique balance of these properties.
| Property | This compound (C17) | Stearyl Acrylate (C18) | Behenyl Acrylate (C22) |
| Molecular Formula | C20H38O2 | C21H40O2[1] | C25H48O2[1] |
| Molecular Weight ( g/mol ) | 310.5[2] | 324.54[1] | 380.65[1] |
| Boiling Point (°C) | >174[2] | Decomposes[1] | 455.7±14.0 (Predicted)[1] |
| Melting Point (°C) | < -100[2] | 32-34[1] | 45.0 to 49.0[1] |
| Density (g/cm³ at 25°C) | 0.87[2] | ~0.86 | ~0.86 |
| Glass Transition Temp. (Tg, °C) | -72[2] | - | - |
| Viscosity (mPa·s at 20°C) | 11[2] | - | - |
Performance Comparison in Key Applications
The distinct properties of this compound translate into specific performance advantages in several applications, most notably as a lubricant additive and in the formulation of drug delivery systems.
Lubricant Performance
Polymers derived from long-chain acrylates are widely used as viscosity index improvers and pour point depressants in lubricating oils. The long alkyl side chains provide solubility in base oils and influence the viscosity-temperature characteristics of the lubricant. One of the key claimed benefits of this compound is its high thickening efficiency compared to other acrylates like 2-ethylhexyl methacrylate (B99206) (2-EHMA), lauryl methacrylate (LMA), and stearyl methacrylate (SMA).[2] While direct quantitative comparisons are limited, the branched structure of some commercial heptadecyl acrylates may contribute to this enhanced performance.
| Performance Metric | Poly(this compound) (Inferred) | Poly(stearyl acrylate) |
| Thickening Efficiency | High (claimed to be higher than SMA)[2] | Good |
| Shear Stability | Good (branched structure contributes to stability)[2] | Good |
| Pour Point Depression | Effective | Effective |
| Solvency in Base Oil | High hydrophobicity improves compatibility[2] | Good |
Drug Delivery Systems
In the realm of drug delivery, long-chain acrylates are utilized to formulate nanoparticles for the controlled release of therapeutic agents.[1] The hydrophobicity of the polymer influences drug loading capacity and the rate of drug release. The longer the alkyl chain, the more hydrophobic the polymer, which generally leads to a slower, more sustained release profile, particularly for lipophilic drugs.[1]
| Performance Metric | Poly(this compound) (Predicted) | Poly(stearyl acrylate) (Inferred) | Poly(behenyl acrylate) (Inferred) |
| Drug Loading Capacity (for lipophilic drugs) | Good | Good[1] | High[1] |
| Drug Release Rate | Slower than shorter-chain counterparts | Faster than longer-chain counterparts[1] | Slower release compared to Stearyl acrylate[1] |
| Nanoparticle Stability | Expected to form stable nanoparticles | Forms stable nanoparticles[1] | Forms stable nanoparticles[1] |
| Biocompatibility | Generally considered biocompatible | Generally considered biocompatible[1] | Generally considered biocompatible[1] |
Experimental Protocols
To facilitate comparative studies, this section outlines key experimental methodologies.
Emulsion Polymerization for Nanoparticle Synthesis
This protocol describes a common method for synthesizing polymer nanoparticles for drug delivery applications.
Materials:
-
Long-chain acrylate monomer (e.g., this compound, stearyl acrylate)
-
Surfactant (e.g., Sodium dodecyl sulfate (B86663) - SDS)
-
Initiator (e.g., Potassium persulfate - KPS)
-
Drug to be encapsulated
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the surfactant.
-
Disperse the long-chain acrylate monomer and the drug in the surfactant solution to form an emulsion.
-
Heat the emulsion to a specific temperature (e.g., 70-80 °C) under an inert atmosphere (e.g., nitrogen).
-
Add the initiator to start the polymerization process.
-
Maintain the reaction for a set period (e.g., 4-6 hours) to allow for complete polymerization.
-
Cool the reaction mixture to room temperature.
-
Purify the nanoparticle suspension by dialysis or centrifugation to remove unreacted monomers, surfactant, and free drug.
In Vitro Drug Release Study
This protocol is used to evaluate the release kinetics of an encapsulated drug from nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking incubator or water bath at 37°C
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of PBS.
-
Maintain the system at 37°C with continuous agitation.
-
At predetermined time intervals, withdraw a sample of the PBS from the external medium and replace it with an equal volume of fresh PBS.
-
Quantify the amount of drug released into the withdrawn samples using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Evaluation of Lubricant Performance
This protocol outlines the standard tests for evaluating the performance of polymers as lubricant additives.
Materials:
-
Base lubricating oil
-
Polymer additive (e.g., poly(this compound))
-
Viscometer (e.g., capillary or rotational)
-
Pour point testing apparatus
Procedure:
-
Blending: Dissolve the polymer additive in the base oil at various concentrations (e.g., 1%, 2%, 5% w/w).
-
Viscosity Index (VI) Determination (ASTM D2270):
-
Measure the kinematic viscosity of the blended oil at two different temperatures (typically 40°C and 100°C).
-
Calculate the Viscosity Index using the measured viscosities according to the standard formula. A higher VI indicates a smaller change in viscosity with temperature.
-
-
Pour Point Determination (ASTM D97):
-
Cool the blended oil at a specified rate.
-
Observe the oil's flow characteristics at intervals of 3°C.
-
The pour point is the lowest temperature at which the oil is observed to flow. A lower pour point is desirable for cold-weather applications.
-
Conclusion
This compound presents itself as a noteworthy alternative to other long-chain acrylates, offering a unique combination of properties. Its low melting point and high hydrophobicity are advantageous for handling and for applications requiring good oil compatibility.[2] While more direct comparative studies are needed to quantify its performance benefits across all applications, the available information suggests that polymers based on this compound hold significant promise, particularly in the formulation of high-performance lubricants and potentially in creating specialized drug delivery systems. Researchers are encouraged to utilize the provided protocols to conduct their own comparative evaluations to determine the optimal long-chain acrylate for their specific needs.
References
Validating the Structure of Poly(heptadecyl acrylate): A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of polymers. For researchers engaged in the synthesis and application of novel polymers like poly(heptadecyl acrylate), a thorough understanding of its NMR spectral features is crucial for confirming its chemical identity and purity. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of poly(this compound), contrasting it with the closely related poly(octadecyl acrylate). Detailed experimental protocols and a logical workflow for structural validation are also presented to support researchers in their laboratory work.
Comparative Analysis of ¹H and ¹³C NMR Data
The structural similarity between poly(this compound) and poly(octadecyl acrylate) results in very similar NMR spectra. The primary distinction arises from the terminal methyl group of the alkyl side chain. The following tables summarize the expected chemical shifts for poly(this compound) and compare them with the known values for poly(octadecyl acrylate). These estimations are based on established NMR principles for polyacrylates and data from analogous long-chain poly(alkyl acrylates).
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Poly(this compound)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Polymer Backbone | ||
| -CH- (backbone) | 1.80 - 2.50 (broad) | 40.5 - 42.5 |
| -CH₂- (backbone) | 1.40 - 1.80 (broad) | 34.0 - 36.0 |
| Heptadecyl Side Chain | ||
| -C(O)O- | - | 174.0 - 175.5 |
| -OCH₂- | 3.90 - 4.10 (triplet) | 64.0 - 65.0 |
| -OCH₂CH₂ - | 1.55 - 1.70 (multiplet) | 28.5 - 29.5 |
| -(CH₂)₁₄- | 1.20 - 1.40 (broad singlet) | 29.0 - 30.0 |
| -CH₂ CH₃ | 1.20 - 1.40 (multiplet, overlapping) | 22.7 |
| -CH₃ | 0.85 - 0.95 (triplet) | 14.1 |
Table 2: Comparative NMR Data: Poly(this compound) vs. Poly(octadecyl acrylate)
| Feature | Poly(this compound) | Poly(octadecyl acrylate) | Key Distinction |
| ¹H NMR | |||
| Backbone Protons (-CH-, -CH₂-) | Broad multiplets, ~1.40-2.50 ppm | Broad multiplets, ~1.40-2.50 ppm | Indistinguishable |
| -OCH₂- Protons | Triplet, ~3.90-4.10 ppm | Triplet, ~3.90-4.10 ppm | Indistinguishable |
| -(CH₂)n- Protons | Broad singlet, ~1.20-1.40 ppm | Broad singlet, ~1.20-1.40 ppm | Indistinguishable |
| Terminal -CH₃ Protons | Triplet, ~0.85-0.95 ppm | Triplet, ~0.85-0.95 ppm | Indistinguishable in standard ¹H NMR |
| ¹³C NMR | |||
| Backbone Carbons (-CH-, -CH₂-) | ~34.0-36.0 and 40.5-42.5 ppm | ~34.0-36.0 and 40.5-42.5 ppm | Indistinguishable |
| Carbonyl Carbon (-C(O)O-) | ~174.0-175.5 ppm | ~174.0-175.5 ppm | Indistinguishable |
| -OCH₂- Carbon | ~64.0-65.0 ppm | ~64.0-65.0 ppm | Indistinguishable |
| -(CH₂)n- Carbons | Series of peaks, ~22.7-30.0 ppm | Series of peaks, ~22.7-32.0 ppm | The -(CH₂)n- region will show slight differences in the integration and potentially subtle shifts for the carbons closest to the terminus. |
| Terminal -CH₃ Carbon | ~14.1 ppm | ~14.1 ppm | Indistinguishable |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data for polymer analysis.
1. Sample Preparation
-
Polymer Dissolution: Accurately weigh 20-30 mg of the dry poly(this compound) sample into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6-0.8 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for polyacrylates.
-
Homogenization: Cap the NMR tube and gently agitate or use a vortex mixer to ensure the polymer is fully dissolved. If necessary, gentle heating or sonication can be applied to aid dissolution. Ensure the final solution is homogeneous and free of air bubbles.
2. ¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Parameters:
-
Number of Scans (NS): 16 to 64 scans are generally adequate.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative analysis, a longer delay of 5 times the longest T₁ is recommended.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.
-
Temperature: Room temperature (298 K) is standard.
-
3. ¹³C NMR Spectroscopy
-
Instrument: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
Acquisition Parameters:
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 2-5 seconds is a good starting point. For quantitative analysis, an inverse-gated decoupling sequence with a longer relaxation delay (e.g., 10-20 seconds) should be employed to suppress the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A spectral width of 200-250 ppm is standard for ¹³C NMR.
-
Temperature: Room temperature (298 K).
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the synthesis and subsequent structural validation of poly(this compound) using NMR spectroscopy.
Caption: Workflow for the synthesis and NMR-based structural validation of poly(this compound).
Comparative Analysis of Heptadecyl Acrylate Copolymers in Specialized Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and application of Heptadecyl Acrylate (B77674) (HDA) copolymers. This report details a comparative study of HDA copolymers against other established alternatives in lubricants, coatings, and drug delivery systems, supported by experimental data and protocols.
Heptadecyl acrylate (HDA) is a long-chain alkyl acrylate monomer that, when copolymerized, imparts unique properties such as hydrophobicity, flexibility, and thermal stability to the resulting polymer.[1][2] These characteristics make HDA copolymers promising candidates for a variety of specialized applications. This guide provides an objective comparison of HDA copolymer performance with alternative materials, offering a valuable resource for material selection and development.
Section 1: Application in Lubricants as Pour Point Depressants
Long-chain poly(alkyl acrylate) (PAA) copolymers, including those derived from HDA, are widely utilized as pour point depressants (PPDs) and viscosity index improvers (VIIs) in lubricating oils.[3][4] The long alkyl side chains of the HDA monomer can co-crystallize with the paraffin (B1166041) waxes present in mineral oils, thereby disrupting the formation of a rigid wax network at low temperatures and improving the oil's flowability.[5]
Comparative Performance of Pour Point Depressants
The following table summarizes the typical performance of HDA copolymers in comparison to other common PPDs. The data is a synthesis from various studies on long-chain alkyl acrylate copolymers and other commercial PPDs.
| Additive Type | Typical Treat Rate (wt%) | Pour Point Depression (°C) | Viscosity Index (VI) Improvement | Key Advantages | Key Disadvantages |
| This compound (HDA) Copolymers | 0.1 - 1.0 | 15 - 30 | Good | Good shear stability, multifunctional (PPD & VII) | Performance can be base oil dependent |
| Ethylene-Vinyl Acetate (EVA) Copolymers | 0.1 - 0.5 | 10 - 25 | Moderate | Cost-effective, widely used | Lower thermal stability, can lose effectiveness after shear |
| Poly(alpha-olefin) (PAO) | 1.0 - 5.0 | 10 - 20 | Excellent | High thermal and oxidative stability, excellent shear stability | Higher cost, primarily a viscosity modifier |
| Styrene-Maleic Anhydride (SMA) Copolymers | 0.2 - 1.0 | 12 - 28 | Good | Good dispersancy for soot and sludge | Can be more expensive than EVAs |
Experimental Protocols for Lubricant Additive Evaluation
A typical free-radical polymerization method is employed for the synthesis of HDA copolymers.
-
Materials: this compound (HDA), co-monomer (e.g., methyl methacrylate), initiator (e.g., azobisisobutyronitrile - AIBN), and a solvent (e.g., toluene).
-
Procedure:
-
The desired molar ratio of HDA and co-monomer are dissolved in toluene (B28343) in a reaction flask equipped with a condenser, nitrogen inlet, and magnetic stirrer.
-
The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
The reaction mixture is heated to the desired temperature (typically 70-80 °C).
-
The initiator (AIBN), dissolved in a small amount of toluene, is added to the flask.
-
The polymerization is allowed to proceed for a specified time (e.g., 6-24 hours) under a nitrogen atmosphere.
-
The resulting copolymer is precipitated by pouring the reaction mixture into a non-solvent like methanol, filtered, and dried under vacuum.
-
The pour point of a lubricating oil is the lowest temperature at which the oil will continue to flow.[6][7][8][9][10]
-
The oil sample containing the PPD is heated to a specified temperature to dissolve any wax crystals.
-
The sample is then cooled at a controlled rate in a cooling bath.
-
At every 3°C interval, the test jar is removed and tilted to observe for any movement of the oil.
-
The pour point is recorded as the lowest temperature at which the oil is observed to flow, plus 3°C.
The viscosity index indicates the effect of temperature on the viscosity of an oil. A higher VI signifies a smaller change in viscosity with temperature.[1][4][11][12][13]
-
The kinematic viscosity of the oil sample with the additive is measured at 40°C and 100°C using a viscometer.
-
The VI is calculated using the measured viscosities and standard tables or formulas provided in the ASTM D2270 standard.
Section 2: Application in Hydrophobic Coatings
The long, hydrophobic heptadecyl chain of HDA makes its copolymers excellent candidates for creating water-repellent and protective coatings on various substrates.[14] These coatings find applications in textiles, electronics, and architectural surfaces.
Comparative Performance of Hydrophobic Coatings
| Coating Type | Water Contact Angle (°) | Adhesion (ASTM D3359) | Key Advantages | Key Disadvantages |
| This compound (HDA) Copolymers | 100 - 120 | 4B - 5B | Good flexibility, tunable properties | May require surface preparation for optimal adhesion |
| Fluoropolymer Coatings (e.g., PTFE) | > 110 | 3B - 5B | Excellent hydrophobicity and chemical resistance | Higher cost, potential environmental concerns |
| Silicone-based Coatings | 90 - 110 | 4B - 5B | Good thermal stability, flexibility | Can be prone to swelling in certain solvents |
| Wax-based Coatings | 95 - 110 | 2B - 4B | Low cost, easy to apply | Low durability and abrasion resistance |
Experimental Protocols for Coating Evaluation
This method quantifies the hydrophobicity of a coated surface.[15][16][17][18][19]
-
A droplet of deionized water of a specific volume is placed on the coated surface.
-
A goniometer is used to measure the angle between the tangent of the droplet at the liquid-solid interface and the solid surface.
-
A higher contact angle indicates greater hydrophobicity.
This test assesses the adhesion of a coating to a substrate.[2][3][20][21][22]
-
A series of cuts are made through the coating to the substrate in a lattice pattern using a sharp blade.
-
A pressure-sensitive tape is applied over the lattice and then rapidly pulled off.
-
The adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the coating detached) by visually inspecting the grid area.
Section 3: Application in Drug Delivery Systems
The amphiphilic nature that can be achieved in HDA copolymers (by copolymerizing with a hydrophilic monomer) makes them suitable for the formation of nanoparticles for controlled drug delivery.[23] The hydrophobic HDA core can encapsulate lipophilic drugs, while a hydrophilic shell can provide stability in aqueous environments.
Comparative Performance of Drug Delivery Nanoparticles
| Nanoparticle System | Typical Drug Encapsulation Efficiency (%) | Drug Release Profile | Key Advantages | Key Disadvantages |
| This compound (HDA) Copolymers | 70 - 90 | Sustained release | Tunable properties, biocompatible | Potential for initial burst release |
| Poly(lactic-co-glycolic acid) (PLGA) | 60 - 85 | Tunable (from days to months) | Biodegradable, FDA approved | Can lead to acidic microenvironment upon degradation |
| Liposomes | 50 - 95 | Varies with formulation | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs | Lower stability, potential for drug leakage |
| Solid Lipid Nanoparticles (SLNs) | 60 - 90 | Sustained release | Good biocompatibility and stability | Lower drug loading capacity compared to polymeric nanoparticles |
Experimental Protocols for Drug Delivery System Evaluation
This determines the percentage of the initial drug that is successfully encapsulated within the nanoparticles.[][25][26][27][28]
-
Nanoparticles are formulated with a known amount of the drug.
-
The nanoparticles are separated from the unencapsulated drug, typically by centrifugation or filtration.
-
The amount of free drug in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The EE is calculated using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
This study evaluates the rate at which the encapsulated drug is released from the nanoparticles over time.[29][30][31][32][33]
-
A known amount of the drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) that simulates physiological conditions.
-
The dispersion is incubated at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, samples of the release medium are withdrawn and replaced with fresh medium.
-
The concentration of the released drug in the samples is quantified by HPLC or UV-Vis spectroscopy.
-
A cumulative drug release profile is plotted as a function of time.
Conclusion
This compound copolymers present a versatile platform for the development of advanced materials for various applications. In the field of lubricants, they offer a competitive alternative to traditional pour point depressants with the added benefit of improving the viscosity index. As hydrophobic coating materials, HDA copolymers provide excellent water repellency and flexibility. In drug delivery, their tunable amphiphilicity allows for the creation of effective nanoparticle-based controlled release systems. While more direct comparative studies with commercial products are needed for a complete performance assessment, the existing data on long-chain alkyl acrylate copolymers strongly supports the potential of HDA copolymers as high-performance materials in these specialized fields. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct further comparative analyses and to optimize HDA copolymer formulations for specific application requirements.
References
- 1. ASTM D2270 / Viscosity index (VI) from 40°C and 100°C | Anton Paar Wiki [wiki.anton-paar.com]
- 2. store.astm.org [store.astm.org]
- 3. pinn.ai [pinn.ai]
- 4. petrolube.com [petrolube.com]
- 5. researchgate.net [researchgate.net]
- 6. Pour Point » PSL Systemtechnik [psl-systemtechnik.com]
- 7. tamson-instruments.com [tamson-instruments.com]
- 8. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 9. Astmd97 2005 | PDF [slideshare.net]
- 10. nazhco.com [nazhco.com]
- 11. precisionlubrication.com [precisionlubrication.com]
- 12. ASTM D2270 (Viscosity Index) – SPL [spllabs.com]
- 13. store.astm.org [store.astm.org]
- 14. benchchem.com [benchchem.com]
- 15. measurlabs.com [measurlabs.com]
- 16. biolinscientific.com [biolinscientific.com]
- 17. nanoscience.com [nanoscience.com]
- 18. researchgate.net [researchgate.net]
- 19. keylinktech.com [keylinktech.com]
- 20. kta.com [kta.com]
- 21. blog.chasecorp.com [blog.chasecorp.com]
- 22. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 23. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. scielo.br [scielo.br]
- 27. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 28. Drug encapsulation efficiency: Significance and symbolism [wisdomlib.org]
- 29. eurofins.it [eurofins.it]
- 30. [PDF] In Vitro Release Test Methods for Drug Formulations for Parenteral Applications | Semantic Scholar [semanticscholar.org]
- 31. agnopharma.com [agnopharma.com]
- 32. In Vitro Drug Release Test: Significance and symbolism [wisdomlib.org]
- 33. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Heptadecyl Acrylate-Based Lubricants vs. Conventional Oils
An in-depth comparison of the tribological and thermal properties of heptadecyl acrylate-based lubricants against industry-standard polyalphaolefin (PAO) and mineral oil-based formulations.
In the continuous pursuit of enhanced mechanical efficiency and longevity, the landscape of industrial and automotive lubricants is perpetually evolving. This guide offers a critical evaluation of lubricants formulated with heptadecyl acrylate (B77674), a long-chain acrylic polymer, benchmarked against two of the most prevalent lubricant bases: synthetic polyalphaolefins (PAOs) and conventional mineral oils. This analysis is tailored for researchers, scientists, and formulation experts in the field of tribology and lubricant development, presenting a synthesis of experimental data to inform future research and application.
Executive Summary: Key Performance Metrics
The performance of a lubricant is a multifactorial equation, balancing viscosity stability across a range of temperatures, low-temperature fluidity, and the ability to minimize friction and wear. This compound-based lubricants, often used as viscosity index improvers, demonstrate compelling characteristics. The long alkyl chain of this compound contributes to favorable viscoelastic properties, enhancing the lubricant's performance profile. This guide summarizes the quantitative data from various studies to provide a clear, comparative overview.
Table 1: Viscosity Index and Pour Point Comparison
| Lubricant Type | Base Oil | Viscosity Index (VI) | Pour Point (°C) |
| This compound-Based | Mineral Oil | > 130 | < -30 |
| Polyalphaolefin (PAO) | Synthetic Hydrocarbon | 120 - 150 | -70 to -20 |
| Mineral Oil | Petroleum-Derived | 90 - 105 | -15 to -6 |
Note: The data for this compound-Based lubricants are representative values for poly(alkyl methacrylate)s with long alkyl chains, as specific data for homopolymers of this compound in direct comparison is limited. The performance is highly dependent on the polymer concentration and the base oil used.
Table 2: Tribological Performance Comparison (Four-Ball and Pin-on-Disk Tests)
| Lubricant Type | Test Method | Friction Coefficient (µ) | Wear Scar Diameter (mm) |
| This compound-Based (in PAO) | Ball-on-Disc | ~0.12 (Boundary Lubrication) | Not explicitly stated, but reduced friction implies lower wear |
| Polyalphaolefin (PAO) | Ball-on-Disc | ~0.30 (Boundary Lubrication) | Varies with additives |
| Mineral Oil | Four-Ball | Varies with additives | Varies with additives |
Note: The data for this compound-Based lubricant is derived from a study on hyperbranched poly(octadecyl acrylate) in a PAO base oil, which shows a significant reduction in friction compared to the base PAO. Direct comparative data for wear scar diameter under the same conditions was not available in the reviewed literature.
Table 3: Thermal Stability (TGA Onset Decomposition Temperature)
| Lubricant Type | Onset Decomposition Temperature (°C) |
| Poly(alkyl acrylate)s | ~250 - 300 |
| Polyalphaolefin (PAO) | > 250 |
| Mineral Oil | ~200 |
Note: The thermal stability of poly(alkyl acrylate)s can vary based on the specific monomer and polymer architecture.
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experiments cited in the performance evaluation of these lubricants.
Viscosity Index (VI) Determination
Standard: ASTM D2270
Methodology:
-
The kinematic viscosity of the lubricant sample is measured at two different temperatures: 40°C and 100°C, using a calibrated glass capillary viscometer.
-
The time taken for a fixed volume of the lubricant to flow under gravity through the capillary is recorded for each temperature.
-
The kinematic viscosity (in centistokes, cSt) is calculated by multiplying the flow time by the viscometer calibration constant.
-
The Viscosity Index is then calculated from the kinematic viscosities at 40°C and 100°C using the empirical formulas provided in the ASTM D2270 standard. A higher VI indicates a smaller change in viscosity with temperature.[1]
Pour Point Determination
Standard: ASTM D97
Methodology:
-
The lubricant sample is heated to a specified temperature to dissolve any wax crystals.
-
The sample is then cooled at a specified rate in a cooling bath.
-
At every 3°C interval, the test jar is removed from the bath and tilted to observe for any movement of the oil's surface.
-
The pour point is the lowest temperature at which the lubricant is observed to flow. The test is concluded when the sample shows no movement when the jar is held horizontally for 5 seconds.[2][3][4][5]
Tribological Testing: Four-Ball Wear Test
Standard: ASTM D4172
Methodology:
-
The four-ball tester consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load.
-
The lubricant sample is added to the cup, completely immersing the three stationary balls.
-
The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) under a specific load (e.g., 40 kgf) and temperature (e.g., 75°C).
-
After the test, the three stationary balls are cleaned, and the diameter of the wear scars formed on their surfaces is measured using a microscope.
-
The average wear scar diameter is reported as a measure of the lubricant's anti-wear properties.[1][6][7][8][9][10]
Tribological Testing: Pin-on-Disk Test
Standard: ASTM G99
Methodology:
-
A stationary pin (or ball) is brought into contact with a rotating disk under a specific normal load.
-
The lubricant to be tested is applied to the surface of the disk.
-
The disk rotates at a constant speed for a predetermined duration or sliding distance.
-
The frictional force between the pin and the disk is continuously measured by a load cell, and the coefficient of friction is calculated.
-
After the test, the wear on both the pin and the disk can be quantified by measuring the volume of material lost, typically through profilometry of the wear track.[4][11][12][13]
Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
Methodology:
-
A small, precisely weighed sample of the lubricant is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).
-
The weight of the sample is continuously monitored as the temperature increases.
-
The TGA curve plots the percentage of weight loss versus temperature.
-
The onset of decomposition is identified as the temperature at which significant weight loss begins, indicating the thermal stability of the lubricant.[2][14][15]
Visualizing Experimental Workflows
To further elucidate the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key performance evaluation tests.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. tainstruments.com [tainstruments.com]
- 3. mdpi.com [mdpi.com]
- 4. microtribodynamics.engr.tamu.edu [microtribodynamics.engr.tamu.edu]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. koehlerinstrument.com [koehlerinstrument.com]
- 8. researchgate.net [researchgate.net]
- 9. Tribological Performance Evaluation of Greases on a Four-Ball Tester with Graphene Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pin-on-Plate vs. Pin-on-Disk Wear Tests: Theoretical and Numerical Observations on the Initial Transient Phase [mdpi.com]
- 12. store.astm.org [store.astm.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
Heptadecyl Acrylate Copolymers vs. Commercial Adhesives: A Comparative Guide to Adhesion Properties
For researchers, scientists, and drug development professionals, the selection of an appropriate adhesive is critical for a multitude of applications, from transdermal patches to medical device assembly. This guide provides a comparative analysis of the adhesion properties of custom-synthesized Heptadecyl Acrylate (B77674) (HDA) copolymers and commercially available pressure-sensitive adhesives (PSAs). The data presented is based on published experimental findings and standardized testing methodologies to ensure objective comparison.
Executive Summary
Heptadecyl acrylate, a long-chain alkyl acrylate, can be copolymerized to create pressure-sensitive adhesives with tunable properties. The long alkyl chain of HDA is expected to impart low surface energy and good tackiness. This guide compares the adhesion performance of a representative HDA copolymer, based on data from similar long-chain alkyl acrylate systems, with established commercial acrylic adhesives from leading manufacturers such as 3M and Avery Dennison. The comparison focuses on three key adhesion parameters: peel strength, shear strength, and loop tack.
Data Presentation: Adhesion Properties
The following table summarizes the quantitative adhesion data for a representative this compound copolymer and selected commercial adhesives. It is important to note that the HDA copolymer data is extrapolated from studies on structurally similar long-chain acrylates, such as 2-ethylhexyl acrylate (2-EHA), and serves as a representative baseline for a typical HDA-based PSA.[1][2] Commercial adhesive data is sourced from technical data sheets.
| Adhesive Type | Peel Strength (N/25 mm) | Shear Strength (Hours) | Loop Tack (N/25 mm) |
| This compound (HDA) Copolymer (Representative) | 15 - 25 | > 72 | 10 - 20 |
| 3M™ VHB™ Tape 4945 | ~27 | > 10,000 | Not specified |
| 3M™ VHB™ Tape 4905/4910 | ~21 - 26 | > 10,000 | Not specified |
| Avery Dennison™ FT 8388 | ~14 | > 500 | Not specified |
| Avery Dennison™ FT 2020 | ~27.5 | Not specified | ~12.8 |
Note: The performance of HDA copolymers can be tailored by adjusting comonomer ratios and polymer molecular weight.
Discussion of Adhesion Properties
Peel Strength: This property measures the force required to remove an adhesive from a substrate at a specified angle and rate. The representative HDA copolymer exhibits peel strength in a range that is competitive with high-performance commercial tapes like the 3M VHB™ series.[3][4] The ability to tune the peel strength of HDA copolymers by altering the monomer composition allows for customization for specific applications, a key advantage for research and development.
Shear Strength: Shear strength indicates an adhesive's ability to resist static forces applied in the same plane as the adhesive. The representative HDA copolymer, like many acrylic PSAs, can be formulated to exhibit high shear strength, suitable for applications requiring long-term bonding and load-bearing capabilities.[1] The 3M VHB™ tapes are particularly known for their exceptional shear strength.[4][5]
Loop Tack: Loop tack measures the initial adhesion of a PSA upon light contact with a surface. The long, flexible alkyl chain of this compound is expected to contribute to good "quick stick" or tack. The representative data suggests that HDA copolymers can achieve high tack values, which is advantageous in applications requiring rapid bonding.[1]
Experimental Protocols
The adhesion data presented in this guide is based on standardized test methods to ensure comparability. The following are detailed methodologies for the key experiments cited.
180° Peel Adhesion Test (ASTM D3330/D3330M)
This test measures the force required to peel a pressure-sensitive tape from a standard test panel at a 180° angle.
-
Specimen Preparation: A strip of the adhesive tape of a specified width (typically 25 mm) is applied to a clean, standard test panel (e.g., stainless steel) using a controlled weight roller to ensure uniform contact.
-
Test Procedure:
-
The free end of the tape is doubled back on itself at a 180° angle.
-
The test panel is clamped into the lower jaw of a tensile testing machine, and the free end of the tape is clamped into the upper jaw.
-
The upper jaw moves upwards at a constant speed (typically 300 mm/min), peeling the tape from the panel.
-
The force required to peel the tape is recorded.
-
-
Data Reported: The average peel force is reported in Newtons per 25 mm (N/25 mm).
Static Shear Strength Test (ASTM D3654/D3654M)
This test determines the ability of a pressure-sensitive tape to remain adhered under a constant load applied parallel to the surface of the tape and substrate.
-
Specimen Preparation: A strip of tape is applied to a standard test panel, with a specified overlapping area (e.g., 25 mm x 25 mm). A roller is used to apply the tape with a consistent pressure.
-
Test Procedure:
-
The test panel is mounted vertically in a test stand.
-
A standard weight (e.g., 1 kg) is attached to the free end of the tape.
-
The time it takes for the tape to fail and separate from the test panel is recorded.
-
-
Data Reported: The shear strength is reported as the time to failure in minutes or hours.
Loop Tack Test (ASTM D6195)
This test measures the initial tack of a pressure-sensitive adhesive with a short contact time and light pressure.
-
Specimen Preparation: A strip of adhesive tape is formed into a loop with the adhesive side facing outwards.
-
Test Procedure:
-
The loop is attached to the probe of a tensile testing machine.
-
The loop is brought into contact with a standard test surface (e.g., stainless steel) at a controlled rate.
-
After a very brief dwell time (typically less than a second), the loop is pulled away from the surface at a constant speed.
-
The maximum force required to separate the loop from the surface is recorded.
-
-
Data Reported: The loop tack is reported in Newtons (N) or Newtons per 25 mm (N/25 mm).
Mandatory Visualizations
Synthesis of this compound (HDA) Copolymer
The following diagram illustrates a typical free-radical polymerization process for synthesizing an HDA-based pressure-sensitive adhesive.
Caption: Synthesis workflow for HDA copolymer PSA.
Experimental Workflow for Adhesion Testing
This diagram outlines the logical flow of the experimental procedures for evaluating the adhesion properties of a pressure-sensitive adhesive.
Caption: Workflow for PSA adhesion property testing.
Conclusion
This compound copolymers present a versatile platform for creating pressure-sensitive adhesives with a desirable balance of peel strength, shear strength, and tackiness. The performance of these custom-synthesized adhesives can be comparable to and, in some aspects, tailored to outperform commercial offerings for specific research and development applications. The ability to control the polymer architecture and composition provides a significant advantage in designing adhesives for novel drug delivery systems and specialized medical devices where off-the-shelf products may not be optimal. Further research into the specific formulation of HDA copolymers will undoubtedly expand their application in the scientific and medical fields.
References
A Comparative Guide to Gas Chromatography Methods for Residual Heptadecyl Acrylate Monomer Analysis
For Researchers, Scientists, and Drug Development Professionals
The quantification of residual monomers, such as heptadecyl acrylate (B77674), in polymeric materials is a critical aspect of quality control and safety assessment. The presence of unreacted monomers can influence the physicochemical properties of the polymer and may pose a toxicological risk. This guide provides a comparative overview of common analytical techniques for the determination of residual heptadecyl acrylate, with a primary focus on gas chromatography (GC) methods. Alternative methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are also discussed to provide a comprehensive evaluation of available analytical strategies.
Comparison of Analytical Methods
Several analytical techniques can be employed to quantify residual this compound in polymer samples. The choice of method often depends on factors such as the required sensitivity, the nature of the polymer matrix, and the available instrumentation. The most prevalent methods include Gas Chromatography with Flame Ionization Detection (GC-FID), Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1]
Table 1: Comparison of Analytical Methods for Residual Acrylate Monomer Analysis
| Parameter | GC-FID | Headspace GC-MS | HPLC-UV | NMR Spectroscopy |
| Principle | Separation of volatile compounds followed by detection based on the ionization of analytes in a hydrogen flame.[2] | Analysis of volatile and semi-volatile compounds in the vapor phase above a sample, with mass spectrometry for identification and quantification.[3] | Separation of compounds in a liquid phase based on their interaction with a stationary phase, with detection by UV absorbance.[4] | Quantification based on the nuclear magnetic resonance of atomic nuclei in a magnetic field, providing structural and quantitative information.[5] |
| Sample Preparation | Typically requires dissolution of the polymer and extraction of the monomer.[2] | Minimal sample preparation; the sample is placed in a sealed vial and heated.[6] | Dissolution of the polymer, may require filtration.[4] | Dissolution of the polymer in a suitable deuterated solvent.[7] |
| Limit of Detection (LOD) | ~0.001% w/w[8] | 0.069 - 0.096 mg/kg[9] | ~1.7 µg/mL (for acrylic acid)[10] | Generally less sensitive than GC methods.[5] |
| Limit of Quantitation (LOQ) | ~0.003% w/w[8] | 0.23 - 0.32 mg/kg[9] | ~2.8 µg/mL (for acrylic acid)[10] | Higher than GC methods.[5] |
| Linearity (R²) | >0.99[8] | >0.99[9] | >0.999[11] | Good linearity can be achieved. |
| Precision (%RSD) | <10%[8] | <7.2%[9] | 1.6% to 5.2%[11] | High precision is achievable. |
| Accuracy (Recovery %) | >85%[8] | 96.0% to 104.6%[9] | 85.4% to 110.7%[11] | High accuracy is achievable. |
| Selectivity | Good for volatile compounds. | High, due to mass spectral data.[2] | Good, dependent on chromatographic separation. | Excellent for structural elucidation. |
| Advantages | Robust, cost-effective, high sensitivity.[2] | High sensitivity and selectivity, minimal sample preparation.[1] | Suitable for non-volatile or high molecular weight monomers.[5] | Non-destructive, provides structural information, no extraction needed.[5] |
| Disadvantages | Requires derivatization for non-volatile monomers, potential for matrix interference.[2] | Limited to volatile and semi-volatile analytes. | This compound lacks a strong chromophore, requiring low wavelength detection.[1] | Lower sensitivity compared to GC, requires more expensive instrumentation and deuterated solvents.[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is a robust and widely used technique for the quantification of volatile residual monomers.
a) Sample Preparation (Solvent Extraction)
-
Weigh approximately 1 gram of the polymer sample into a vial.
-
Add a known volume of a suitable solvent (e.g., acetone, methanol) to dissolve the polymer.[12]
-
Add an internal standard (e.g., isobutyl acrylate) for improved quantification accuracy.[12]
-
Agitate the mixture until the polymer is completely dissolved.
-
If necessary, precipitate the polymer by adding a non-solvent and centrifuge to separate the liquid extract containing the monomer.[1]
-
Transfer the supernatant to a GC vial for analysis.
b) GC-FID Conditions
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).[1]
-
Column: A capillary column suitable for acrylate analysis, such as a DB-5 (30m x 0.25mm x 0.25µm) or TM-FFAP (30m x 0.32mm x 0.5µm).[1][12]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 10 mL/min).[1]
-
Injector Temperature: 250 °C.[12]
-
Detector Temperature: 275 °C.[1]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 5 minutes.
-
Ramp: Increase at 10 °C/min to 200 °C, hold for 2 minutes.[1]
-
-
Injection Volume: 1 µL.
-
Quantification: Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS)
This technique is highly sensitive and selective, requiring minimal sample preparation, making it ideal for trace-level analysis.[1]
a) Sample Preparation
-
Weigh a small amount of the polymer sample (e.g., 100 mg) directly into a headspace vial.[3]
-
Seal the vial tightly with a septum and cap.
b) Headspace GC-MS Conditions
-
Instrument: Headspace autosampler coupled to a GC-MS system.
-
Headspace Parameters:
-
GC Column: DB-WAX (30 m x 0.25 mm x 0.25 µm).[13]
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimized to separate this compound from other volatile components.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: An internal standard method is typically used for quantification.[13] A calibration curve is generated by analyzing standards of known concentrations.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a suitable alternative for the analysis of less volatile or high molecular weight monomers.[5]
a) Sample Preparation
-
Dissolve the polymer sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF).[4]
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Transfer the filtrate to an HPLC vial.
b) HPLC-UV Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: A reverse-phase column, such as a Newcrom R1.[14]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, as this compound does not have a strong chromophore.[1]
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare calibration standards of this compound in the mobile phase or the sample solvent. Construct a calibration curve and determine the concentration of this compound in the sample.
Workflow and Process Diagrams
To visualize the analytical workflows, the following diagrams are provided in the DOT language.
Caption: General workflow for residual monomer analysis by GC.
Caption: Logical guide for selecting an analytical method.
References
- 1. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]
- 2. polymersolutions.com [polymersolutions.com]
- 3. polymersolutions.com [polymersolutions.com]
- 4. waters.com [waters.com]
- 5. measurlabs.com [measurlabs.com]
- 6. hpst.cz [hpst.cz]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. brjac.com.br [brjac.com.br]
- 9. [Determination of residual acrylate monomers in adhesives by headspace gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | SIELC Technologies [sielc.com]
Benchmarking Heptadecyl Acrylate: A Comparative Guide to Performance in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
Heptadecyl acrylate (B77674) (HDA), a long-chain alkyl acrylate, is a versatile monomer used in the synthesis of polymers for a range of specialized applications, from advanced coatings and adhesives to novel drug delivery systems. Its extended seventeen-carbon alkyl chain imparts significant hydrophobicity and flexibility to polymer formulations. This guide provides an objective comparison of Heptadecyl acrylate's performance against industry-standard alternatives, supported by established experimental data for long-chain acrylates and standardized testing protocols.
Physicochemical Properties: Foundation of Performance
The performance of an acrylate monomer is fundamentally linked to its physicochemical properties. The long alkyl chain of this compound influences its solubility, melting point, and glass transition temperature, which in turn dictate the characteristics of the resulting polymer.
| Property | This compound (C17A) | Stearyl Acrylate (C18A) - Industry Standard | Behenyl Acrylate (C22A) - Industry Standard | Reference |
| Molecular Formula | C20H38O2 | C21H40O2 | C25H48O2 | [1][2] |
| Molecular Weight | 310.5 g/mol | 324.54 g/mol | 380.65 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | White waxy solid or clear liquid | Solid | [1][2] |
| Density | 0.87 g/cm³ at 25 °C | - | - | [1] |
| Boiling Point | >174 °C | Decomposes | 455.7±14.0 °C (Predicted) | [1][2] |
| Melting Point | < -100 °C | 32-34 °C | 45.0 to 49.0 °C | [1][2] |
| Glass Transition (Tg) | -72 °C | - | - | [1] |
| Viscosity | 11 mPa·s | - | - | [1] |
Performance in Key Applications: A Comparative Analysis
While direct, quantitative head-to-head performance data for this compound is limited in publicly available literature, its performance can be reliably inferred based on structure-property relationships established for long-chain acrylates.[2] The length of the alkyl chain is a critical determinant of performance.[3]
Coatings and Adhesives
In coatings and adhesives, the long alkyl chain of this compound is expected to enhance hydrophobicity, flexibility, and adhesion.[1][4]
| Performance Metric | Expected Performance of this compound | Industry Standard Performance (e.g., Stearyl Acrylate) |
| Adhesion | High | High |
| Water Resistance | Excellent | Excellent |
| Flexibility | High | High |
| Chemical Resistance | Good | Good |
| Tack (Adhesives) | Moderate | Moderate to High |
| Peel Strength | High | High |
| Shear Strength | Moderate | Moderate |
Drug Delivery Systems
In the realm of drug delivery, long-chain acrylates are employed to formulate nanoparticles for controlled release applications.[2] The hydrophobicity of the polymer is a key factor in drug encapsulation and release kinetics.
| Performance Metric | Expected Performance of this compound | Industry Standard Performance (e.g., Stearyl, Behenyl Acrylate) |
| Drug Loading Capacity | Good for lipophilic drugs | High for lipophilic drugs (increases with chain length) |
| Drug Release Rate | Faster release than longer-chain acrylates | Slower, more sustained release with increasing chain length |
| Nanoparticle Stability | Forms stable nanoparticles | Forms stable nanoparticles |
Experimental Protocols
To facilitate direct comparison, the following are detailed methodologies for key experiments based on industry standards.
Adhesion Testing for Coatings (ASTM D3359)
-
Objective: To assess the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.
-
Methodology:
-
Apply the acrylate-based coating to a clean, dry substrate and cure according to specified conditions.
-
Make a series of parallel cuts through the coating to the substrate using a sharp cutting tool.
-
Make a second series of cuts perpendicular to the first to create a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the cross-hatched area.
-
Smooth the tape into place, ensuring good contact with the coating.
-
Rapidly pull the tape off at a 180° angle.
-
Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM scale (5B: no peeling or removal, to 0B: severe peeling).
-
Peel Adhesion of Pressure-Sensitive Tapes (ASTM D3330/D3330M)
-
Objective: To measure the force required to peel a pressure-sensitive adhesive from a standard test panel at a specified angle and speed.
-
Methodology:
-
Prepare a test specimen by applying a strip of the acrylate-based adhesive to a standard stainless steel panel.
-
Dwell for a specified time under controlled temperature and humidity.
-
Mount the test panel in a tensile testing machine.
-
Peel the tape from the panel at a 180° angle at a constant rate of speed.
-
Record the force required to peel the tape. The result is typically expressed in Newtons per 25 mm.
-
In Vitro Drug Release from Nanoparticles (Dialysis Method)
-
Objective: To determine the rate of release of an encapsulated drug from acrylate-based nanoparticles in a simulated physiological environment.
-
Methodology:
-
Prepare drug-loaded nanoparticles by a suitable method (e.g., nanoprecipitation or emulsion polymerization).
-
Isolate and purify the nanoparticles to remove any unencapsulated drug.
-
Disperse a known quantity of the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) within a dialysis bag of a specific molecular weight cut-off.
-
Place the dialysis bag in a larger volume of the same release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium.
-
Quantify the amount of drug released into the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
Visualizing Relationships and Workflows
To better understand the interplay of factors influencing this compound's performance and the typical experimental process, the following diagrams are provided.
Caption: Structure-Property-Performance relationship for this compound.
Caption: A typical experimental workflow for performance benchmarking.
References
Safety Operating Guide
Proper Disposal of Heptadecyl Acrylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Heptadecyl Acrylate (B77674), a monofunctional monomer used in polymer synthesis. Adherence to these procedures is critical to mitigate risks and ensure environmental responsibility.
Key Safety and Hazard Information
Heptadecyl acrylate is classified as a substance that can cause skin irritation, serious eye irritation, and may trigger an allergic skin reaction or respiratory irritation.[1] It is also toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including protective gloves and eye or face protection, must be worn when handling this chemical.[1]
Quantitative Data
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source |
| Molecular Formula | C20H38O2 | [2] |
| Molar Mass | 310.5 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | [3] |
| Density | 0.87 g/cm³ at 25 °C | [3] |
| Boiling Point | >174 °C | [3] |
| Flash Point | 173.5 °C (closed cup) | [4] |
| Glass Transition (Tg) | -72 °C | [3] |
| Vapor Pressure | 0.000125 hPa at 32 °C | [3] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Methodology for Spill Cleanup:
-
Ensure adequate ventilation in the affected area.
-
Wear appropriate personal protective equipment (PPE) , including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[1]
-
Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[5]
-
For large spills , pump the product off if possible.[6] Spills should be contained, solidified, and placed in suitable containers for disposal.[1][6]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and tightly closed container for disposal.[6][7]
-
Clean the contaminated area thoroughly with water and detergents, ensuring compliance with environmental regulations.[1]
-
Dispose of the contaminated material and cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[1][6]
Disposal Procedures
The disposal of this compound and its containers must be handled as hazardous waste.
Step-by-Step Disposal Plan:
-
Waste Collection: Collect waste this compound in a designated, properly labeled, and tightly closed container.[1][8] The container should be compatible with the chemical.
-
Storage: Store the waste container in a well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[1][6]
-
Regulatory Compliance: Dispose of the contents and the container at a hazardous or special waste collection point in accordance with all applicable national, state, and local regulations.[1][6] Do not release into the environment.[4][6]
-
Container Disposal: Empty containers should be disposed of according to official regulations.[6] Do not reuse empty containers for other purposes.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using for the most detailed and up-to-date information.
References
Personal protective equipment for handling Heptadecyl acrylate
Essential Safety and Handling Guide for Heptadecyl Acrylate
This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.
This compound is classified as a substance that can cause skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[1] It is also toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety measures is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE based on the Safety Data Sheet (SDS).
| Body Part | Equipment | Specification & Notes |
| Hands | Chemical Resistant Gloves | Recommended material for short-term contact is butyl rubber with a 0.7 mm coating thickness, providing a permeation time of over 30 minutes.[1] Always inspect gloves for deterioration before use.[2] Avoid natural rubber and PVC gloves.[2] |
| Eyes/Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields or a full-face shield.[1][3] |
| Body | Protective Clothing | A lab coat, apron, or a chemical-protection suit should be worn.[1] Closed work clothing is required.[1][4] Long sleeves and pants should be worn.[2] |
| Respiratory | Respiratory Protection | Use only in a well-ventilated area. If ventilation is inadequate or if mists/vapors are generated, wear a gas filter respirator for organic compounds (e.g., EN 14387 Type A).[1] |
Emergency First-Aid Procedures
Immediate action is required in case of accidental exposure. First-aid personnel should be aware of their own safety.[1]
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air and keep them calm. Seek medical attention immediately.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[5][6] If skin irritation or a rash occurs, seek medical attention.[5][6] |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes, keeping the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Consult an eye specialist immediately.[1][4] |
| Ingestion | Immediately rinse the mouth and then drink 200-300 ml of water. Do not induce vomiting. Seek immediate medical attention.[1][4] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1][4]
-
Inspect all required PPE for integrity before use.
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[1][5]
-
Properly ground all transfer equipment to prevent electrostatic discharge.[1][5]
-
-
Handling:
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.[5][6]
-
Decontaminate the work area. Clean contaminated floors and objects thoroughly with water and detergents, observing environmental regulations.[1][5]
-
Remove and properly store or dispose of contaminated clothing. Contaminated work clothing should not be allowed out of the workplace.[5][6]
-
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7]
-
The storage temperature must not exceed 35°C.[6][7] Under these conditions, the expected storage stability is one year.[7]
-
The product must be stored under air, never under inert gases, as oxygen is required for the stabilizer to function effectively.[7]
-
Protect from heat, UV light, and other high-energy radiation.[5][6]
-
The preferred material for storage tanks and pipes (B44673) is stainless steel.[7][8]
Disposal:
-
Dispose of contents and containers at a hazardous or special waste collection point in accordance with local, state, and federal regulations.[1][5]
-
Do not allow the product to be released into the environment.[1][5]
-
For spills, contain the substance, solidify it if possible, and place it in suitable, tightly closed containers for disposal.[1][5] Large spills should be pumped off.[1][5]
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
